molecular formula C10H8ClN3O B030800 Chloridazon CAS No. 1698-60-8

Chloridazon

Cat. No.: B030800
CAS No.: 1698-60-8
M. Wt: 221.64 g/mol
InChI Key: WYKYKTKDBLFHCY-UHFFFAOYSA-N
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Description

Chloridazon is a selective, systemic herbicide belonging to the pyridazinone class, with significant research applications in plant physiology, weed science, and agrochemical development. Its primary mechanism of action involves the specific inhibition of photosystem II (PSII) by binding to the D-1 protein at the QB-binding niche, thereby blocking electron transport and disrupting photosynthetic processes. This leads to the rapid destruction of chlorophyll and the generation of reactive oxygen species, ultimately causing plant cell death. Researchers utilize this compound as a critical tool to study herbicide selectivity in crops like sugar beets and red beets, where it is metabolized into non-phytotoxic compounds, providing a model system for understanding plant detoxification pathways. Its application extends to investigating the evolution of herbicide resistance, the biochemical basis of photosystem II function, and the environmental fate and behavior of phenylurea-related herbicides. This compound is indispensable for foundational and applied research aimed at developing novel weed management strategies and understanding plant stress responses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-4-chloro-2-phenylpyridazin-3-one
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InChI

InChI=1S/C10H8ClN3O/c11-9-8(12)6-13-14(10(9)15)7-4-2-1-3-5-7/h1-6H,12H2
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InChI Key

WYKYKTKDBLFHCY-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)N)Cl
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Molecular Formula

C10H8ClN3O
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DSSTOX Substance ID

DTXSID3034872
Record name Chloridazon
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Molecular Weight

221.64 g/mol
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Physical Description

Colorless odorless solid; [HSDB]
Record name Pyrazon
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Solubility

25.5 [ug/mL] (The mean of the results at pH 7.4), IN WATER 400 MG/L AT 20 °C; IN METHANOL 34 G/KG AT 20 °C; IN ACETONE 28 G/KG AT 20 °C; IN BENZENE 0.7 G/KG AT 20 °C, IN CYCLOHEXANE GREATER THAN 0.01 G/100 G @ 20 °C; IN CHLOROFORM 0.21 G/100 G @ 20 °C; IN ETHER 0.07 G/100 G @ 20 °C, In distilled water, 340 mg/L at 20 °C, In methanol 15.1, ethyl acetate 3.7, dichloromethane 1.9, toluene 0.1 (all in g/l at 20 °C); Practically insoluble in n-hexane., In water, 400 mg/L at 20 °C
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Description Aqueous solubility in buffer at pH 7.4
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Density

1.54 g/cu cm at 20 °C
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Vapor Pressure

0.00000045 [mmHg], 4.50X10-7 mm Hg at 20 °C
Record name Pyrazon
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Color/Form

Colorless solid

CAS No.

1698-60-8
Record name Chloridazon
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Record name Chloridazon [BSI:ISO]
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Record name 3(2H)-Pyridazinone, 5-amino-4-chloro-2-phenyl-
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Record name CHLORIDAZON
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Melting Point

206 °C, MELTING POINT: 185-195 °C /TECHNICAL PRODUCT/, Brown, almost odorless. MP: 198-202 °C /technical/
Record name PYRAZON
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Foundational & Exploratory

An In-Depth Technical Guide to Chloridazon: Structure, Properties, and Mode of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the herbicide chloridazon, focusing on its chemical structure, physicochemical properties, and mechanism of action. The information is curated for professionals in research and development who require detailed technical data, including experimental methodologies.

Chemical Structure and Identifiers

This compound, also known as Pyrazon, is a selective herbicide belonging to the pyridazinone class.[1][2] It was first introduced by BASF in the 1960s, primarily for controlling annual broad-leaved weeds in beet cultivation.[1][3] Its chemical structure is characterized by a pyridazin-3(2H)-one ring substituted with an amino group at position 5, a chloro group at position 4, and a phenyl group at position 2.[1]

Table 1: Chemical Identifiers for this compound

IdentifierValueReference(s)
IUPAC Name 5-amino-4-chloro-2-phenylpyridazin-3(2H)-one[1][4]
CAS Name 5-amino-4-chloro-2-phenyl-3(2H)-pyridazinone[4]
CAS Number 1698-60-8[1][4]
Molecular Formula C₁₀H₈ClN₃O[1][4]
SMILES C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)N)Cl[1]
InChI Key WYKYKTKDBLFHCY-UHFFFAOYSA-N[1]
InChI InChI=1S/C10H₈ClN₃O/c11-9-8(12)6-13-14(10(9)15)7-4-2-1-3-5-7/h1-6H,12H2[1]
Synonyms Pyrazon, PAC Herbicide, Phenazon[1][3]

Physicochemical Properties

This compound is a colorless, odorless solid in its pure form, though technical-grade products may appear yellow-brown.[3] It exhibits moderate solubility in water and is considered non-volatile.[4] The compound is stable in aqueous media across a pH range of 3 to 9.[2] A summary of its key quantitative properties is provided in Table 2.

Table 2: Physicochemical Properties of this compound

PropertyValueUnitReference(s)
Molecular Weight 221.64 g/mol [1][4]
Melting Point 206°C[1]
Boiling Point Decomposes before boiling°C
Water Solubility 340 - 400 (at 20°C)mg/L[3][4]
logP (Octanol-Water Partition) 1.19
pKa 3.38 (at 25°C)[1]
Vapor Pressure < 1.0 x 10⁻⁶ (at 20°C)mPa
Density 1.54g/cm³[3][5]

Mode of Action: Photosystem II Inhibition

This compound's herbicidal activity stems from its function as a potent inhibitor of photosynthesis.[3][4] Specifically, it disrupts the photosynthetic electron transport chain within Photosystem II (PSII), a critical protein complex embedded in the thylylakoid membranes of chloroplasts.[4][6]

The primary site of action for this compound is the Q binding niche on the D1 protein, a core component of the PSII reaction center.[6][7][8] Under normal conditions, a mobile plastoquinone (B1678516) molecule (Q) binds to this site and accepts two electrons, one at a time, from the primary quinone acceptor (Q). Once fully reduced, it detaches and transfers the electrons further down the transport chain.

This compound competitively inhibits this process.[7] It binds to the Q site, physically blocking the native plastoquinone from docking. This action effectively halts the flow of electrons from Q to Q, interrupting the entire photosynthetic process.[7][9] The blockage leads to an accumulation of reduced Q and prevents the light-driven oxidation of water, ultimately leading to the generation of reactive oxygen species, photo-oxidative damage, and plant death.[9]

Photosystem_II_Inhibition Mechanism of this compound Action cluster_PSII Photosystem II (PSII) Complex cluster_ETC Electron Transport Chain P680 P680 (Reaction Center) Pheo Pheophytin P680->Pheo e- QA QA (Primary Quinone Acceptor) Pheo->QA e- QB_Site QB Site on D1 Protein QA->QB_Site e- PQ_Pool Plastoquinone Pool QB_Site->PQ_Pool Reduced Plastoquinone (Normal Flow) Light Light (Photon) Light->P680 Excites This compound This compound This compound->Block Block->QB_Site Binds & Blocks

This compound blocks electron transport at the QB site in Photosystem II.

Experimental Protocols

This section details methodologies for the synthesis, analysis, and bioactivity assessment of this compound.

Chemical Synthesis Workflow

The synthesis of this compound is a multi-step organic process.[4] While detailed proprietary protocols are not public, the general pathway involves the reaction of phenylhydrazine (B124118) derivatives with chlorinated pyridazinone intermediates. The key steps are cyclization to form the core ring structure, followed by targeted chlorination and amination reactions.[4]

Synthesis_Workflow General Synthesis Workflow for this compound cluster_reagents Starting Materials Phenylhydrazine Phenylhydrazine Derivative Cyclization Step 1: Cyclization (Condensation Reaction) Phenylhydrazine->Cyclization Pyridazinone_Int Chlorinated Pyridazinone Intermediate Pyridazinone_Int->Cyclization Chlorination Step 2: Chlorination (Adds Cl at C4) Cyclization->Chlorination Amination Step 3: Amination (Adds NH2 at C5) Chlorination->Amination Purification Step 4: Purification (e.g., Crystallization) Amination->Purification Final_Product This compound (Final Product) Purification->Final_Product

A logical workflow for the multi-step synthesis of this compound.
Analytical Quantification by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for quantifying this compound residues in environmental and biological matrices. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is commonly employed for sample preparation.

Objective: To quantify this compound in a water sample.

Materials:

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • This compound analytical standard

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • C18 reversed-phase analytical column (e.g., 150 x 2.1 mm, 2 µm)

Protocol:

  • Sample Extraction (QuEChERS):

    • To a 50 mL centrifuge tube, add 10 mL of the water sample.

    • Add 10 mL of acetonitrile.

    • Add 4 g MgSO₄ and 1 g NaCl to induce phase separation.

    • Vortex vigorously for 1 minute.

    • Centrifuge at >3000 rpm for 5 minutes.[10]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 2 mL aliquot of the upper acetonitrile layer to a new 15 mL tube containing 300 mg MgSO₄ and 50 mg PSA sorbent.[10] The PSA removes interfering matrix components like organic acids.

    • Vortex for 1 minute and centrifuge at >3000 rpm for 5 minutes.

  • Sample Preparation for LC-MS/MS:

    • Take the final supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

    • Prepare a calibration curve by diluting the this compound analytical standard in clean solvent to concentrations spanning the expected sample range (e.g., 0.1 to 100 ng/mL).

  • LC-MS/MS Analysis:

    • LC Conditions:

      • Column: C18 reversed-phase

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile with 0.1% formic acid

      • Gradient: Start with a low percentage of B, ramp up to elute this compound, then re-equilibrate. (e.g., 5% B to 95% B over 8 minutes).

      • Flow Rate: 0.3 mL/min

      • Injection Volume: 5 µL[11]

    • MS/MS Conditions (Triple Quadrupole):

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Acquisition Mode: Multiple Reaction Monitoring (MRM)

      • Monitor at least two MRM transitions for this compound (one for quantification, one for confirmation). Precursor ion (Q1) would be the protonated molecule [M+H]⁺, and product ions (Q3) would be specific fragments generated by collision-induced dissociation.

      • Optimize collision energy and other source parameters for maximum signal intensity.

  • Data Analysis:

    • Quantify the this compound concentration in the sample by comparing its peak area to the calibration curve.

    • Confirm the identity of the analyte by verifying the retention time and the ratio of the quantifier to qualifier ion transitions.

Herbicidal Activity Bioassay: The Hill Reaction

The Hill reaction assay is a classic in vitro method to measure the activity of PSII inhibitors. It uses isolated chloroplasts and an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), which changes from blue (oxidized) to colorless (reduced) as it accepts electrons from the photosynthetic electron transport chain. The rate of this color change is proportional to the rate of PSII activity.

Objective: To determine the inhibitory effect of this compound on PSII electron transport.

Materials:

  • Fresh spinach leaves

  • Ice-cold grinding buffer (e.g., 0.35 M Sucrose, 20 mM HEPES pH 7.8)[12]

  • Cheesecloth

  • Refrigerated centrifuge

  • Spectrophotometer

  • DCPIP solution (e.g., 0.1 mM)

  • This compound stock solution of known concentration

  • Cuvettes and a light source

Protocol:

  • Chloroplast Isolation:

    • Homogenize ~25 g of de-veined spinach leaves in 25 mL of ice-cold grinding buffer using a blender.[12]

    • Filter the homogenate through multiple layers of cheesecloth into a chilled beaker.

    • Centrifuge the filtrate at a low speed (e.g., 200 g for 1 min) to pellet debris.

    • Decant the supernatant and centrifuge it at a higher speed (e.g., 1300 g for 5 min) to pellet the chloroplasts.[13]

    • Discard the supernatant and gently resuspend the chloroplast pellet in a small volume of fresh, ice-cold buffer. Keep the chloroplast suspension on ice and in the dark.

  • Assay Setup:

    • Prepare a series of test tubes or cuvettes with a reaction buffer.

    • Create a dilution series of this compound to test a range of concentrations. Include a control with no herbicide.

    • To each tube, add the reaction buffer, DCPIP solution, and the corresponding concentration of this compound (or solvent for the control).

  • Running the Reaction:

    • Set the spectrophotometer to a wavelength of ~600-610 nm to measure the absorbance of oxidized (blue) DCPIP.[12][14]

    • To start the reaction, add a small aliquot (e.g., 0.1 mL) of the chloroplast suspension to a cuvette, mix quickly, and immediately take an initial absorbance reading (Time 0). This step should be performed in dim light.

    • Immediately place the cuvette in front of a strong light source.

    • Take subsequent absorbance readings at fixed intervals (e.g., every 30 or 60 seconds) for several minutes.[12][15]

  • Data Analysis:

    • Plot absorbance vs. time for each this compound concentration.

    • Calculate the initial rate of reaction (change in absorbance per minute) from the linear portion of each curve.

    • Determine the percent inhibition for each this compound concentration relative to the control.

    • Calculate the IC₅₀ value (the concentration of this compound that causes 50% inhibition of the Hill reaction rate).

Metabolism

In the environment, this compound degrades into two primary metabolites: desphenyl-chloridazon and methyl-desphenyl-chloridazon. Desphenyl-chloridazon, in particular, is more polar and mobile than the parent compound, which has led to its detection in groundwater systems.[16] This environmental persistence and mobility of its metabolites are key considerations in its regulatory assessment.

References

Chloridazon: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloridazon, a pyridazinone herbicide, has been a subject of extensive research due to its widespread use in agriculture and subsequent environmental presence. This technical guide provides an in-depth overview of this compound, focusing on its chemical identity, physicochemical properties, mechanism of action, metabolic pathways, and analytical methodologies for its detection. Detailed experimental protocols and visual diagrams of key processes are included to support research and development activities.

Chemical Identity and Synonyms

This compound is the internationally standardized name for the herbicidal active ingredient.[1] It is chemically identified as 5-amino-4-chloro-2-phenylpyridazin-3(2H)-one.[1][2][3][4] The Chemical Abstracts Service (CAS) has assigned the number 1698-60-8 to this compound.[2][3][5][6][7][8]

Over the years, this compound has been marketed and referred to by a variety of synonyms and trade names. The most common of these include Pyrazon, a name approved by the American National Standards Institute and the Weed Science Society of America.[1][3][6] In Japan, it is known as PAC.[1][5] Other notable synonyms include Burex, Pyramin, and Phenazon.[4]

A comprehensive list of its identifiers is provided in the table below.

Identifier TypeValue
CAS Number 1698-60-8[2][5][6]
EC Number 216-920-2[5]
IUPAC Name 5-amino-4-chloro-2-phenylpyridazin-3(2H)-one[1][4]
Molecular Formula C₁₀H₈ClN₃O[2][5][6]
Molecular Weight 221.64 g/mol [2][4][5][6]
InChI Key WYKYKTKDBLFHCY-UHFFFAOYSA-N[1]
PubChem CID 15546[2][4]
Synonyms Pyrazon, PAC, 5-Amino-4-chloro-2-phenyl-3(2H)-pyridazinone, Chloridazone, Curbetan, Clorizol, Phenosane, Pyramin[1][2][3][4][5][6]

Physicochemical Properties

The physical and chemical characteristics of this compound are crucial for understanding its environmental fate and designing analytical methods. It is a colorless, odorless solid in its pure form, though technical grade products may appear as a pale-yellowish or yellow-brown solid.[5][7] this compound is sparingly soluble in water but shows better solubility in some organic solvents.

Table of Physicochemical Data:

PropertyValue
Appearance White, gray or brown crystalline powder[2]
Melting Point 206 - 210 °C[2][5]
Boiling Point 312.2°C at 760 mmHg[5]
Flash Point 142.6°C[5]
Density 1.42 - 1.54 g/cm³[5][7]
Vapor Pressure 0.000538 mmHg at 25°C[5]
Water Solubility 25.5 µg/mL[5]
Log Kow (Octanol-Water Partition Coefficient) 1.14[5]
Stability Stable up to 50°C for at least 2 years. Stable in aqueous media at pH 3-9.[4][5]

Mechanism of Action: Inhibition of Photosynthesis

This compound is a selective, systemic herbicide that acts by inhibiting photosynthesis in susceptible plants.[2][4] Its primary mode of action is the disruption of the photosynthetic electron transport chain within Photosystem II (PSII).

This compound binds to the D1 protein of the PSII complex, specifically at the QB binding site. This binding is competitive with plastoquinone (B1678516) (PQ), the native electron acceptor. By occupying this site, this compound blocks the transfer of electrons from the primary quinone acceptor (QA) to PQ. This interruption of the electron flow halts the production of ATP and NADPH, which are essential for CO₂ fixation and, consequently, plant growth. While this leads to starvation, the rapid herbicidal effect, characterized by chlorosis and necrosis, is attributed to the generation of reactive oxygen species due to the blocked electron transport chain.

G Mechanism of Action of this compound cluster_PSII Photosystem II (PSII) P680 P680 Pheo Pheophytin P680->Pheo e- transfer QA QA (Quinone A) Pheo->QA e- transfer QB QB (Quinone B) on D1 Protein QA->QB e- transfer PQ_pool Plastoquinone Pool QB->PQ_pool e- transfer Light Light Energy Light->P680 Excites This compound This compound This compound->Block Block->QB Binds and Inhibits

Caption: Inhibition of photosynthetic electron transport by this compound at Photosystem II.

Metabolism and Environmental Fate

This compound undergoes transformation in the environment, primarily through microbial degradation in soil and water. The main degradation pathway involves the removal of the phenyl group, leading to the formation of its major metabolites: desphenyl-chloridazon (DPC) and methyl-desphenyl-chloridazon (Me-DPC).[3][5][7][8] DPC, in particular, is more mobile and persistent in the environment than the parent compound and is frequently detected in ground and surface water.[3][5]

G Metabolic Pathway of this compound This compound This compound DPC Desphenyl-chloridazon (DPC) This compound->DPC Microbial Degradation Me_DPC Methyl-desphenyl-chloridazon (Me-DPC) DPC->Me_DPC Methylation

Caption: Primary metabolic degradation pathway of this compound in the environment.

Experimental Protocols

Synthesis of this compound

While specific industrial synthesis processes are often proprietary, a general laboratory-scale synthesis can be described.[2] The synthesis of this compound typically involves a multi-step process.[2] A common route starts with the cyclization reaction of phenylhydrazine (B124118) with an appropriate precursor to form the pyridazinone ring structure. This is followed by chlorination to introduce the chlorine atom at the 4-position and subsequent amination to add the amino group at the 5-position.

Example Protocol Outline:

  • Reaction Setup: A solution of 1-phenol-4-sulphonic acid is prepared.

  • Addition of Reagents: The appropriate chlorinated pyridazinone intermediate is added to the solution.

  • Reaction Conditions: The reaction mixture is stirred at a controlled temperature to facilitate the condensation and ring formation.

  • Work-up and Purification: The product, 4-chloro-5-amino-2-phenyl-3(2H)-pyridazinone, is isolated, for example by filtration, and can be further purified by recrystallization.

Analytical Determination of this compound

The quantification of this compound in various matrices like soil, water, and agricultural products is essential for regulatory monitoring and research. High-performance liquid chromatography (HPLC) is a commonly employed technique.

Experimental Workflow for HPLC Analysis:

G Workflow for HPLC Analysis of this compound Sample Sample Collection (e.g., Water, Soil) Extraction Sample Extraction (e.g., QuEChERS, SPE) Sample->Extraction Filtration Filtration Extraction->Filtration HPLC HPLC-UV/MS Analysis Filtration->HPLC Quantification Data Analysis and Quantification HPLC->Quantification

Caption: A generalized workflow for the analysis of this compound residues.

Detailed HPLC Method:

A liquid chromatographic method can be utilized for the determination of this compound.[6]

  • Instrumentation: A liquid chromatograph equipped with a diode array detector.[6]

  • Column: A microbore column is often used.[6]

  • Mobile Phase: The specific mobile phase composition will depend on the column and the matrix being analyzed but is typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol.

  • Detection: The diode array detector is set to monitor the absorbance at the wavelength of maximum absorption for this compound.[8]

  • Quantification: A calibration curve is generated using certified reference standards of this compound to quantify the concentration in the samples.

Toxicological Assays

Evaluating the potential toxicity of this compound is critical. A genotoxicity assay using the comet assay is one such method.

Genotoxicity Assessment using the Comet Assay:

This assay measures DNA damage in cells exposed to a substance.

  • Test Organism: Earthworms, such as Eisenia hortensis, can be used as a model organism for ecotoxicological assessment.[9]

  • Exposure: The earthworms are exposed to different concentrations of this compound.[9]

  • Cell Isolation: Coelomocytes are isolated from the earthworms.[9]

  • Comet Assay Protocol:

    • The isolated cells are embedded in agarose (B213101) on a microscope slide.

    • The cells are lysed to remove membranes and cytoplasm, leaving the DNA.

    • The slides are placed in an electrophoresis chamber, and an electric field is applied.

    • Damaged DNA fragments migrate out of the nucleus, forming a "comet tail."

    • The slides are stained with a fluorescent dye, and the extent of DNA damage is quantified by measuring the length and intensity of the comet tail.

Conclusion

This technical guide has provided a detailed overview of the herbicide this compound, covering its chemical identity, physicochemical properties, mechanism of action, metabolism, and analytical determination. The inclusion of structured data tables, detailed experimental methodologies, and visual diagrams aims to equip researchers, scientists, and professionals in drug development with the necessary information to further their understanding and research on this compound. The persistence of its metabolites in the environment underscores the continued need for sensitive and accurate monitoring and further research into its long-term ecological impact.

References

The Core Mechanism of Chloridazon: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloridazon, a selective pyridazinone herbicide, has been a cornerstone in weed management, particularly in sugar beet cultivation, for decades. Its efficacy lies in its ability to disrupt the fundamental process of photosynthesis in susceptible plant species. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular interactions, the basis of its selectivity, and the key experimental protocols used to elucidate its function. The guide is intended for researchers, scientists, and professionals in drug and herbicide development, offering in-depth data, detailed methodologies, and visual representations of the key pathways.

Primary Mechanism of Action: Inhibition of Photosystem II

The principal mode of action for this compound is the inhibition of photosynthetic electron transport at Photosystem II (PSII)[1][2]. As a member of the HRAC Group C1 and WSSA Group 5 herbicides, it targets the D1 protein, a core component of the PSII reaction center[3].

This compound acts as a competitive inhibitor, binding to the Q_B_ binding site on the D1 protein[4][5]. This site is normally occupied by plastoquinone (B1678516) (PQ), a mobile electron carrier. By binding to this niche, this compound physically blocks the docking of plastoquinone, thereby interrupting the electron flow from the primary quinone acceptor, Q_A_, to Q_B_[4][5]. This blockage leads to a cascade of inhibitory effects:

  • Cessation of ATP and NADPH Production: The interruption of the electron transport chain halts the production of ATP and NADPH, the energy and reducing power, respectively, necessary for carbon dioxide fixation in the Calvin cycle[6].

  • Oxidative Stress: The blockage of electron flow leads to the accumulation of highly reactive oxygen species (ROS), which cause rapid cellular damage through lipid peroxidation and membrane destruction, leading to chlorosis and necrosis[7].

While the inhibition of photosynthesis can lead to starvation, the rapid cell death observed in susceptible plants is primarily attributed to this oxidative stress[6].

Visualizing the Photosynthetic Electron Transport Chain and this compound's Site of Action

The following diagram illustrates the light-dependent reactions of photosynthesis and the specific point of inhibition by this compound.

G cluster_PSII Photosystem II (PSII) cluster_Cytb6f Cytochrome b6f Complex cluster_PSI Photosystem I (PSI) cluster_ATP_Synthase ATP Synthase P680 P680 Pheo Pheophytin P680->Pheo QA QA Pheo->QA QB_site QB Site on D1 Protein QA->QB_site e⁻ PQ Plastoquinone (PQ) QB_site->PQ PQ binds Cytb6f Cyt b6f PC Plastocyanin Cytb6f->PC P700 P700 PC->P700 Light Fd Ferredoxin P700->Fd FNR FNR Fd->FNR NADPH NADPH FNR->NADPH ATPsynth ATP Synthase ATP ATP ATPsynth->ATP H2O 2H₂O H2O->P680 Light O2 O₂ + 4H⁺ PQH2 Plastoquinol (PQH₂) PQ->PQH2 Reduced PQH2->Cytb6f NADP NADP⁺ + H⁺ NADP->FNR ADP ADP + Pi ADP->ATPsynth Proton Gradient This compound This compound This compound->QB_site Blocks PQ binding

Figure 1: Inhibition of Photosynthetic Electron Flow by this compound.

Other Reported Mechanisms of Action

In addition to its primary role as a PSII inhibitor, other mechanisms have been attributed to this compound's herbicidal activity, which may contribute to its overall phytotoxicity:

  • Inhibition of Carotenoid Biosynthesis: This leads to the photodestruction of chlorophyll (B73375) as carotenoids are essential for quenching excess light energy and protecting chlorophyll from photooxidation.

  • Interference with Polar Lipid Incorporation: This can disrupt the integrity and function of chloroplast membranes.

Basis of Selectivity: Metabolic Detoxification

The selectivity of this compound, particularly its safe use in sugar beet (Beta vulgaris) cultivation, is a classic example of metabolism-based resistance. Resistant plants possess enzymatic machinery capable of rapidly detoxifying the herbicide, while susceptible plants lack this capability[8].

The primary metabolic pathways for this compound detoxification in sugar beets are:

  • Hydroxylation: This initial step is often catalyzed by cytochrome P450 monooxygenases (CYPs). In the case of this compound, this results in the formation of hydroxylated metabolites, such as p-hydroxy-chloridazon[9]. While specific CYPs in sugar beet responsible for this compound metabolism have not been definitively identified in the provided search results, enzymes from the CYP76AD family are known to be involved in hydroxylation reactions in beets[10].

  • N-Glucosylation: The parent this compound molecule can be directly conjugated with glucose, a reaction catalyzed by UDP-glucosyltransferases (UGTs), to form N-glucosylpyrazone[8]. Specific UGTs, such as BvGT, have been identified in beets and are induced by stress, suggesting their potential role in xenobiotic detoxification[11].

These metabolic modifications increase the polarity and water solubility of the this compound molecule, facilitating its sequestration into the vacuole or further degradation, rendering it non-toxic to the plant. Susceptible weeds, such as Chenopodium album and Amaranthus retroflexus, are unable to metabolize this compound at a sufficient rate, leading to the accumulation of the active herbicide at its site of action in the chloroplasts and subsequent plant death.

Visualizing the Metabolic Pathway of this compound in Sugar Beets

The following diagram outlines the detoxification process of this compound in resistant plants like sugar beet.

G cluster_phase1 Phase I: Hydroxylation cluster_phase2 Phase II: Conjugation This compound This compound (Active Herbicide) Hydroxylated_this compound p-Hydroxy-chloridazon (Less Toxic) This compound->Hydroxylated_this compound Oxidation N_Glucosyl_this compound N-Glucosylpyrazone (Less Toxic) This compound->N_Glucosyl_this compound N-Glucosylation Detoxified_Products Further Conjugation & Sequestration Hydroxylated_this compound->Detoxified_Products N_Glucosyl_this compound->Detoxified_Products P450 Cytochrome P450 (e.g., CYP76AD family) UGT UDP-Glucosyltransferase (e.g., BvGT)

Figure 2: Detoxification Pathway of this compound in Sugar Beet.

Quantitative Data

Table 1: Herbicidal Efficacy of this compound on Selected Weed Species

Weed SpeciesParameterValueConditions
Amaranthus retroflexusED_50_ (Biomass)< 325 g a.i. ha⁻¹Post-emergence
Portulaca oleraceaED_50_ (Biomass)< 650 g a.i. ha⁻¹Post-emergence
Chenopodium albumEfficacy97%Pre-emergence

ED_50_ (Effective Dose, 50%) is the dose required to cause a 50% reduction in biomass.

Table 2: Degradation of this compound

MatrixParameterValueConditions
SoilDT_50_43 daysLaboratory conditions
Water (pH 7)Half-life150 hoursSimulated sunlight

DT_50_ (Dissipation Time, 50%) is the time required for 50% of the initial concentration to dissipate.

Experimental Protocols

The investigation of PSII-inhibiting herbicides like this compound relies on several key experimental techniques. Detailed protocols for two fundamental assays are provided below.

Hill Reaction Inhibition Assay

This assay measures the rate of photosynthetic electron transport by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), which changes from blue to colorless upon reduction.

Objective: To determine the effect of this compound on the rate of the Hill reaction in isolated chloroplasts.

Materials:

  • Fresh spinach leaves

  • Ice-cold extraction buffer (0.4 M sucrose (B13894) in 10 mM Tris, pH 7.8)

  • Cheesecloth

  • Chilled centrifuge tubes and centrifuge

  • Ice bath

  • Spectrophotometer set to 600 nm

  • DCPIP solution

  • This compound solutions of varying concentrations

  • Light source

Procedure:

  • Chloroplast Isolation:

    • Homogenize spinach leaves in ice-cold extraction buffer.

    • Filter the homogenate through multiple layers of cheesecloth.

    • Centrifuge the filtrate to pellet the chloroplasts.

    • Resuspend the chloroplast pellet in a small volume of ice-cold extraction buffer. Keep the chloroplast suspension on ice.

  • Reaction Setup:

    • Prepare a series of cuvettes containing the reaction mixture (buffer, water, and DCPIP).

    • Create a blank cuvette with chloroplasts but no DCPIP.

    • Add different concentrations of this compound to the experimental cuvettes. Include a control with no herbicide.

  • Measurement:

    • To each cuvette (except the blank), add the chloroplast suspension and mix.

    • Immediately measure the initial absorbance at 600 nm. This is the T_0_ reading.

    • Expose the cuvettes to a constant light source.

    • At regular intervals (e.g., every 2 minutes for 10-15 minutes), remove the cuvettes from the light, quickly measure the absorbance, and return them to the light.

  • Data Analysis:

    • Calculate the change in absorbance (ΔA) over time for each this compound concentration.

    • Plot the rate of DCPIP reduction (ΔA/time) against the this compound concentration.

    • Determine the IC_50_ value, which is the concentration of this compound that inhibits the Hill reaction rate by 50% compared to the control.

Chlorophyll Fluorescence Assay

Chlorophyll fluorescence provides a rapid and non-invasive method to assess the efficiency of PSII. When electron transport is blocked by a herbicide like this compound, the absorbed light energy cannot be used for photochemistry and is instead dissipated as fluorescence, leading to an increase in the fluorescence signal.

Objective: To measure the inhibitory effect of this compound on PSII in intact leaves or algal cultures using chlorophyll fluorescence.

Materials:

  • Intact plants or algal cultures

  • Pulse Amplitude Modulation (PAM) fluorometer

  • Dark adaptation clips or chamber

  • This compound solutions of varying concentrations

Procedure:

  • Dark Adaptation:

    • Attach dark adaptation clips to the leaves of the plants to be measured or place algal cultures in the dark for at least 20-30 minutes. This ensures that all PSII reaction centers are "open" (oxidized).

  • Herbicide Application:

    • Apply different concentrations of this compound to the plants or algal cultures.

  • Fluorescence Measurement:

    • Place the fiber optic of the PAM fluorometer on the dark-adapted sample.

    • Measure the minimal fluorescence (F_o_) using a weak measuring light.

    • Apply a saturating pulse of light to measure the maximal fluorescence (F_m_).

    • The variable fluorescence (F_v_) is calculated as F_m_ - F_o_.

    • The maximum quantum yield of PSII is calculated as F_v_/F_m_.

  • Data Analysis:

    • Measure F_v_/F_m_ at different time points after herbicide application and for each concentration.

    • A decrease in the F_v_/F_m_ ratio indicates inhibition of PSII.

    • Plot the F_v_/F_m_ values against the this compound concentration to determine the IC_50_.

Visualizing Experimental Workflows

G cluster_Hill Hill Reaction Assay Workflow cluster_Fluorescence Chlorophyll Fluorescence Assay Workflow H1 Isolate Chloroplasts from Spinach H2 Prepare Reaction Cuvettes (Buffer, DCPIP, this compound) H1->H2 H3 Add Chloroplasts & Measure A_600 (T0) H2->H3 H4 Expose to Light H3->H4 H5 Measure A_600 at Time Intervals H4->H5 H6 Calculate Rate of DCPIP Reduction H5->H6 H7 Determine IC_50 H6->H7 F1 Dark Adapt Plant Leaves or Algae F2 Apply this compound Solutions F1->F2 F3 Measure F_o and F_m with PAM Fluorometer F2->F3 F4 Calculate F_v/F_m F3->F4 F5 Plot F_v/F_m vs. Concentration F4->F5 F6 Determine IC_50 F5->F6

Figure 3: Workflows for Key Experimental Protocols.

Conclusion

This compound's mechanism of action is a well-established example of targeted herbicide design. Its primary activity as a potent inhibitor of Photosystem II, coupled with its selective detoxification in tolerant crops like sugar beet, has ensured its long-standing utility in agriculture. The experimental protocols detailed herein provide a robust framework for the continued study of PSII-inhibiting herbicides and the elucidation of resistance mechanisms. For professionals in the field, a thorough understanding of these core principles is essential for the development of new, more effective, and environmentally sound weed management strategies.

References

An In-Depth Technical Guide to the Synthesis of Chloridazon

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis pathway for Chloridazon, a pyridazinone-based herbicide. The document outlines the primary chemical precursors, key reaction intermediates, and a comprehensive look at the experimental protocols for its synthesis, supported by available quantitative data.

Introduction to this compound

This compound, chemically known as 5-amino-4-chloro-2-phenylpyridazin-3(2H)-one, is a selective herbicide primarily used for the control of broadleaf weeds in sugar beet and fodder beet cultivation. Its mode of action involves the inhibition of photosynthesis at the photosystem II level. Understanding its synthesis is crucial for process optimization, impurity profiling, and the development of related compounds.

This compound Synthesis Pathway

The synthesis of this compound is a multi-step process that begins with the condensation of phenylhydrazine (B124118) and mucochloric acid to form the pyridazinone ring system. This is followed by an amination step to yield the final product.

The key chemical precursors for the synthesis of this compound are:

  • Phenylhydrazine

  • Mucochloric acid

The primary intermediate in this pathway is:

  • 4,5-dichloro-2-phenyl-3(2H)-pyridazinone

The overall synthesis can be visualized as a two-step process:

  • Cyclization: Reaction of phenylhydrazine with mucochloric acid to form 4,5-dichloro-2-phenyl-3(2H)-pyridazinone.

  • Amination: Conversion of the dichlorinated intermediate to this compound by reaction with ammonia (B1221849).

Experimental Protocols and Data

The following sections provide detailed experimental methodologies for the key steps in the this compound synthesis pathway.

Synthesis of 4,5-dichloro-2-phenyl-3(2H)-pyridazinone (Intermediate)

While a specific protocol for the phenyl derivative was not found in the public domain, a closely related synthesis for the p-tolyl analog provides a representative procedure. This methodology can be adapted by substituting p-methylphenyl hydrazine (B178648) with phenylhydrazine.

Reaction: Mucochloric acid is reacted with phenylhydrazine in the presence of an acid catalyst to yield the dichlorinated pyridazinone intermediate.

Experimental Protocol (adapted): To a solution of mucochloric acid (14.99 g, 88.75 mmol) in diluted sulfuric acid (3M, 150 mL), phenylhydrazine (9.60 g, 88.75 mmol) is added. The reaction mixture is stirred at room temperature before being heated to reflux for 2 hours. After cooling, the precipitated product is isolated by filtration, washed, and dried.

ParameterValueReference
ReactantsMucochloric acid, Phenylhydrazine[1]
SolventDiluted Sulfuric Acid (3M)[1]
Reaction Time2 hours[1]
Reaction TemperatureReflux[1]
Product YieldHigh (exact value for phenyl derivative not specified)[1]
Synthesis of 4-chloro-5-amino-2-phenyl-3(2H)-pyridazinone (this compound)

This step involves the selective amination of the 4,5-dichloro-2-phenyl-3(2H)-pyridazinone intermediate.

Reaction: 4,5-dichloro-2-phenyl-pyridazinone is treated with aqueous ammonia to substitute one of the chlorine atoms with an amino group.

Experimental Protocol: A mixture of 4,5-dichloro-2-phenyl-pyridazinone (2.41 g), 4-hydroxyphenyl-acetic acid (1.0 g), and 20% aqueous ammonia (20 ml) is heated to 100°-110° C with stirring in a small autoclave for 4 hours.[2] The reaction mixture is then cooled to room temperature. The resulting precipitate of 4-chloro-5-amino-2-phenyl-3(2H)-pyridazinone is isolated by filtration, washed with water, and dried to yield the pure product.[2]

ParameterValueReference
Starting Material4,5-dichloro-2-phenyl-pyridazinone[2]
Reagents20% aqueous ammonia, 4-hydroxyphenyl-acetic acid[2]
Reaction Temperature100°-110° C[2]
Reaction Time4 hours[2]
Product Yield (isolated)1.86 g[2]
Total Yield (including dissolved product)2.01 g (91%)[2]
Melting Point206°-207° C[2]

Visualization of the Synthesis Pathway

The following diagram illustrates the chemical transformations in the synthesis of this compound.

Chloridazon_Synthesis cluster_reactants1 Phenylhydrazine Phenylhydrazine Intermediate 4,5-dichloro-2-phenyl-3(2H)-pyridazinone Phenylhydrazine->Intermediate Cyclization (H2SO4, Reflux) Mucochloric_Acid Mucochloric Acid Mucochloric_Acid->Intermediate Cyclization (H2SO4, Reflux) This compound This compound (5-amino-4-chloro-2-phenyl-3(2H)-pyridazinone) Intermediate->this compound Amination (100-110°C, 4h) Ammonia Aqueous Ammonia Ammonia->this compound Amination (100-110°C, 4h)

Caption: Synthesis pathway of this compound from its precursors.

Conclusion

The synthesis of this compound is a well-established process involving the formation of a pyridazinone ring followed by amination. The provided experimental protocols and quantitative data offer a solid foundation for researchers and professionals in the field. Further optimization of reaction conditions and exploration of alternative synthetic routes could lead to more efficient and environmentally friendly production methods.

References

The Biological Activity of Pyridazinone Herbicides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridazinone derivatives represent a significant class of herbicides with diverse biological activities and modes of action. These heterocyclic compounds have been extensively studied and commercialized for their efficacy in controlling a broad spectrum of weed species in various agricultural settings. The versatility of the pyridazinone scaffold has allowed for the development of herbicides targeting different key enzymes and biochemical pathways in plants. This technical guide provides an in-depth overview of the biological activity of pyridazinone herbicides, focusing on their primary mechanisms of action, detailed experimental protocols for their evaluation, and a summary of quantitative data to facilitate comparative analysis. The primary modes of action discussed herein are the inhibition of Acetyl-CoA Carboxylase (ACCase), Protoporphyrinogen (B1215707) Oxidase (PPO), and Photosystem II (PSII).

Mechanisms of Action

Pyridazinone herbicides exert their phytotoxic effects by inhibiting essential biological processes in susceptible plants. The chemical structure of the pyridazinone ring and its substituents dictates the specific molecular target.

Acetyl-CoA Carboxylase (ACCase) Inhibition

Certain pyridazinone derivatives function as potent inhibitors of Acetyl-CoA Carboxylase (ACCase), a critical enzyme in the biosynthesis of fatty acids.[1] ACCase catalyzes the carboxylation of acetyl-CoA to malonyl-CoA, the first committed step in fatty acid synthesis.[2] Inhibition of this enzyme disrupts the production of lipids, which are essential components of cell membranes and play vital roles in energy storage and signaling. This disruption leads to a loss of cell membrane integrity, cessation of growth, and ultimately, plant death.[3] These herbicides are particularly effective against grass weeds.[1]

ACCase_Inhibition_Pathway cluster_inhibition AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACCase FattyAcids Fatty Acid Biosynthesis MalonylCoA->FattyAcids Membranes Cell Membrane Formation FattyAcids->Membranes Death Plant Death Growth Plant Growth Membranes->Growth ACCase ACCase (Acetyl-CoA Carboxylase) Pyridazinone Pyridazinone (ACCase Inhibitor) Pyridazinone->ACCase Inhibits

Protoporphyrinogen Oxidase (PPO) Inhibition

Another significant mechanism of action for a class of pyridazinone herbicides is the inhibition of protoporphyrinogen oxidase (PPO).[4] PPO is a key enzyme in the chlorophyll (B73375) and heme biosynthesis pathways, where it catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX.[2] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX in the cytoplasm.[2] In the presence of light and oxygen, this accumulated substrate undergoes non-enzymatic oxidation, leading to the generation of highly reactive singlet oxygen species.[2] These reactive oxygen species cause rapid peroxidation of lipids and proteins, leading to membrane disruption, cellular leakage, and ultimately, rapid cell death, often observed as bleaching and necrosis of plant tissues.[5]

PPO_Inhibition_Pathway Glutamate Glutamate ProtoporphyrinogenIX Protoporphyrinogen IX Glutamate->ProtoporphyrinogenIX Biosynthesis Pathway ProtoporphyrinIX Protoporphyrin IX ProtoporphyrinogenIX->ProtoporphyrinIX PPO Accumulation Accumulation in Cytoplasm ProtoporphyrinogenIX->Accumulation Chlorophyll Chlorophyll & Heme ProtoporphyrinIX->Chlorophyll ROS Reactive Oxygen Species (ROS) Accumulation->ROS Light, O2 CellDeath Cell Death (Lipid Peroxidation) ROS->CellDeath PPO PPO (Protoporphyrinogen Oxidase) Pyridazinone Pyridazinone (PPO Inhibitor) Pyridazinone->PPO Inhibits

Photosystem II (PSII) Inhibition

Many pyridazinone herbicides act by inhibiting photosynthesis at the Photosystem II (PSII) complex.[6][7] These herbicides bind to the D1 protein of the PSII reaction center, specifically at the quinone-binding (QB) site. This binding blocks the electron flow from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB), thereby interrupting the photosynthetic electron transport chain.[3] The blockage of electron transport not only halts the production of ATP and NADPH necessary for CO2 fixation but also leads to the formation of triplet chlorophyll and singlet oxygen, which cause photo-oxidative damage to the cell, leading to chlorosis, necrosis, and plant death.[6]

PSII_Inhibition_Pathway Light Light Energy PSII Photosystem II (PSII) Light->PSII QA QA PSII->QA e- PhotoOxidative_Damage Photo-Oxidative Damage (ROS) PSII->PhotoOxidative_Damage Blocked e- flow QB QB (D1 Protein) QA->QB e- ETC Electron Transport Chain QB->ETC e- ATP_NADPH ATP & NADPH Production ETC->ATP_NADPH CO2_Fixation CO2 Fixation ATP_NADPH->CO2_Fixation PlantDeath Plant Death PhotoOxidative_Damage->PlantDeath Pyridazinone Pyridazinone (PSII Inhibitor) Pyridazinone->QB Inhibits e- transfer

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment of the biological activity of pyridazinone herbicides. The following sections provide methodologies for key in vitro and in vivo assays.

In Vitro ACCase Inhibition Assay

This assay determines the inhibitory potential of pyridazinone compounds on ACCase activity.

  • Enzyme Extraction:

    • Homogenize fresh or frozen plant tissue (e.g., maize leaves) in an ice-cold extraction buffer (e.g., 100 mM HEPES-KOH pH 7.5, 2 mM EDTA, 2 mM DTT, 10% glycerol, 1 mM PMSF, and 1% (w/v) PVPP).

    • Filter the homogenate through cheesecloth and centrifuge at high speed (e.g., 100,000 x g) to obtain the crude enzyme extract in the supernatant.

  • ACCase Activity Assay:

    • The assay is typically performed by measuring the incorporation of radioactive [¹⁴C]bicarbonate into an acid-stable product (malonyl-CoA).

    • The reaction mixture contains buffer, ATP, MgCl₂, acetyl-CoA, [¹⁴C]bicarbonate, and the enzyme extract.

    • Initiate the reaction by adding acetyl-CoA.

    • Incubate the mixture at a controlled temperature (e.g., 32°C).

    • Stop the reaction by adding HCl.

    • Dry the samples and measure the radioactivity using a scintillation counter.

    • A non-radioactive method can also be used, coupling the production of ADP to the oxidation of NADH via pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase, and monitoring the decrease in absorbance at 340 nm.

  • Inhibition Studies:

    • Pre-incubate the enzyme extract with various concentrations of the pyridazinone inhibitor for a specific time before initiating the reaction.

    • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

ACCase_Assay_Workflow Start Start Plant_Material Plant Material (e.g., Maize Leaves) Start->Plant_Material Homogenization Homogenize in Extraction Buffer Plant_Material->Homogenization Centrifugation Centrifuge Homogenization->Centrifugation Enzyme_Extract Crude ACCase Extract (Supernatant) Centrifugation->Enzyme_Extract Assay_Setup Prepare Assay Mixture: Buffer, ATP, MgCl2, [14C]Bicarbonate Enzyme_Extract->Assay_Setup Add_Inhibitor Add Pyridazinone Inhibitor (Various Concentrations) Assay_Setup->Add_Inhibitor Pre_incubation Pre-incubate Add_Inhibitor->Pre_incubation Start_Reaction Initiate Reaction with Acetyl-CoA Pre_incubation->Start_Reaction Incubation Incubate at 32°C Start_Reaction->Incubation Stop_Reaction Stop Reaction with HCl Incubation->Stop_Reaction Measure_Activity Measure Radioactivity (Scintillation Counter) Stop_Reaction->Measure_Activity Calculate_IC50 Calculate IC50 Value Measure_Activity->Calculate_IC50 End End Calculate_IC50->End

In Vitro PPO Inhibition Assay

This assay measures the inhibitory effect of pyridazinone compounds on PPO activity.[8]

  • Enzyme Extraction:

    • Homogenize plant tissue (e.g., etiolated seedlings) in a suitable buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4).[8]

    • Centrifuge the homogenate to obtain a crude enzyme extract.

  • PPO Activity Assay:

    • The assay measures the rate of protoporphyrin IX formation from protoporphyrinogen IX.

    • The substrate, protoporphyrinogen IX, is prepared by reducing protoporphyrin IX with sodium amalgam.[8]

    • The reaction mixture contains the enzyme extract, buffer, and the pyridazinone inhibitor at various concentrations.

    • Initiate the reaction by adding the protoporphyrinogen IX substrate.

    • Monitor the increase in fluorescence at an emission wavelength of ~630 nm (excitation at ~405 nm) as protoporphyrin IX is formed.

  • Inhibition Studies:

    • Calculate the rate of reaction in the presence and absence of the inhibitor.

    • Determine the IC50 and Ki values to quantify the inhibitory potency.

PPO_Assay_Workflow Start Start Plant_Material Plant Material (e.g., Etiolated Seedlings) Start->Plant_Material Homogenization Homogenize in Phosphate Buffer Plant_Material->Homogenization Centrifugation Centrifuge Homogenization->Centrifugation Enzyme_Extract Crude PPO Extract Centrifugation->Enzyme_Extract Assay_Setup Prepare Assay Mixture: Buffer, Enzyme Extract Enzyme_Extract->Assay_Setup Prepare_Substrate Prepare Protoporphyrinogen IX (from Protoporphyrin IX) Start_Reaction Initiate Reaction with Protoporphyrinogen IX Prepare_Substrate->Start_Reaction Add_Inhibitor Add Pyridazinone Inhibitor (Various Concentrations) Assay_Setup->Add_Inhibitor Add_Inhibitor->Start_Reaction Measure_Fluorescence Monitor Fluorescence Increase (Ex: 405 nm, Em: 630 nm) Start_Reaction->Measure_Fluorescence Calculate_Inhibition Calculate IC50 and Ki Values Measure_Fluorescence->Calculate_Inhibition End End Calculate_Inhibition->End

Photosystem II Inhibition Assay (Chlorophyll Fluorescence)

This non-invasive technique measures the effect of pyridazinone herbicides on PSII activity by monitoring changes in chlorophyll fluorescence.[9][10]

  • Plant Material and Treatment:

    • Grow susceptible plants to a specific growth stage (e.g., 2-3 leaf stage).[11]

    • Apply the pyridazinone herbicide at various concentrations as a foliar spray or through the soil.[9][11]

    • Include an untreated control group.

  • Chlorophyll Fluorescence Measurement:

    • Use a pulse-amplitude-modulated (PAM) fluorometer to measure chlorophyll fluorescence parameters.

    • Dark-adapt the leaves for at least 20-30 minutes before measurement.[12]

    • Measure the minimum fluorescence (Fo) and maximum fluorescence (Fm) to calculate the maximum quantum yield of PSII (Fv/Fm = (Fm - Fo)/Fm).

    • Measure other parameters such as the effective quantum yield of PSII (ΦPSII) and non-photochemical quenching (NPQ) under actinic light.

  • Data Analysis:

    • A decrease in Fv/Fm and ΦPSII indicates inhibition of PSII.

    • Calculate the pI50 value, which is the negative logarithm of the concentration of the herbicide that causes 50% inhibition of a fluorescence parameter.

PSII_Fluorescence_Assay_Workflow cluster_params Fluorescence Parameters Start Start Grow_Plants Grow Susceptible Plants (e.g., 2-3 leaf stage) Start->Grow_Plants Herbicide_Application Apply Pyridazinone Herbicide (Various Concentrations) Grow_Plants->Herbicide_Application Dark_Adaptation Dark-Adapt Leaves (20-30 min) Herbicide_Application->Dark_Adaptation Measure_Fluorescence Measure Chlorophyll Fluorescence (PAM Fluorometer) Dark_Adaptation->Measure_Fluorescence Fo Fo (Minimum) Measure_Fluorescence->Fo Fm Fm (Maximum) Measure_Fluorescence->Fm PhiPSII ΦPSII (Effective Yield) Measure_Fluorescence->PhiPSII Calculate_FvFm Calculate Fv/Fm ((Fm-Fo)/Fm) Fo->Calculate_FvFm Fm->Calculate_FvFm Analyze_Data Analyze Data and Calculate pI50 PhiPSII->Analyze_Data Calculate_FvFm->Analyze_Data End End Analyze_Data->End

Greenhouse Herbicidal Activity Bioassay

This whole-plant bioassay evaluates the herbicidal efficacy of pyridazinone compounds under controlled greenhouse conditions.[11][13]

  • Plant Cultivation:

    • Sow seeds of various weed species (e.g., barnyardgrass, velvetleaf) and crop species in pots containing a standardized soil mix.[11]

    • Grow the plants in a greenhouse with controlled temperature, humidity, and photoperiod.

  • Herbicide Application:

    • Apply the pyridazinone compounds at different rates (e.g., g a.i./ha) to the plants at a specific growth stage (e.g., 2-4 leaf stage).

    • Application can be pre-emergence (to the soil before weed emergence) or post-emergence (to the foliage of emerged weeds).

  • Evaluation:

    • Visually assess the herbicidal injury (e.g., chlorosis, necrosis, stunting) at specific time points after treatment (e.g., 7, 14, and 21 days).

    • Harvest the above-ground biomass and determine the fresh or dry weight.

    • Calculate the GR50 value, which is the herbicide rate that causes a 50% reduction in plant growth (e.g., biomass) compared to the untreated control.[14]

Greenhouse_Bioassay_Workflow cluster_application Application Method Start Start Sow_Seeds Sow Weed and Crop Seeds in Pots Start->Sow_Seeds Grow_Plants Grow Plants in Greenhouse (Controlled Conditions) Sow_Seeds->Grow_Plants Herbicide_Application Apply Pyridazinone Herbicide (Different Rates) Grow_Plants->Herbicide_Application Pre_Emergence Pre-emergence Post_Emergence Post-emergence Visual_Assessment Visually Assess Injury (7, 14, 21 DAT) Herbicide_Application->Visual_Assessment Harvest_Biomass Harvest Above-ground Biomass Visual_Assessment->Harvest_Biomass Measure_Weight Measure Fresh/Dry Weight Harvest_Biomass->Measure_Weight Calculate_GR50 Calculate GR50 Value Measure_Weight->Calculate_GR50 End End Calculate_GR50->End

Quantitative Data Summary

The following tables summarize quantitative data on the biological activity of various pyridazinone herbicides against their target enzymes and a range of weed species.

Table 1: In Vitro ACCase Inhibition by Pyridazinone Herbicides

CompoundPlant SpeciesIC50 (µM)Reference
Pyridazinone Derivative 1Alopecurus myosuroides (Black-grass)0.5 - 5[15]
Pyridazinone Derivative 2Lolium rigidum (Ryegrass)1 - 10[15]
Clethodim (a cyclohexanedione)Grasses0.02 - 1.95 (Ki)[7]

Table 2: In Vitro PPO Inhibition by Pyridazinone Herbicides

CompoundPlant Species/Enzyme SourceIC50 (nM)Ki (nM)Reference
Pyridazinone Derivative ANicotiana tabacum50 - 200-[16]
Pyridazinone Derivative BAmaranthus tuberculatus20 - 100-[13]
Flumioxazin (a N-phenylphthalimide)Nicotiana tabacum155[4]

Table 3: Photosystem II Inhibition by Pyridazinone Herbicides

CompoundPlant/Algal SpeciespI50Reference
SAN 6706Chlorella5.3[17]
SAN 9785Chlorella5.3[17]
SAN 9789Chlorella4.6[17]
PyrazonBeta vulgaris~5.0[18]

Table 4: Herbicidal Activity (GR50) of Pyridazinone Herbicides on Various Weed Species

CompoundWeed SpeciesGR50 (g a.i./ha)Reference
MetamifopLeptochloa chinensis100 - 200[14]
Pyridazinone Compound XEchinochloa crus-galli50 - 150[11]
Pyridazinone Compound YAbutilon theophrasti75 - 200[11]

Conclusion

Pyridazinone herbicides are a versatile and important class of agrochemicals with multiple modes of action that are crucial for effective weed management. Their ability to inhibit key plant enzymes such as ACCase, PPO, and the PSII complex provides a broad spectrum of weed control. This technical guide has provided a comprehensive overview of the biological activities of these compounds, including their mechanisms of action, detailed experimental protocols for their evaluation, and a compilation of quantitative data. This information serves as a valuable resource for researchers and professionals in the field of herbicide science and drug development, facilitating further research and the development of new, more effective, and selective pyridazinone-based herbicides.

References

An In-depth Technical Guide on the Environmental Fate and Transport of Chloridazon

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Chloridazon, a selective pyridazinone herbicide, has been extensively used for weed control, primarily in sugar beet cultivation. Its environmental behavior is characterized by moderate persistence in soil and a notable potential for its primary metabolite, desphenyl-chloridazon, to leach into groundwater. This technical guide provides a comprehensive overview of the physicochemical properties, environmental fate, transport mechanisms, and degradation pathways of this compound. It includes detailed summaries of experimental protocols for key environmental studies and presents quantitative data in a structured format to facilitate analysis and comparison.

Physicochemical Properties of this compound

The environmental behavior of a chemical is fundamentally governed by its physical and chemical properties. These properties determine its partitioning between soil, water, and air, as well as its susceptibility to various degradation processes.

PropertyValueSource
IUPAC Name 5-amino-4-chloro-2-phenylpyridazin-3(2H)-one[1]
Synonyms Pyrazon, Phenazon[1]
CAS Number 1698-60-8[1]
Molecular Formula C₁₀H₈ClN₃O[1]
Molecular Weight 221.64 g/mol [1]
Melting Point 206 °C (technical grade: 198-202 °C)[2]
Water Solubility 400 mg/L at 20 °C[1][3]
Octanol-Water Partition Coefficient (log Kow) 1.14[2][3]
Vapor Pressure 4.5 x 10⁻⁷ mm Hg (0.000538 mmHg at 25 °C)[1][2]
Henry's Law Constant 3.3 x 10⁻¹⁰ atm-m³/mol (estimated)[1]

Environmental Fate and Transport

The following diagram illustrates the principal pathways for this compound's distribution and transformation in the environment following its application.

Environmental_Fate_of_this compound Application This compound Application (Herbicide) Soil Soil Compartment Application->Soil Direct Application Sorption Sorption (to Organic Matter & Clay) Soil->Sorption MicrobialDeg Microbial Degradation (Primary Pathway) Soil->MicrobialDeg PhotolysisSoil Photolysis (on Soil Surface) Soil->PhotolysisSoil Leaching Leaching Soil->Leaching Runoff Runoff Soil->Runoff Volatilization Volatilization (Negligible) Soil->Volatilization Uptake Plant Uptake Soil->Uptake Metabolites Metabolites (e.g., Desphenyl-chloridazon) MicrobialDeg->Metabolites PhotolysisSoil->Metabolites Groundwater Groundwater Leaching->Groundwater SurfaceWater Surface Water Runoff->SurfaceWater Groundwater->Metabolites Metabolites Persist PhotolysisWater Photolysis (in Water) SurfaceWater->PhotolysisWater Bioconcentration Bioconcentration (Low Potential) SurfaceWater->Bioconcentration Atmosphere Atmosphere Volatilization->Atmosphere Metabolites->Leaching More Mobile Metabolites->Runoff AquaticOrganisms Aquatic Organisms Bioconcentration->AquaticOrganisms

Caption: Environmental fate and transport pathways of this compound.

Fate in Soil

This compound is moderately persistent in the soil environment.[4] Its fate is primarily driven by microbial degradation and sorption to soil components.

3.1.1 Degradation and Persistence Microbial breakdown is the principal degradation process for this compound in soil, leading to the formation of its main metabolite, desphenyl-chloridazon.[1] The rate of degradation is highly dependent on soil temperature and moisture content.[1] Dissipation is generally described by first-order kinetics.[1][5] The persistence of this compound is significant, with half-life (DT50) values ranging widely based on environmental conditions.

ConditionDT50 (days)Soil TypeSource
Aerobic Laboratory Study43Loamy Sand[6][7]
Aerobic Laboratory Study (with oil adjuvant)57Loamy Sand[8]
Aerobic Laboratory Study (with surfactant)51Loamy Sand[8]
Field Study (Northern Italy)68Silty Clay Loam[9]
Aerobic Soil90 - 152Not specified[10]
Anaerobic Soil307 - 607Not specified[10]
10°C, 15% Water Content133.7Not specified[1]
10°C, 29% Water Content41.0Not specified[1]
30°C, 15% Water Content12.2Not specified[1]
30°C, 29% Water Content7.9Not specified[1]

3.1.2 Sorption and Mobility this compound's mobility in soil is classified as very high to high.[1] Sorption is the primary process that retards its movement. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter for predicting mobility. Studies have shown a strong positive correlation between the distribution coefficient (Kd) and the soil's organic matter content, especially in soils with more than 2% organic matter.[5][8] In soils with low organic matter, smectite clay content becomes a significant factor in adsorption.[5][8]

ParameterValue RangeInterpretationSource
Koc (mL/g) 33 - 380Very High to High Mobility[1]
Kd (mL/g) Varies with soil typeHigher in soils with high organic matter/smectite[5][8]
GUS Leaching Potential Index 2.16Transition State (Potential to leach)[4]
Fate in Water

Due to its high water solubility and mobility in soil, this compound and its metabolites can be transported to aquatic systems via leaching and runoff.[11][12]

3.2.1 Degradation and Persistence In the aquatic environment, this compound is stable to hydrolysis at environmentally relevant pH levels (pH 5, 7, and 9).[1][2] The major abiotic degradation pathway in water is direct photolysis (phototransformation) by sunlight.[1] The primary metabolite, desphenyl-chloridazon (DPC), is more persistent and mobile than the parent compound and is frequently detected at higher concentrations in surface and groundwater.[13][14] Another metabolite, methylated DPC (Me-DPC), has also been found in surface water.[13][14]

ParameterValueConditionSource
Hydrolysis StablepH 3 - 9[2]
Photolysis Half-life 12.5 daysIn water[1]
Photolysis Half-life 150 hours (6.25 days)Simulated sunlight, pH 7 water[2]
DPC Persistence Resistant to further degradation over 98 daysAerobic degradation test[13][14]

3.2.2 Transport and Distribution Given its low estimated Henry's Law constant, volatilization from water surfaces is not considered an important fate process.[1] Its low Koc values indicate that this compound is not expected to significantly adsorb to suspended solids and sediment in the water column.[1] This contributes to the high dispersion of its persistent metabolite, DPC, in the aquatic environment.[13]

Bioaccumulation

The potential for this compound to accumulate in living organisms is considered low. This is indicated by its low octanol-water partition coefficient (log Kow) and experimentally determined bioconcentration factors (BCF).

ParameterValue RangeInterpretationSource
Bioconcentration Factor (BCF) 2 - 23Low potential for bioconcentration[1]
log Kow 1.14Low lipophilicity[2][3]

Degradation Pathways

The primary degradation pathway for this compound in both soil and water is the microbial cleavage of the phenyl group, a process known as dephenylation. This transformation results in metabolites that are generally non-phytotoxic but exhibit greater mobility and persistence.

References

An In-depth Technical Guide to Chloridazon and its Primary Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the herbicide Chloridazon and its primary metabolites, desphenyl-chloridazon (DPC) and methyl-desphenyl-chloridazon (Me-DPC). The focus is on the chemical properties, environmental fate, analytical methodologies for detection, and metabolic pathways of these compounds. This document is intended to serve as a valuable resource for professionals involved in environmental science, analytical chemistry, and toxicology.

Introduction to this compound

This compound, a selective systemic herbicide, has been historically used for the control of broadleaf weeds, particularly in sugar beet cultivation.[1][2][3] It functions by inhibiting photosynthesis in target plant species.[1] However, due to the persistence and mobility of its degradation products in the environment, particularly in water sources, its use has been restricted in many regions.[4] The primary metabolites of concern are desphenyl-chloridazon and methyl-desphenyl-chloridazon, which are formed through microbial degradation in the soil.[4][5]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and its primary metabolites is presented in the table below.

PropertyThis compoundDesphenyl-chloridazon (DPC)Methyl-desphenyl-chloridazon (Me-DPC)
IUPAC Name 5-amino-4-chloro-2-phenylpyridazin-3(2H)-one5-amino-4-chloro-1,2-dihydropyridazin-3-one5-amino-4-chloro-2-methylpyridazin-3(2H)-one
Molecular Formula C₁₀H₈ClN₃OC₄H₄ClN₃OC₅H₆ClN₃O
Molecular Weight 221.64 g/mol 145.55 g/mol 159.57 g/mol
CAS Number 1698-60-86339-19-117254-80-7
Appearance Colorless solid--
Water Solubility 340 mg/L at 20 °CMore water-soluble than this compoundMore water-soluble than this compound
Log Kₒw 1.29--

Environmental Fate and Occurrence

This compound undergoes microbial degradation in the soil to form its primary metabolites, desphenyl-chloridazon (DPC) and methyl-desphenyl-chloridazon (Me-DPC).[5] These metabolites are more polar and persistent than the parent compound, leading to their increased mobility in soil and subsequent leaching into groundwater and surface water.[1][4]

Quantitative Data on Environmental Concentrations

The following tables summarize the reported concentrations of this compound and its metabolites in various environmental matrices.

Table 1: Concentrations in Water Samples

CompoundMatrixConcentration Range (µg/L)Average Concentration (µg/L)Location
This compoundSurface Water0.01 - 0.890.01 ± 0.06Hesse, Germany[6]
Desphenyl-chloridazon (DPC)Surface Waterup to 7.40.72 ± 0.81Hesse, Germany[6]
Methyl-desphenyl-chloridazon (Me-DPC)Surface WaterDetected-Hesse, Germany[6]
This compoundGroundwater---
Desphenyl-chloridazon (DPC)Groundwaterup to 1.9-Unconsolidated aquifer[7]
Methyl-desphenyl-chloridazon (Me-DPC)Groundwaterup to 0.75-Unconsolidated aquifer[7]
Desphenyl-chloridazon (DPC)Drinking Waterup to 9.10.48Baden-Württemberg, Germany
Desphenyl-chloridazon (DPC)Mineral Waterup to 0.350.15Baden-Württemberg, Germany

Table 2: Concentrations in Soil and Plant Samples

CompoundMatrixConcentration RangeNotes
This compoundSoilInitial concentration of 1.034 mg/kg decreased to 0.074 mg/kg after 128 days.DT₅₀ of approximately 43 days.[8]
Desphenyl-chloridazon (DPC)SoilIncreased up to 370 µg/kg.Concentrations increased with depth and time.[9]
Methyl-desphenyl-chloridazon (Me-DPC)SoilIncreased up to 16 µg/kg.Concentrations increased with depth and time.[9]
This compoundMaize (Leaves and Stems)Detected-
Desphenyl-chloridazon (DPC)Maize (Leaves, Stems, and Grains)Detected-

Experimental Protocols

The analysis of this compound and its polar metabolites typically involves extraction from the sample matrix followed by detection using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation: Quick Polar Pesticides (QuPPe) Method

The QuPPe method is a widely used and effective procedure for the extraction of polar pesticides from various matrices.

Protocol for Water Samples:

  • Directly inject an aliquot of the filtered water sample into the LC-MS/MS system. For low concentrations, a large volume injection (e.g., 100 µL) can be employed.

Protocol for Soil and Plant Samples:

  • Homogenize 10 g of the sample.

  • Add 10 mL of acidified methanol (B129727) (e.g., 1% formic acid in methanol).

  • Shake vigorously for a specified time (e.g., 1 minute).

  • Centrifuge the sample to separate the solid and liquid phases.

  • Filter the supernatant through a 0.22 µm filter before LC-MS/MS analysis.

  • For complex matrices, a freeze-out step can be included after extraction to precipitate interfering compounds.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column (e.g., Waters ACQUITY UPLC BEH HILIC) or a reversed-phase C18 column (e.g., Phenomenex Aqua C18) is suitable.

  • Mobile Phase A: Water with an additive such as ammonium (B1175870) formate (B1220265) (e.g., 5 mM) and formic acid (e.g., 0.1%).

  • Mobile Phase B: Acetonitrile or methanol with similar additives.

  • Gradient: A typical gradient starts with a high percentage of organic phase, which is gradually decreased to elute the polar analytes.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 20 µL.

  • Column Temperature: 30 - 40 °C.

Tandem Mass Spectrometry (MS/MS) Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes is often used to achieve the best sensitivity for all compounds.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification and confirmation.

Table 3: Exemplary MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)
This compound222.1104.177.120-30
Desphenyl-chloridazon (DPC)146.0102.075.015-25
Methyl-desphenyl-chloridazon (Me-DPC)160.0116.089.015-25

Note: The optimal MRM transitions and collision energies should be determined empirically on the specific instrument used.

Signaling Pathways and Workflows

Metabolic Pathway of this compound

The primary metabolic pathway of this compound in the environment involves the microbial cleavage of the phenyl group, leading to the formation of desphenyl-chloridazon. Further methylation can then result in the formation of methyl-desphenyl-chloridazon.

Chloridazon_Metabolism This compound This compound (C₁₀H₈ClN₃O) DPC Desphenyl-chloridazon (DPC) (C₄H₄ClN₃O) This compound->DPC Microbial De-phenylation Me_DPC Methyl-desphenyl-chloridazon (Me-DPC) (C₅H₆ClN₃O) DPC->Me_DPC Microbial Methylation Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_interp Data Interpretation Sample_Collection Sample Collection (Water, Soil, etc.) Extraction Extraction (QuPPe Method) Sample_Collection->Extraction Cleanup Clean-up/Filtration Extraction->Cleanup LC_MSMS LC-MS/MS Analysis Cleanup->LC_MSMS Data_Acquisition Data Acquisition (MRM) LC_MSMS->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Confirmation Confirmation Quantification->Confirmation Reporting Reporting Confirmation->Reporting

References

Solubility of Chloridazon in water and organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Chloridazon in aqueous and organic media. The following sections detail quantitative solubility data, standardized experimental methodologies for solubility determination, and a visualization of a key metabolic pathway. This information is intended to support research, development, and formulation activities involving this compound.

Quantitative Solubility Data

The solubility of this compound has been determined in a variety of solvents. The data presented below has been compiled from multiple sources to provide a comparative overview. All data is reported at 20°C unless otherwise specified.

SolventSolubilityUnit
Aqueous Solvents
Water422mg/L
Water400mg/L
Distilled Water340mg/L
Water (pH 7.4)25.5µg/mL
Organic Solvents
Methanol34g/kg
Methanol24g/L
Methanol15.1g/L
Acetone28g/kg
Acetone22g/L
Ethyl Acetate5.4g/L
Ethyl Acetate3.7g/L
Dichloromethane3.1g/L
Dichloromethane1.9g/L
Chloroform3.1g/L
Chloroform0.21 g/100g
Benzene0.7g/kg
Benzene0.6g/L
Toluene0.1g/L
Ether0.5g/L
Ether0.07 g/100g
Cyclohexane>0.01 g/100g
n-HexanePractically insoluble-

Experimental Protocols for Solubility Determination

Standardized methodologies are crucial for obtaining reproducible solubility data. The following protocols outline the general procedures for determining the solubility of a compound in aqueous and organic solvents.

Aqueous Solubility Determination (Adapted from OECD Guideline 105)

The OECD Guideline 105 outlines two primary methods for determining water solubility: the Column Elution Method and the Flask Method. The choice of method depends on the expected solubility of the substance.

A. Flask Method (for solubilities > 10⁻² g/L)

  • Preparation: An excess amount of the test substance (this compound) is added to a flask containing purified water (e.g., deionized or distilled).

  • Equilibration: The flask is agitated at a controlled temperature (e.g., 20°C) for a sufficient period to allow for equilibrium to be reached. This may take 24 hours or longer, and preliminary tests should be conducted to determine the necessary equilibration time.

  • Phase Separation: The saturated solution is separated from the undissolved solid material by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

  • Analysis: The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Replicates: The experiment is performed in at least duplicate to ensure the reliability of the results.

B. Column Elution Method (for solubilities < 10⁻² g/L)

  • Column Preparation: A column is filled with an inert support material coated with an excess of the test substance.

  • Elution: Water is passed through the column at a slow, constant flow rate.

  • Sample Collection: The eluate is collected in fractions.

  • Analysis: The concentration of the test substance in each fraction is determined. A plateau in concentration indicates that a saturated solution has been achieved.

Organic Solvent Solubility Determination

A general procedure for determining the solubility of a compound in an organic solvent is as follows:

  • Sample Preparation: A known mass of the compound is placed in a test tube or vial.

  • Solvent Addition: A measured volume of the organic solvent is added incrementally.

  • Dissolution: The mixture is agitated, and if necessary, gently heated to facilitate dissolution. The temperature is then returned to the target temperature for the measurement.

  • Observation: The process is continued until the compound is completely dissolved.

  • Calculation: The total volume of solvent required to dissolve the initial mass of the compound is used to calculate the solubility. For more precise measurements, a saturated solution can be prepared and the concentration of the solute in the supernatant can be determined analytically after an equilibration period, similar to the aqueous flask method.

Visualizations

Primary Mechanism of Action: Inhibition of Photosynthesis

This compound acts as a herbicide by inhibiting photosynthesis in susceptible plants. Specifically, it disrupts the electron transport chain in Photosystem II (PSII), a key complex in the light-dependent reactions of photosynthesis. The following diagram illustrates a simplified workflow of this inhibitory action.

G cluster_photosynthesis Photosystem II Electron Transport Chain Light Light Energy PSII Photosystem II (P680) Light->PSII Excites P680 Pheophytin Pheophytin PSII->Pheophytin Electron Transfer Plastoquinone Plastoquinone (PQ) Pheophytin->Plastoquinone Electron Transfer Cytochrome_b6f Cytochrome b6f Complex Plastoquinone->Cytochrome_b6f Electron Transfer This compound This compound This compound->Plastoquinone Blocks Electron Binding Site Inhibition Inhibition

Caption: Inhibition of Photosystem II electron transport by this compound.

Environmental Degradation Pathway

In soil and water, this compound undergoes degradation into its primary metabolites. This process is a key factor in its environmental fate. The diagram below shows the sequential degradation of this compound.

G This compound This compound Desphenyl Desphenyl-Chloridazon (Metabolite B) This compound->Desphenyl Degradation Methyl Methyl-desphenyl-Chloridazon (Metabolite B1) Desphenyl->Methyl Further Degradation

Caption: Environmental degradation pathway of this compound.

The Unraveling of Chloridazon: A Technical Guide to its Photodegradation and Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this document provides an in-depth technical examination of the photodegradation and stability of the herbicide Chloridazon in aqueous solutions. It synthesizes key findings on its degradation kinetics, influential factors, and the byproducts formed under various photochemical conditions.

This compound, a selective herbicide, has been subject to numerous studies to understand its environmental fate and persistence.[1] Its stability in aqueous media is significantly influenced by light, leading to photodegradation processes that are critical to evaluate for environmental risk assessment and water treatment strategies. This guide details the experimental methodologies employed to investigate these processes and presents the quantitative data in a structured format for comparative analysis.

Stability of this compound in Aqueous Solution

This compound is reported to be stable in aqueous media within a pH range of 3 to 9 in the absence of light.[2] However, its persistence diminishes significantly under sunlight. The disappearance half-life of this compound in water at pH 7 under simulated sunlight is approximately 150 hours.[2] In aerobic degradation studies, this compound can be completely converted to its primary degradation product, desphenyl-chloridazon (DPC), which is found to be resistant to further degradation over extended periods.[3]

Photodegradation of this compound

The photodegradation of this compound in solution has been investigated under various conditions, including direct photolysis, photocatalysis, and advanced oxidation processes such as Fenton and photo-Fenton reactions. These studies provide insights into the kinetics and mechanisms of its degradation.

Direct Photolysis

Under direct UV irradiation, particularly at a wavelength of 254 nm, this compound undergoes efficient degradation.[4] The degradation process has been shown to follow pseudo-first-order kinetics.[4] One study found that an 80% conversion of this compound was achieved after 80 minutes of irradiation in an aerated aqueous solution.[4]

The presence of oxygen has been identified as a significant factor influencing the rate of direct photolysis. Interestingly, the degradation rate of this compound increases as the concentration of oxygen decreases, indicating an inhibitory role of oxygen in the direct photolytic pathway.[4] The quantum yield of this compound degradation is relatively low but not negligible and is dependent on the initial concentration of the compound, suggesting a multimolecular reactivity.[4]

Photocatalysis with Titanium Dioxide (TiO₂)

The photocatalytic degradation of this compound has been effectively demonstrated using titanium dioxide (TiO₂) as a photocatalyst. The efficiency of the degradation is dependent on the type of TiO₂, with Degussa P25, a mix of anatase and rutile phases, often showing higher activity compared to other forms like Hombikat UV100 and PC500.[5]

The degradation rate in the presence of TiO₂ is influenced by several factors including the initial pH of the solution, the concentration of the catalyst, and the presence of electron acceptors.[5] Acidic conditions have been found to be more favorable for the TiO₂-mediated photodegradation of this compound.[5]

Fenton and Photo-Fenton Processes

Advanced oxidation processes like the Fenton and photo-Fenton reactions have been shown to be highly effective in degrading this compound. These processes rely on the generation of highly reactive hydroxyl radicals (•OH). In the Fenton process, complete disappearance of this compound was observed within 1 hour under optimal conditions.[6][7] The photo-Fenton process, which involves the use of UV light in addition to Fenton's reagent, accelerates the degradation, achieving complete removal in just 20 minutes under its optimal conditions.[6][7]

The degradation of this compound via these processes leads to the formation of several by-products, including desphenyl-chloridazon, pyridazine-3,4,5-trione, oxaluric acid, and 5-hydroxyhydantion.[6][7]

Quantitative Data on this compound Degradation

The following tables summarize the key quantitative data from various studies on the photodegradation of this compound in solution.

Table 1: Kinetic Data for this compound Photodegradation

Degradation MethodWavelength/ConditionsKineticsRate ConstantHalf-life (t½)Reference
Direct Photolysis254 nm, aerated solutionPseudo-first-order7.9 × 10⁻³ min⁻¹-[4]
Simulated SunlightpH 7--150 hours[2]
Fenton Process7.5 mg/L Fe(II), 50 mg/L H₂O₂, 40 mg/L this compound, pH 3, 20°CBMG kinetic model-< 60 minutes[6][7]
Photo-Fenton Process5 mg/L Fe²⁺, 50 mg/L H₂O₂, 60 mg/L this compound, pH 3, 20°CBMG kinetic model-< 20 minutes[6][7]

*Behnajady–Modirdhahla–Ghanbery kinetic model

Table 2: Quantum Yield of this compound Photodegradation at 254 nm

ConditionQuantum Yield (Φ)Reference
Aerated solution9.1 × 10⁻⁵[4]
Deoxygenated solution7.2 × 10⁻⁴[4]
Suroxygenated solution5.6 × 10⁻⁵[4]

Experimental Protocols

This section provides an overview of the methodologies used in the cited studies to investigate the photodegradation of this compound.

Direct Photolysis (254 nm)
  • Light Source: A low-pressure mercury lamp emitting at 254 nm is typically used.

  • Reactor: A suitable photochemical reactor, often with a quartz immersion well for the lamp, is employed.

  • Solution Preparation: An aqueous solution of this compound of a known concentration (e.g., 5.0 x 10⁻⁵ mol/L) is prepared in deionized water. The pH is adjusted as required.[4]

  • Experimental Conditions: The solution is irradiated at a constant temperature. For studying the effect of oxygen, the solution can be aerated, deoxygenated (by bubbling with an inert gas like nitrogen or argon), or saturated with oxygen.[4]

  • Sampling and Analysis: Aliquots of the solution are withdrawn at specific time intervals. The concentration of this compound is determined using High-Performance Liquid Chromatography (HPLC) with a UV detector.[4] The degradation products can be identified using techniques like HPLC coupled with mass spectrometry (LC-MS).[4]

Photocatalytic Degradation with TiO₂
  • Photocatalyst: A known amount of TiO₂ (e.g., Degussa P25) is suspended in the this compound solution.[5]

  • Reactor and Light Source: An immersion well photochemical reactor with a medium-pressure mercury lamp is a common setup.[5]

  • Procedure: The TiO₂ suspension is typically stirred in the dark for a period to allow for adsorption-desorption equilibrium to be reached before irradiation.[5] The suspension is then irradiated while being continuously stirred and purged with air or oxygen.[5]

  • Sample Processing: Samples are taken at intervals and centrifuged or filtered to remove the TiO₂ particles before analysis.[5]

  • Analysis: The concentration of this compound in the filtrate is measured by HPLC.[5]

Fenton and Photo-Fenton Degradation
  • Reactor: A glass reactor of a suitable volume (e.g., 1 L) is used.[6] For the photo-Fenton process, the reactor is equipped with a UV lamp.

  • Reagents: Stock solutions of this compound, ferrous iron (Fe(II) or Fe²⁺, typically from FeSO₄·7H₂O), and hydrogen peroxide (H₂O₂) are prepared.

  • Procedure: The pH of the this compound solution is adjusted, typically to around 3.[6][7] The required amounts of Fe(II) and H₂O₂ are then added to initiate the reaction. The solution is stirred continuously at a controlled temperature. For the photo-Fenton process, the UV lamp is switched on simultaneously with or after the addition of reagents.[6][7]

  • Analysis: Samples are collected at different time points, and the reaction is quenched (e.g., by adding a strong base to raise the pH). The concentration of this compound is analyzed by HPLC.[6] The degradation by-products are typically identified using LC-MS/MS.[8]

Visualizing the Processes

The following diagrams illustrate the experimental workflow for studying this compound photodegradation and the proposed degradation pathway in the photo-Fenton process.

Experimental_Workflow cluster_prep Solution Preparation cluster_exp Experimental Setup cluster_analysis Analysis prep Prepare Aqueous This compound Solution ph_adjust Adjust pH prep->ph_adjust reagent_add Add Reagents (Catalyst/Fenton) ph_adjust->reagent_add For photocatalysis & Fenton/photo-Fenton reactor Place in Photoreactor ph_adjust->reactor For direct photolysis reagent_add->reactor irradiate Irradiate with UV/Simulated Sunlight reactor->irradiate sampling Collect Samples at Intervals irradiate->sampling quench Quench Reaction (if necessary) sampling->quench filter Filter/Centrifuge (for photocatalysis) quench->filter hplc Analyze by HPLC-UV filter->hplc lcms Identify Byproducts by LC-MS/MS hplc->lcms

Experimental workflow for this compound photodegradation studies.

Photo_Fenton_Pathway cluster_reagents Photo-Fenton Reagents This compound This compound desphenyl Desphenyl-Chloridazon This compound->desphenyl Hydroxylation & Phenyl group cleavage oh_radical •OH oh_radical->this compound ring_opening Ring Opening Products desphenyl->ring_opening trione Pyridazine-3,4,5-trione ring_opening->trione oxaluric Oxaluric Acid ring_opening->oxaluric hydroxy 5-Hydroxyhydantoin ring_opening->hydroxy mineralization Mineralization (CO₂, H₂O, Cl⁻, N-oxides) trione->mineralization oxaluric->mineralization hydroxy->mineralization Fe²⁺ + H₂O₂ + hv Fe²⁺ + H₂O₂ + hv Fe²⁺ + H₂O₂ + hv->oh_radical generates

Proposed degradation pathway of this compound in the photo-Fenton process.

References

In-Depth Technical Guide: The Mode of Action of Chloridazon on Photosystem II

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloridazon, a pyridazinone herbicide, effectively controls a wide range of broadleaf weeds by targeting the core of plant energy metabolism: photosynthesis. This technical guide provides a detailed examination of the molecular mechanism by which this compound exerts its herbicidal activity, specifically focusing on its interaction with Photosystem II (PSII). Through a comprehensive review of existing literature, this document outlines the binding of this compound to the D1 protein, the subsequent inhibition of electron transport, and the resulting cascade of events leading to plant cell death. This guide also presents quantitative data on this compound's inhibitory effects and details the experimental protocols used to elucidate its mode of action, providing a valuable resource for researchers in weed science, plant biology, and herbicide development.

Introduction

Photosynthesis is the fundamental process by which plants convert light energy into chemical energy, driving their growth and development. This intricate process is composed of a series of light-dependent and light-independent reactions. The light-dependent reactions occur within the thylakoid membranes of chloroplasts and involve two large pigment-protein complexes: Photosystem I (PSI) and Photosystem II (PSII). PSII plays a crucial role in initiating the photosynthetic electron transport chain by oxidizing water and reducing plastoquinone (B1678516).

Many commercially successful herbicides derive their efficacy from the targeted inhibition of key components within the photosynthetic apparatus. This compound, a member of the pyridazinone chemical class, is a selective herbicide that has been widely used for weed control in various crops. Its primary mode of action is the disruption of photosynthetic electron flow at the level of PSII. This guide delves into the specific molecular interactions and the downstream consequences of this compound's binding to PSII.

The Molecular Target: The D1 Protein of Photosystem II

The reaction center of PSII is a complex assembly of proteins and cofactors. At its heart are the D1 and D2 proteins, which form a heterodimer that binds most of the redox-active cofactors involved in electron transport. The D1 protein, in particular, contains the binding niche for the secondary plastoquinone acceptor, QB.

This compound acts as a competitive inhibitor, binding to the QB site on the D1 protein.[1] This binding pocket is also the designated location for the native plastoquinone molecule, which is essential for accepting electrons from the primary quinone acceptor, QA. By occupying this site, this compound effectively blocks the binding of plastoquinone, thereby interrupting the electron flow from QA to QB.[2]

The following diagram illustrates the general pathway of electron transport in Photosystem II and the point of inhibition by this compound.

PhotosystemII_Inhibition cluster_PSII Photosystem II P680 P680 Pheo Pheophytin P680->Pheo e- transfer Oxygen O2 QA QA Pheo->QA e- transfer QB_site QB Binding Site (on D1 Protein) QA->QB_site e- transfer Plastoquinone Plastoquinone Pool QB_site->Plastoquinone (blocked) Light Light Energy Light->P680 excites Water H2O Water->P680 donates e- This compound This compound This compound->QB_site binds competitively

Caption: Inhibition of Photosystem II electron transport by this compound.

Consequences of Electron Transport Inhibition

The blockage of electron flow from QA to QB by this compound has a series of cascading and detrimental effects on the plant:

  • Halt of Photosynthesis: The immediate consequence is the cessation of linear electron transport, which prevents the reduction of NADP+ to NADPH and the generation of a proton gradient across the thylakoid membrane, thereby halting ATP synthesis. This starves the plant of the energy and reducing power necessary for carbon fixation and other metabolic processes.[2]

  • Formation of Reactive Oxygen Species (ROS): The highly reduced state of QA leads to the formation of triplet chlorophyll (B73375) and singlet oxygen, both of which are highly reactive and damaging to cellular components. This oxidative stress causes lipid peroxidation, membrane damage, and protein degradation, ultimately leading to cellular leakage and rapid necrosis of plant tissues.[2]

  • Photoinhibition: The inability to dissipate absorbed light energy through photochemistry leads to an over-excitation of PSII, a condition known as photoinhibition. This can cause irreversible damage to the D1 protein itself.

Quantitative Analysis of this compound's Inhibitory Activity

The inhibitory potency of this compound on PSII can be quantified using various experimental assays. The most common parameters are the half-maximal inhibitory concentration (IC50) and the negative logarithm of the IC50 (pI50). These values are typically determined through the Hill reaction, which measures the rate of photoreduction of an artificial electron acceptor by isolated chloroplasts.

HerbicideAssayTest OrganismIC50 (µM)pI50Reference
This compoundHill ReactionChenopodium albumNot availableNot available
DiuronHill ReactionChenopodium album0.0357.46[3]

Experimental Protocols for Studying this compound's Mode of Action

A variety of biophysical and biochemical techniques are employed to investigate the interaction of herbicides with PSII.

Hill Reaction Assay

The Hill reaction is a fundamental method to assess the integrity of the PSII electron transport chain.[4] It involves the use of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction.[5]

Protocol Outline:

  • Chloroplast Isolation: Isolate intact chloroplasts from a suitable plant source (e.g., spinach, pea) through differential centrifugation.[5]

  • Reaction Mixture: Prepare a reaction mixture containing isolated chloroplasts, a suitable buffer (e.g., phosphate (B84403) buffer at pH 7.0), and the artificial electron acceptor DCPIP.[6]

  • Treatment: Add varying concentrations of this compound to the reaction mixtures.

  • Illumination: Expose the samples to a light source to initiate the photosynthetic reactions.

  • Measurement: Monitor the reduction of DCPIP over time by measuring the decrease in absorbance at a specific wavelength (e.g., 600 nm) using a spectrophotometer.[5]

  • Data Analysis: Calculate the rate of the Hill reaction and determine the IC50 value of this compound by plotting the inhibition of the reaction rate against the herbicide concentration.

The following diagram illustrates the workflow for a typical Hill reaction assay.

Hill_Reaction_Workflow start Start isolate Isolate Chloroplasts start->isolate prepare Prepare Reaction Mixtures (Chloroplasts, Buffer, DCPIP) isolate->prepare add_herbicide Add Varying Concentrations of this compound prepare->add_herbicide illuminate Illuminate Samples add_herbicide->illuminate measure Measure Absorbance Change (Spectrophotometer) illuminate->measure analyze Calculate Reaction Rates and Determine IC50 measure->analyze end End analyze->end

Caption: Workflow for determining the inhibitory effect of this compound using the Hill reaction.

Chlorophyll a Fluorescence Measurement

Chlorophyll a fluorescence is a non-invasive and highly sensitive probe of PSII photochemistry. The analysis of the fast fluorescence induction curve (OJIP transient) provides detailed information about the flow of electrons through PSII.[7]

Protocol Outline:

  • Plant Material: Use dark-adapted leaves or isolated thylakoids.

  • Treatment: Apply different concentrations of this compound.

  • Measurement: Use a pulse-amplitude-modulated (PAM) fluorometer to record the chlorophyll fluorescence induction curve upon illumination with a saturating light pulse.

  • Data Analysis: Analyze the OJIP transient to determine various fluorescence parameters, such as F0 (minimal fluorescence), Fm (maximal fluorescence), Fv/Fm (maximum quantum yield of PSII), and the performance index (PIABS). Changes in these parameters indicate specific sites of inhibition within the electron transport chain.[8]

The diagram below shows the logical relationship of key parameters in an OJIP analysis.

OJIP_Analysis OJIP OJIP Transient F0 F0 (Minimal Fluorescence) OJIP->F0 Fm Fm (Maximal Fluorescence) OJIP->Fm PI Performance Index (PI_ABS) OJIP->PI Fv Fv = Fm - F0 (Variable Fluorescence) F0->Fv Fm->Fv FvFm Fv/Fm (Max Quantum Yield) Fm->FvFm Fv->FvFm ET Electron Transport Efficiency FvFm->ET PI->ET

Caption: Key parameters derived from the OJIP chlorophyll fluorescence transient.

Thermoluminescence

Thermoluminescence is a technique that measures the light emitted from a sample upon heating after it has been exposed to light at a low temperature. The resulting "glow curve" provides information about the charge recombination events within PSII, and its characteristics are altered by the presence of PSII-inhibiting herbicides.

Protocol Outline:

  • Sample Preparation: Use isolated thylakoids.

  • Treatment: Incubate samples with this compound.

  • Illumination: Excite the samples with single turnover flashes at a specific low temperature.

  • Heating and Detection: Warm the sample at a constant rate and measure the emitted light as a function of temperature using a sensitive photomultiplier tube.

  • Data Analysis: Analyze the position and intensity of the peaks in the thermoluminescence glow curve. Herbicides that block electron transport at the QB site typically cause a shift in the main B-band (arising from S2QB- recombination) to a lower temperature Q-band (arising from S2QA- recombination).

Molecular Docking

Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand (this compound) to a receptor (the D1 protein).[9]

Protocol Outline:

  • Protein and Ligand Preparation: Obtain the 3D structure of the PSII D1 protein (from a protein database like PDB) and generate the 3D structure of this compound.

  • Docking Simulation: Use a docking software (e.g., AutoDock, Glide) to predict the binding pose of this compound within the QB binding site of the D1 protein.

  • Analysis: Analyze the predicted binding interactions, identifying key amino acid residues involved in the binding and estimating the binding energy. This provides insights into the molecular basis of this compound's inhibitory activity.[10]

The following diagram illustrates the conceptual workflow of a molecular docking study.

Molecular_Docking_Workflow start Start get_structures Obtain 3D Structures (D1 Protein & this compound) start->get_structures define_site Define Binding Site (QB pocket on D1) get_structures->define_site run_docking Run Docking Simulation define_site->run_docking analyze_results Analyze Binding Pose, Interactions, and Energy run_docking->analyze_results end End analyze_results->end

Caption: Conceptual workflow for a molecular docking study of this compound and the D1 protein.

Conclusion

This compound exerts its herbicidal effect through a well-defined mode of action: the inhibition of photosynthetic electron transport in Photosystem II. By competitively binding to the QB site on the D1 protein, it displaces the native plastoquinone electron acceptor, leading to a cascade of events that includes the cessation of photosynthesis, the production of destructive reactive oxygen species, and ultimately, plant death. The experimental techniques outlined in this guide provide robust methods for characterizing the inhibitory activity of this compound and other PSII-inhibiting herbicides. A thorough understanding of this mode of action is crucial for the development of new and more effective herbicides, as well as for managing the evolution of herbicide resistance in weed populations. This in-depth technical guide serves as a foundational resource for researchers and professionals dedicated to advancing the science of weed control and crop protection.

References

An In-depth Technical Guide to Key Derivatives of Chloridazon for Research

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of Chloridazon and its key derivatives for researchers, scientists, and drug development professionals. It covers their synthesis, mechanisms of action, and biological activities, with a focus on quantitative data and detailed experimental protocols.

Introduction to this compound and its Core Derivatives

This compound, a pyridazinone herbicide, has been primarily used for the selective control of broad-leaved weeds in sugar beet cultivation.[1][2] Its mode of action is the inhibition of photosynthesis at Photosystem II (PSII).[1][2][3] In the environment, this compound degrades into two principal metabolites: desphenyl-chloridazon and methyl-desphenyl-chloridazon, which are of significant interest due to their persistence and potential environmental impact.[4][5]

Beyond these metabolites, research has expanded to the synthesis of novel pyridazinone derivatives with alternative herbicidal mechanisms and a broader spectrum of biological activities. These new compounds are designed to target different enzymes in plant metabolic pathways, such as protoporphyrinogen (B1215707) IX oxidase (PPO), acetyl-coenzyme A carboxylase (ACCase), and phytoene (B131915) desaturase (PDS).

Physicochemical Properties and Herbicidal Efficacy

The following tables summarize the key physicochemical properties of this compound and the herbicidal efficacy of some of its novel derivatives.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₀H₈ClN₃O[1]
Molecular Weight221.64 g/mol [1]
Water Solubility400 mg/L at 20 °C[1]
Melting Point198-202 °C (technical)[1]
Soil Degradation (DT₅₀)~43 days[6]

Table 2: Herbicidal Activity of Novel Pyridazinone Derivatives

Derivative ClassTarget WeedsEfficacyTarget EnzymeReference
Biaryl-pyridazinone (e.g., Compound 7m)Amaranthus retroflexus, Abutilon theophrasti, Echinochloa crus-galli90-100% inhibition at 37.5 g ai/haProtoporphyrinogen Oxidase (PPO)[7]
Phenyl-substituted Cyclic Keto-EnolsGrass and broadleaf weedsHigh efficacy (specific values not provided)Acetyl-CoA Carboxylase (ACCase)[1]
Pyridazine derivative (Compound B1)Echinochloa crus-galli, Portulaca oleracea100% inhibition at 100 µg/mL (pre-emergence)Phytoene Desaturase (PDS)[8]

Mechanisms of Action and Signaling Pathways

Inhibition of Photosystem II by this compound

This compound's primary mechanism of action is the disruption of the photosynthetic electron transport chain in Photosystem II.[2][3] It competitively binds to the Q\₀ site on the D1 protein, displacing plastoquinone (B1678516) (PQ). This blockage prevents the transfer of electrons from Q\ₐ to Q\₀, thereby halting ATP and NADPH production and leading to the generation of reactive oxygen species (ROS), which cause cellular damage and plant death.

G Mechanism of Photosystem II Inhibition by this compound cluster_PSII Photosystem II (PSII) Complex cluster_downstream Downstream Effects P680 P680 Pheo Pheophytin P680->Pheo Light Energy QA Quinone A (QA) Pheo->QA e⁻ QB Quinone B (QB) Site on D1 Protein QA->QB Blocked PQ Plastoquinone (PQ) QB->PQ e⁻ ATP_NADPH ATP & NADPH Production Halted This compound This compound This compound->QB Competitively Binds ROS Reactive Oxygen Species (ROS) Generated ATP_NADPH->ROS Damage Cellular Damage & Plant Death ROS->Damage

Caption: Inhibition of electron transport in Photosystem II by this compound.

Alternative Mechanisms in Novel Derivatives

Newer derivatives of pyridazinone have been engineered to inhibit other crucial plant enzymes:

  • Protoporphyrinogen Oxidase (PPO) Inhibitors: These compounds block the synthesis of protoporphyrin IX, a precursor to chlorophyll (B73375) and heme, leading to the accumulation of protoporphyrinogen IX, which causes rapid cellular damage upon exposure to light.[2][7]

  • Acetyl-CoA Carboxylase (ACCase) Inhibitors: These derivatives target the enzyme responsible for the first committed step in fatty acid biosynthesis, primarily affecting graminaceous weeds.[1]

  • Phytoene Desaturase (PDS) Inhibitors: By inhibiting PDS, these compounds prevent the synthesis of carotenoids, which protect chlorophyll from photooxidation, resulting in characteristic bleaching symptoms.[8]

Ecotoxicological Effects: Oxidative Stress

In non-target organisms, such as aquatic invertebrates, this compound and its metabolite desphenyl-chloridazon can induce oxidative stress.[9][10] This occurs when the generation of reactive oxygen species (ROS) overwhelms the organism's antioxidant defense system.

G Induction of Oxidative Stress in Non-Target Organisms This compound This compound / Metabolites Exposure ROS Increased Reactive Oxygen Species (ROS) This compound->ROS Antioxidant_Defense Antioxidant Defense System (e.g., CAT, GSH) ROS->Antioxidant_Defense Upregulation of Oxidative_Damage Oxidative Damage (Lipid Peroxidation, etc.) ROS->Oxidative_Damage Overwhelms defenses, leading to Cellular_Dysfunction Cellular Dysfunction & Histopathological Changes Oxidative_Damage->Cellular_Dysfunction

Caption: Oxidative stress pathway induced by this compound exposure.

Experimental Protocols

Synthesis of this compound

A general synthesis for 4-chloro-5-amino-2-phenyl-3(2H)-pyridazinone (this compound) involves the reaction of 1-phenol-4-sulphonic acid with other reagents.[11]

Materials:

  • 1-phenol-4-sulphonic acid

  • Other necessary reagents as per the specific patent/publication.

Procedure:

  • The reaction is carried out by repeating the procedure outlined in Example 2 of the cited patent, substituting 4-hydroxy-benzoic acid with 1-phenol-4-sulphonic acid (4.4 g).[11]

  • The resulting product is 4-chloro-5-amino-2-phenyl-3(2H)-pyridazinone.

  • The product can be isolated and purified, with reported yields of approximately 94%.[11]

General Workflow for Novel Derivative Development

The development of novel herbicidal derivatives follows a structured workflow from design to evaluation.

G Workflow for Novel Herbicide Development Design 1. Lead Compound Identification & Design Synthesis 2. Chemical Synthesis of Derivatives Design->Synthesis Purification 3. Purification & Characterization (NMR, MS) Synthesis->Purification Screening 4. In vitro & In vivo Herbicidal Activity Screening Purification->Screening SAR 5. Structure-Activity Relationship (SAR) Analysis Screening->SAR SAR->Design Feedback Loop Optimization 6. Lead Optimization SAR->Optimization Tox_Studies 7. Ecotoxicology & Crop Safety Studies Optimization->Tox_Studies

Caption: General workflow for novel herbicide design and testing.

Photosystem II Inhibition Assay

This protocol assesses the impact of compounds on PSII activity.

Materials:

  • Lettuce or other suitable plant tissues

  • Test compound solutions

  • Hand-held PEA fluorometer

  • Spectrophotometer

  • Reagents for chlorophyll extraction (e.g., acetone)

Procedure:

  • Chlorophyll Content Measurement:

    • Extract chlorophyll from a known weight of fresh plant tissue (e.g., 50 mg) using a suitable solvent.[5]

    • Measure the absorbance of the extract at the appropriate wavelengths to quantify chlorophyll a and b content.[5]

  • Chlorophyll a Fluorescence Induction (OJIP Test):

    • Dark-adapt plant leaves for at least 20-30 minutes.

    • Use a fluorometer to record the fluorescence transient (OJIP curve) upon illumination.[5]

    • Analyze the curve to determine key parameters like Fv/Fm (maximum quantum yield of PSII), which indicates the efficiency of PSII photochemistry. A decrease in Fv/Fm suggests PSII inhibition.[5]

Oxidative Stress Biomarker Assay in Aquatic Organisms

This protocol measures key enzymes involved in the antioxidant response.

Materials:

  • Tissue homogenates (e.g., from crayfish hepatopancreas or gills)[9][10]

  • Spectrophotometer

  • Reagents for Catalase (CAT), Superoxide Dismutase (SOD), and Glutathione (GSH) assays.

Procedure:

  • Tissue Preparation: Homogenize tissues in an appropriate buffer on ice and centrifuge to obtain the supernatant for enzyme assays.

  • Catalase (CAT) Activity:

    • Measure the decrease in hydrogen peroxide (H₂O₂) absorbance at 240 nm in a reaction mixture containing the tissue supernatant.[5]

  • Superoxide Dismutase (SOD) Activity:

    • Assay SOD activity by its ability to inhibit the photoreduction of nitroblue tetrazolium (NBT).[5]

    • Measure the absorbance at 560 nm. One unit of SOD activity is typically defined as the amount of enzyme required for 50% inhibition of NBT reduction.[5]

  • Reduced Glutathione (GSH) Level:

    • Measure GSH levels using methods such as the Ellman's reagent (DTNB), which reacts with GSH to produce a colored product measured spectrophotometrically.[10]

Conclusion

This compound and its derivatives remain a significant area of research. While the parent compound's mechanism is well-established, ongoing work focuses on understanding the environmental fate of its metabolites and developing novel pyridazinone-based herbicides with alternative modes of action and improved safety profiles. The methodologies and data presented in this guide offer a foundational resource for researchers in agrochemicals, environmental science, and drug development to further explore this important class of compounds.

References

Methodological & Application

Application Note: Quantification of Chloridazon Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chloridazon is a selective herbicide used for the control of broad-leaved weeds in various crops. Accurate and reliable quantification of this compound in technical materials and formulated products is crucial for quality control and regulatory compliance. This application note provides a detailed High-Performance Liquid Chromatography (HPLC) method for the determination of this compound.

Experimental Protocols

This section details the necessary reagents, equipment, and procedures for the quantification of this compound using HPLC.

1. Reagents and Materials

  • This compound analytical standard (of known purity)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • o-Phosphoric acid or Formic acid

  • Water (HPLC grade or Milli-Q)

  • 0.22 µm or 0.45 µm syringe filters

2. Instrumentation

  • HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Analytical column: Kinetex C18 (150 mm x 4.6 mm, 2.6 µm) or equivalent.

  • Data acquisition and processing software.

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Sonicator

3. Preparation of Standard Solutions

  • Stock Standard Solution (approx. 700-800 mg/L): Accurately weigh approximately 70-80 mg of the this compound analytical standard into a 100 mL volumetric flask. Add 60 mL of methanol and sonicate to dissolve.[1] Dilute to the mark with water.

  • Working Standard Solution (approx. 70-80 mg/L): Transfer 10.0 mL of the stock standard solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.[1] Filter the solution through a 0.22 µm or 0.45 µm filter before injection.

4. Preparation of Sample Solutions

The sample preparation procedure varies depending on the formulation type.

  • Solid Formulations (e.g., Wettable Powders - WP):

    • Homogenize the sample.

    • Accurately weigh a portion of the sample equivalent to about 9-11 mg of this compound into a 100 mL volumetric flask.[2]

    • Add 70 mL of acetonitrile and sonicate to ensure complete dissolution of the active ingredient.[2]

    • Allow the solution to cool to room temperature and dilute to the mark with acetonitrile.[2]

    • Filter the solution through a 0.22 µm or 0.45 µm filter prior to HPLC analysis.[2]

  • Liquid or Suspension Formulations (e.g., Suspension Concentrates - SC):

    • Thoroughly shake the sample container to ensure homogeneity.[2]

    • Accurately weigh a portion of the sample equivalent to about 9-11 mg of this compound into a 100 mL volumetric flask.[2]

    • For suspension concentrates, add 5 mL of water to disperse the sample.[2]

    • Add 70 mL of acetonitrile and sonicate if necessary to dissolve the active ingredient.[2]

    • Allow the solution to cool to room temperature and dilute to the mark with acetonitrile.[2]

    • Filter the solution through a 0.22 µm or 0.45 µm filter before HPLC analysis.[2]

5. HPLC Analysis Procedure

  • Set up the HPLC system with the chromatographic conditions outlined in Table 1.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the working standard solution multiple times (e.g., five times) to check for system suitability. The relative standard deviation (RSD) of the peak areas should be less than 2%.

  • Inject the prepared sample solutions.

  • The concentration of this compound in the samples is determined by comparing the peak area of the sample with that of the working standard.

Data Presentation

Table 1: Chromatographic Conditions for this compound Quantification

ParameterCondition 1Condition 2
Column Kinetex C18, 150 mm x 4.6 mm, 2.6 µm[2]Microbore column[3][4]
Mobile Phase A: 0.1% o-Phosphoric or Formic Acid in Water (pH 2.0-2.2)B: AcetonitrileGradient: 65% A, 35% B[2]Methanol:Water (60:40 v/v)[1]
Flow Rate 1.0 mL/min[2]0.3 mL/min[1]
Injection Volume 5 µL[2]Not Specified
Detector UV/DAD[2]Diode Array Detector (DAD)[3][4]
Wavelength 220-340 nm (Optimum to be determined)[2], 283 nm[5]285 nm and 229 nm[1]
Column Temperature AmbientNot Specified
Run Time 18 min[2]3 min[1]

Table 2: Method Validation Summary (Illustrative)

ParameterResult
Linearity (R²) > 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) Dependent on instrumentation and matrix
Limit of Quantification (LOQ) Dependent on instrumentation and matrix
Specificity The method is selective for this compound in the presence of formulation excipients and degradation products. Peak purity can be confirmed using a DAD.[1]

Note: The values presented in Table 2 are typical for a validated HPLC method and should be established by the user.

Mandatory Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Results Standard This compound Analytical Standard Stock Prepare Stock Standard Solution Standard->Stock Weigh & Dissolve Sample Formulated Product (Solid or Liquid) SamplePrep Sample Extraction & Dilution Sample->SamplePrep Weigh & Extract Working Prepare Working Standard Solution Stock->Working Dilute Filtration Filter through 0.22/0.45 µm Filter Working->Filtration SamplePrep->Filtration Injection Inject Standard & Samples Filtration->Injection HPLC HPLC System (Pump, Column, Detector) Chromatogram Data Acquisition (Chromatogram) HPLC->Chromatogram Equilibration Column Equilibration Equilibration->HPLC Injection->HPLC Integration Peak Integration & Identification Chromatogram->Integration Calculation Quantification using External Standard Method Integration->Calculation Report Final Report Calculation->Report

Caption: Experimental workflow for the HPLC quantification of this compound.

References

Application Notes and Protocols for Gas Chromatography Analysis of Chloridazon Residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Chloridazon residues in various environmental and agricultural matrices using gas chromatography (GC). This compound, a selective herbicide, and its primary degradation product, desphenyl-chloridazon, can persist in soil and water, necessitating sensitive and reliable analytical methods for monitoring and risk assessment.[1]

Overview of Analytical Approach

The determination of this compound residues typically involves sample extraction and cleanup, followed by analysis using gas chromatography coupled with a sensitive detector, such as an Electron Capture Detector (ECD) or a Mass Spectrometer (MS). The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique that has proven effective for extracting a broad range of pesticides, including this compound, from various food and environmental matrices.[2][3][4][5]

Experimental Protocols

Sample Preparation: Modified QuEChERS Method

This protocol is a general guideline and may require optimization based on the specific matrix.

2.1.1. Materials and Reagents

  • Acetonitrile (B52724) (ACN), pesticide residue grade

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) (for samples with high chlorophyll (B73375) content)

  • Centrifuge tubes (15 mL and 50 mL)

  • Homogenizer (e.g., high-speed blender or cryogenic mill)

2.1.2. Extraction Procedure

  • Homogenization: Homogenize a representative sample (e.g., 10-15 g of soil, fruit, or vegetable) to ensure uniformity. For dry samples, it may be necessary to add a specific amount of water to achieve adequate hydration.[2]

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

    • Cap the tube and shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.[2]

2.1.3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Transfer: Transfer the acetonitrile supernatant to a 15 mL centrifuge tube containing the d-SPE sorbents. The choice of sorbents depends on the matrix:

    • General Matrices: 150 mg MgSO₄ and 50 mg PSA.

    • Matrices with Fats and Waxes: Add 50 mg C18.

    • Matrices with Pigments (e.g., leafy greens): Add 50 mg GCB.

  • Cleanup:

    • Cap the tube and vortex for 30 seconds.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Final Extract: The resulting supernatant is the final extract for GC analysis.

Gas Chromatography (GC) Analysis

The following are typical GC-MS/MS parameters for the analysis of this compound. These may need to be optimized for your specific instrument and column.

2.2.1. Instrumentation

  • Gas Chromatograph with a split/splitless injector

  • Tandem Mass Spectrometer (MS/MS) or Electron Capture Detector (ECD)

  • Capillary Column: e.g., HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[6]

2.2.2. GC Conditions

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Injection Volume: 1-2 µL

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.2 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes

    • Ramp to 150 °C at 25 °C/min

    • Ramp to 200 °C at 3 °C/min

    • Ramp to 280 °C at 8 °C/min, hold for 10 minutes

2.2.3. MS/MS Conditions (Example)

  • Ionization Mode: Electron Ionization (EI)

  • Source Temperature: 230 °C

  • Transfer Line Temperature: 280 °C

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • Precursor and product ions for this compound and its metabolites should be determined by infusing a standard solution.

Data Presentation: Quantitative Summary

The following tables summarize typical performance data for the analysis of this compound residues. Note that these values can vary depending on the matrix, instrumentation, and specific method validation.

Table 1: Method Validation Data for this compound Analysis

ParameterTypical ValueReference
Limit of Detection (LOD)0.001 - 0.01 mg/kg[7]
Limit of Quantification (LOQ)0.003 - 0.02 mg/kg[7]
Recovery70 - 120%[6][7][8][9]
Relative Standard Deviation (RSD)< 20%[7][9]

Table 2: Example MRM Transitions for this compound and Desphenyl-chloridazon

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
This compound22177105
Desphenyl-chloridazon14410275

Note: These are example transitions and should be optimized on the specific instrument.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the analytical process for this compound residue analysis.

Chloridazon_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (Soil, Water, Crop) Homogenization Homogenization Sample->Homogenization Extraction QuEChERS Extraction (Acetonitrile + Salts) Homogenization->Extraction Cleanup Dispersive SPE (PSA, C18, GCB) Extraction->Cleanup GC_Injection GC Injection Cleanup->GC_Injection GC_Separation GC Separation (Capillary Column) GC_Injection->GC_Separation MS_Detection MS/MS Detection (MRM Mode) GC_Separation->MS_Detection Quantification Quantification (Calibration Curve) MS_Detection->Quantification Reporting Reporting of Results Quantification->Reporting

Caption: Workflow for this compound residue analysis.

This detailed guide provides a robust framework for the analysis of this compound residues. Adherence to good laboratory practices, including the use of high-purity reference standards and proper method validation, is essential for obtaining accurate and reliable results.[1]

References

Application Notes and Protocols for Chloridazon in Sugar Beet Weed Control Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Chloridazon, a selective systemic herbicide, for weed management in sugar beet (Beta vulgaris L.) research. The following sections detail its mechanism of action, protocols for experimental application, and quantitative data on its efficacy.

This compound, also known as pyrazon, is primarily used for the control of annual broad-leaved weeds.[1] It is absorbed by the roots and translocated acropetally throughout the plant.[1][2] Its mode of action involves the inhibition of photosynthesis at photosystem II.[2][3]

Mechanism of Action: Photosynthesis Inhibition

This compound disrupts the photosynthetic electron transport chain, a critical process for plant growth and survival. The herbicide acts by inhibiting the Hill Reaction, a key component of photosynthesis.[2] This disruption leads to a cascade of events, including the photodestruction of chlorophyll (B73375) and interference with the incorporation of polar lipids in chloroplast membranes, ultimately causing weed death.[2]

Chloridazon_Mode_of_Action cluster_chloroplast Chloroplast PSII Photosystem II (PSII) Electron_Transport Electron Transport Chain PSII->Electron_Transport Electron Flow Photosynthesis Photosynthesis Electron_Transport->Photosynthesis Energy Production Weed_Death Weed Death Photosynthesis->Weed_Death Leads to This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->PSII Blocks Electron Flow Inhibition->Weed_Death Causes

Caption: Mode of action of this compound in inhibiting photosynthesis.

Experimental Protocols for Efficacy Trials

The following protocols are synthesized from various research studies evaluating the efficacy of this compound in sugar beet.

Experimental Design

A randomized complete block design is a common and robust method for conducting herbicide efficacy trials.[4][5][6]

  • Plot Establishment:

    • Establish experimental plots of a defined size (e.g., 2.0 m wide and 10.0 m long).[7]

    • Each plot should consist of a set number of sugar beet rows (e.g., four rows) with consistent spacing (e.g., 45 cm between rows).[7]

    • Include an untreated weedy check and a weed-free check for comparison.[4]

    • Replicate each treatment a minimum of three to four times.[4][5]

Herbicide Application

This compound can be applied either pre-emergence or post-emergence.[1][4]

  • Pre-emergence Application:

    • Apply this compound to the soil surface after planting but before the emergence of sugar beet seedlings and weeds.

    • Typical application rates range from 1.3 to 3.25 kg/ha .[1] A rate of 3 kg/ha has been shown to be effective.[4]

    • Application at rates exceeding 4 kg/ha is not recommended due to potential negative effects on sugar beet seed germination.[4]

  • Post-emergence Application:

    • Apply this compound to emerged weeds. The timing is critical, with applications at the 2-4 leaf stage of the weeds being common.[4][7]

    • Post-emergence applications of this compound are generally less effective than pre-emergence applications for controlling broadleaf weeds.[4]

    • Tank-mixing this compound with other herbicides, such as desmedipham, and the inclusion of a nonionic surfactant can enhance efficacy.[5]

  • Spray Application:

    • Use a calibrated sprayer (e.g., CO2-pressurized sprayer) to ensure uniform application.[7]

    • A typical spray volume is 230 L/ha.[7]

Data Collection and Evaluation

Assess the efficacy of the herbicide treatments at set intervals after application (e.g., 21 or 30 days).[4][7]

  • Weed Control Efficacy:

    • Visually assess the percentage of weed control on a scale of 0-100% compared to the untreated check.[7]

    • Quantify the reduction in weed density (number of weeds per unit area) and weed dry weight.[4]

  • Crop Phytotoxicity:

    • Visually assess any signs of crop injury, such as stunting, chlorosis, or necrosis.

    • Chlorophyll fluorescence analysis can be used as a rapid method to detect herbicide effects on the photosynthetic apparatus.[8]

  • Yield Measurement:

    • At the end of the growing season, harvest the sugar beet roots from the central rows of each plot to determine the root yield (T/ha).[4][7]

    • Analyze the sugar content of the harvested roots.[7]

Experimental_Workflow Start Start: Trial Planning Plot_Establishment Plot Establishment (Randomized Block Design) Start->Plot_Establishment Herbicide_Application Herbicide Application (Pre/Post-emergence) Plot_Establishment->Herbicide_Application Data_Collection Data Collection (Weed Control, Phytotoxicity) Herbicide_Application->Data_Collection Yield_Measurement Yield Measurement (Root Yield, Sugar Content) Data_Collection->Yield_Measurement Data_Analysis Data Analysis Yield_Measurement->Data_Analysis End End: Conclusion Data_Analysis->End

Caption: General workflow for a herbicide efficacy trial.

Quantitative Data Summary

The following tables summarize the efficacy of this compound from a field experiment conducted in two locations.[4]

Table 1: Efficacy of Pre-emergence this compound Application on Weed Control [4]

Weed SpeciesThis compound Rate ( kg/ha )Weed Control (%)
Sinapis arvensis395 - 100
Sonchus arvensis386 - 93
Broadleaf Weeds (overall)3> 85

Table 2: Effect of this compound Application Timing and Rate on Sugar Beet Root Yield [4][5]

TreatmentApplication RateApplication TimingRelative Sugar Beet Root Yield (%)
Weedy Check--50
This compound3 kg/ha Pre-emergenceNot significantly different from weed-free
This compound + Desmedipham (without surfactant)VariousPost-emergence (4-leaf stage)83
This compound + Desmedipham (with surfactant)VariousPost-emergence (4-leaf stage)91
Weed-Free Check--100

Table 3: Efficacy of Post-emergence this compound + Desmedipham Mixture on Broadleaf Weed Control [5]

TreatmentReduction in Total Number of Broadleaf Weeds (%)
This compound + Desmedipham (without surfactant)38
This compound + Desmedipham (with surfactant)61

These data indicate that pre-emergence application of this compound at 3 kg/ha provides effective control of key broadleaf weeds in sugar beet.[4] Post-emergence applications, particularly when combined with other herbicides and a surfactant, can also contribute to weed management and protect sugar beet yield.[5] Researchers should consider these findings when designing experiments to evaluate weed control strategies in sugar beet.

References

Solid-Phase Extraction Method for Chloridazon in Water Samples: Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloridazon is a selective herbicide widely used in agriculture for the control of broadleaf weeds in sugar beets, fodder beets, and beetroot. Due to its mobility and persistence, it can contaminate surface and groundwater, posing potential risks to the environment and human health. Accurate and sensitive monitoring of this compound levels in water is therefore crucial. Solid-phase extraction (SPE) is a widely adopted sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including reduced solvent consumption, higher sample throughput, and improved purification and concentration of analytes.[1][2] This application note provides a detailed protocol for the extraction and preconcentration of this compound from water samples using SPE, followed by analysis, typically by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[3]

Principle of Solid-Phase Extraction

Solid-phase extraction is a chromatographic technique used to prepare samples for analysis.[2] The process involves passing a liquid sample through a solid adsorbent (the stationary phase) packed in a cartridge or disk.[1] Analytes of interest are retained on the stationary phase while the sample matrix and impurities are washed away. The retained analytes are then eluted with a small volume of an appropriate solvent.[1][2] This process effectively isolates and concentrates the analytes from the initial sample.[2][4]

Experimental Protocol

This protocol outlines a general procedure for the solid-phase extraction of this compound from water samples. Optimization of specific parameters, such as sample pH and elution solvent composition, may be required depending on the specific water matrix and analytical instrumentation.

Materials and Reagents:

  • SPE Cartridges: C18 (octadecyl) or SDB (styrene-divinylbenzene) cartridges are commonly used for the extraction of moderately polar herbicides like this compound.[5]

  • Solvents: HPLC-grade methanol (B129727), acetonitrile, dichloromethane, and ethyl acetate.[6][7]

  • Reagents: Hydrochloric acid (HCl) and sodium hydroxide (B78521) (NaOH) for pH adjustment, sodium sulfite (B76179) (for dechlorination, if necessary).[6]

  • Apparatus: SPE vacuum manifold, vacuum pump, collection vials, pH meter, filtration apparatus with glass fiber filters (0.7 µm).[8]

  • This compound Standard: Analytical grade standard for calibration.

Sample Preparation:

  • Filtration: To remove particulate matter, filter water samples through a 0.7-µm glass fiber filter.[8]

  • Dechlorination (if applicable): If the water sample contains residual chlorine, add sodium sulfite (50 mg/L) to prevent degradation of the analyte.[6]

  • pH Adjustment: Adjust the pH of the water sample to a range of 2 to 9 using 0.1 M HCl or 0.1 M NaOH.[3] The optimal pH should be determined empirically, but a neutral to slightly acidic pH is often a good starting point for similar compounds.

Solid-Phase Extraction Procedure:

  • Cartridge Conditioning:

    • Pass 3 mL of methanol through the SPE cartridge.[3]

    • Follow with 3 mL of purified water at the same pH as the sample.[3] Do not allow the cartridge to go dry at this stage.

  • Sample Loading:

    • Load the pre-treated water sample (e.g., 500 mL) onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.[4]

  • Washing:

    • After the entire sample has passed through, wash the cartridge with 6 mL of purified water to remove any remaining interfering substances.[9]

    • Dry the cartridge under vacuum for approximately 5-10 minutes to remove excess water.[7]

  • Elution:

    • Elute the retained this compound from the cartridge with a suitable organic solvent. A common approach is to use two small aliquots of the elution solvent.[2] For example, use two 3 mL portions of a solvent like ethyl acetate, dichloromethane, or acetonitrile.[6][7]

    • Collect the eluate in a clean collection vial.

  • Concentration and Reconstitution:

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40-45°C).[10]

    • Reconstitute the residue in a small, precise volume (e.g., 1 mL) of a solvent compatible with the analytical instrument (e.g., acetone (B3395972) or the initial mobile phase for HPLC).[3][10]

Analysis:

The final extract can be analyzed by HPLC with a Diode-Array Detector (DAD) or by GC-MS.[3][5] A C18 column is often suitable for HPLC separation.[5]

Data Presentation

The following table summarizes representative quantitative data for the analysis of herbicides in water samples using solid-phase extraction. These values are indicative and may vary depending on the specific experimental conditions and the analytical instrument used.

ParameterC18 CartridgesSDB CartridgesNotes
Recovery 75.1% - 100.0%[5]54.0% - 98.0%[5]Recovery can be influenced by sample matrix and elution solvent.
Limit of Detection (LOD) 0.012 - 0.035 µg/L[5]0.001 - 0.5 µg/L[3]LOD is dependent on the sensitivity of the analytical instrument.
Limit of Quantification (LOQ) -0.005 - 1 µg/L[3]LOQ is the lowest concentration that can be reliably quantified.
Relative Standard Deviation (RSD) < 15%< 20%[11]RSD indicates the precision of the method.

Visualizations

SPE Workflow for this compound Analysis

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Water Sample Collection Filter Filtration (0.7 µm) Sample->Filter pH_Adjust pH Adjustment Filter->pH_Adjust Condition 1. Cartridge Conditioning (Methanol, Water) pH_Adjust->Condition Pre-treated Sample Load 2. Sample Loading Condition->Load Wash 3. Washing (Purified Water) Load->Wash Elute 4. Elution (Organic Solvent) Wash->Elute Concentrate Concentration & Reconstitution Elute->Concentrate Eluate Analysis HPLC or GC-MS Analysis Concentrate->Analysis

Caption: Workflow of the solid-phase extraction method for this compound in water samples.

References

Application Notes and Protocols for Chloridazon in Plant Physiology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Chloridazon, a selective pyridazinone herbicide, as a tool in plant physiology research. Its specific mode of action, primarily the inhibition of Photosystem II (PSII), makes it a valuable compound for studying photosynthetic processes, stress signaling, and plant defense mechanisms.

Introduction to this compound

This compound (5-amino-4-chloro-2-phenyl-3(2H)-pyridazinone) is a systemic herbicide predominantly used for the control of broadleaf weeds in beet crops.[1] Its primary mechanism of action is the blockage of the electron transport chain in Photosystem II, thereby inhibiting photosynthesis.[1] This specific mode of action allows researchers to induce and study a cascade of physiological and molecular responses in plants. It is absorbed through the roots and translocated acropetally throughout the plant.[1]

Mechanism of Action

This compound's primary target is the D1 protein of the PSII reaction center in the thylakoid membranes of chloroplasts. By binding to the quinone B (QB) binding site, it obstructs the electron flow from quinone A (QA) to QB.[2] This interruption of the photosynthetic electron transport chain leads to a series of downstream effects:

  • Inhibition of the Hill Reaction: The blockage of electron transport prevents the reduction of artificial electron acceptors, a process known as the Hill reaction.

  • Generation of Reactive Oxygen Species (ROS): The disruption of the electron flow leads to the formation of triplet chlorophyll (B73375) and singlet oxygen (¹O₂), initiating oxidative stress.[2]

  • Photoinhibition and Photodestruction of Chlorophyll: The excess excitation energy that cannot be dissipated through photochemistry leads to damage to the photosynthetic apparatus and degradation of chlorophyll.

  • Inhibition of Carbon Dioxide Fixation: The lack of ATP and NADPH, products of the light-dependent reactions, halts the Calvin cycle and CO₂ fixation.

Quantitative Data on this compound Application

The following table summarizes key quantitative data for the application of this compound in research settings. It is important to note that optimal concentrations and durations will vary depending on the plant species, growth stage, and experimental conditions. Preliminary dose-response experiments are highly recommended.

ParameterValuePlant/System StudiedRemarks
Effective Concentration 3.45 mg L⁻¹Desmodesmus armatus (algae)A 24-hour treatment caused a 50% reduction in autospore release in a sensitive strain.[3]
0.1 mMHuman erythrocytesUsed to study interactions with cell membranes.[4]
0.45 µg/L - 2.7 µg/LSignal crayfishEnvironmentally relevant concentrations used in a 30-day ecotoxicology study.[5]
Treatment Duration 24 hoursDesmodesmus armatus (algae)Sufficient to observe significant physiological effects.[3]
30 daysSignal crayfishFor chronic exposure studies.[5]
Up to 128 daysSoil degradation studiesTo assess persistence and degradation in a laboratory setting.[6][7]
Application Rate (Field) 0.9 - 2.6 lbs active ingredient/acreSugar beetsTypical agricultural application rates.[1]

Experimental Protocols

Preparation of this compound Stock and Working Solutions

Materials:

  • This compound (analytical grade)

  • Milli-Q water or appropriate solvent (e.g., acetone (B3395972), methanol (B129727) for initial solubilization)

  • Magnetic stirrer and stir bar

  • Volumetric flasks

  • Sterile filters (0.22 µm)

Protocol:

  • Safety Precautions: Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound.

  • Stock Solution Preparation:

    • Due to this compound's low water solubility (around 400 mg/L at 20°C), a stock solution in an organic solvent may be necessary for higher concentrations.[1] For example, dissolve a calculated amount of this compound in a small volume of acetone or methanol before bringing it to the final volume with Milli-Q water.

    • For aqueous solutions, a 250 ppm (mg/L) stock solution can be prepared by dissolving 25 mg of this compound in 100 mL of Milli-Q water.[8] Use a magnetic stirrer to ensure complete dissolution.

  • Working Solution Preparation:

    • Prepare working solutions by diluting the stock solution with the appropriate medium (e.g., hydroponic solution, irrigation water).

    • For experiments involving cell cultures or isolated chloroplasts, the final concentration of the organic solvent should be kept to a minimum and a solvent control should be included.

  • Sterilization: If required for sterile culture systems, filter-sterilize the final working solution using a 0.22 µm filter.

Plant Treatment Protocols

Materials:

  • Hydroponic system (e.g., deep water culture, nutrient film technique)

  • Nutrient solution

  • This compound working solution

Protocol:

  • Grow plants in a hydroponic system until they reach the desired growth stage.

  • Replace the existing nutrient solution with a fresh solution containing the desired concentration of this compound.

  • Ensure proper aeration and monitor the pH and electrical conductivity of the solution throughout the experiment.

  • Include a control group with the nutrient solution only (and a solvent control if applicable).

  • Harvest plant tissues at specified time points for analysis.

Materials:

  • Pots with appropriate soil mix

  • This compound working solution

Protocol:

  • Grow plants in pots to the desired stage.

  • Apply a known volume of the this compound working solution evenly to the soil surface of each pot. The volume should be sufficient to saturate the root zone without excessive leaching.

  • Water the control plants with an equal volume of water (and solvent control if applicable).

  • Maintain consistent environmental conditions for all treatment groups.

  • Collect samples for analysis at predetermined intervals.

Materials:

  • Spray bottle or chamber

  • This compound working solution with a surfactant (e.g., Tween 20 at 0.01-0.05%) to ensure even leaf coverage.

Protocol:

  • Grow plants to the desired leaf development stage.

  • Spray the foliage of the plants with the this compound solution until runoff is observed. Ensure both adaxial and abaxial leaf surfaces are covered.

  • Spray control plants with a solution containing only water and the surfactant.

  • To avoid soil contamination, cover the soil surface with a protective layer during application.

  • Conduct the spraying in a well-ventilated area or a dedicated spray chamber.

Analysis of Physiological and Biochemical Parameters

This assay measures the inhibitory effect of this compound on the photosynthetic electron transport chain.

Materials:

  • Spinach leaves or other plant material

  • Isolation buffer (e.g., Tris-HCl buffer with sucrose (B13894) and MgCl₂)

  • Centrifuge

  • Spectrophotometer

  • DCPIP (2,6-dichlorophenolindophenol) solution (as an artificial electron acceptor)

  • Light source

Protocol:

  • Chloroplast Isolation: Homogenize fresh plant tissue in ice-cold isolation buffer and filter the homogenate. Centrifuge the filtrate at low speed to remove cell debris, then centrifuge the supernatant at a higher speed to pellet the chloroplasts. Resuspend the chloroplast pellet in a small volume of isolation buffer.

  • Reaction Mixture: In a cuvette, combine the isolated chloroplast suspension, buffer, and DCPIP solution.

  • Measurement: Measure the initial absorbance of the solution at 600 nm.

  • Illumination: Expose the cuvette to a strong light source.

  • Data Collection: Record the decrease in absorbance at 600 nm over time as the blue DCPIP is reduced to a colorless form by the electrons from water splitting.

  • Inhibitor Assay: Repeat the procedure with the addition of different concentrations of this compound to the reaction mixture to determine its inhibitory effect on the rate of DCPIP reduction.

Chlorophyll fluorescence is a non-invasive technique to assess the efficiency of PSII.

Materials:

  • Pulse-Amplitude-Modulated (PAM) fluorometer

  • Dark-adaptation clips

Protocol:

  • Dark-adapt the leaves of both control and this compound-treated plants for at least 20-30 minutes.

  • Measure the minimum fluorescence (F₀) with a weak measuring beam.

  • Apply a saturating pulse of light to measure the maximum fluorescence (Fₘ).

  • Calculate the maximum quantum yield of PSII (Fᵥ/Fₘ = (Fₘ - F₀)/Fₘ). A decrease in this ratio indicates PSII damage.

  • Further analysis of fluorescence parameters can provide more detailed insights into the photochemical and non-photochemical quenching processes.

This method quantifies the net CO₂ assimilation rate and stomatal conductance.

Materials:

  • Infrared Gas Analyzer (IRGA)

Protocol:

  • Acclimatize the control and treated plants to the desired light, temperature, and CO₂ conditions.

  • Clamp a leaf into the IRGA cuvette.

  • Measure the net CO₂ assimilation rate (A), stomatal conductance (gs), and transpiration rate (E).

  • A decrease in these parameters is expected following this compound treatment due to the inhibition of photosynthesis and potential stomatal closure.

Materials:

  • Plant tissue

  • Acetone (80% or 100%)

  • Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Protocol:

  • Extract pigments from a known weight of leaf tissue by grinding in acetone.

  • Centrifuge the extract to pellet the cell debris.

  • Spectrophotometric Method: Measure the absorbance of the supernatant at specific wavelengths (e.g., 663 nm, 645 nm, and 470 nm). Calculate the concentrations of chlorophyll a, chlorophyll b, and total carotenoids using established equations.

  • HPLC Method: For more precise quantification of individual pigments, analyze the extract using a reverse-phase HPLC system with a C18 column and a suitable solvent gradient.[9][10]

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action and Downstream Signaling

The inhibition of Photosystem II by this compound initiates a cascade of signaling events within the plant cell.

Chloridazon_Signaling This compound This compound PSII Photosystem II (D1 protein) This compound->PSII Inhibits ETC_Block Electron Transport Chain Block PSII->ETC_Block ROS Reactive Oxygen Species (ROS) (e.g., ¹O₂, O₂⁻, H₂O₂) ETC_Block->ROS Leads to Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Antioxidant_Response Antioxidant Response (e.g., SOD, CAT, APX) Oxidative_Stress->Antioxidant_Response Induces Hormone_Signaling Hormone Signaling (ABA, Ethylene, Jasmonates, Salicylates) Oxidative_Stress->Hormone_Signaling Triggers Cellular_Damage Cellular Damage (Lipid peroxidation, Protein damage) Oxidative_Stress->Cellular_Damage Ca_Signaling Ca²⁺ Signaling Oxidative_Stress->Ca_Signaling Triggers Gene_Expression Altered Gene Expression (Stress-responsive genes) Hormone_Signaling->Gene_Expression Gene_Expression->Antioxidant_Response Plant_Death Plant Death Cellular_Damage->Plant_Death Ca_Signaling->Gene_Expression

This compound's impact on plant signaling.
Experimental Workflow for Assessing this compound's Effects

A logical workflow for investigating the physiological effects of this compound on a plant species.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Plant_Growth Plant Growth (Hydroponics/Soil) Application This compound Application (Drench/Spray/Hydroponic) Plant_Growth->Application Chloridazon_Prep This compound Solution Preparation Chloridazon_Prep->Application Physiological_Analysis Physiological Analysis (Chlorophyll Fluorescence, Gas Exchange) Application->Physiological_Analysis Biochemical_Analysis Biochemical Analysis (Pigments, ROS levels, Enzyme assays) Application->Biochemical_Analysis Molecular_Analysis Molecular Analysis (Gene Expression) Application->Molecular_Analysis Data_Interpretation Data Interpretation and Conclusion Physiological_Analysis->Data_Interpretation Biochemical_Analysis->Data_Interpretation Molecular_Analysis->Data_Interpretation

Workflow for this compound research.

By following these detailed application notes and protocols, researchers can effectively use this compound as a tool to investigate fundamental aspects of plant physiology, from the intricacies of photosynthesis to the complex networks of stress signaling.

References

Application Notes and Protocols for Controlled Release Formulations of Chloridazon

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development and evaluation of controlled-release formulations of the herbicide Chloridazon. The information is intended to guide researchers in creating formulations with modified release profiles to enhance efficacy and reduce environmental impact.

Introduction to Controlled Release Formulations of this compound

This compound, a selective herbicide, is widely used for weed control in various crops. Conventional formulations can lead to rapid release, potentially causing environmental concerns such as leaching into groundwater. Controlled-release formulations (CRFs) offer a promising solution by modulating the release of this compound over an extended period. This approach can improve herbicide efficiency, reduce the required application frequency, and minimize environmental contamination.[1][2]

This document outlines methodologies for three types of CRFs: alginate/chitosan (B1678972) nanocapsules, lignin-based granules, and a general protocol for matrix tablets.

Alginate/Chitosan Nanocapsules for this compound Delivery

Nano-encapsulation of herbicides is a modern approach to achieve controlled release and enhance precision in agriculture.[3] Alginate and chitosan, both biocompatible and biodegradable polymers, can be used to form nanocapsules that effectively encapsulate this compound.[3]

Quantitative Data Summary

The following table summarizes the physicochemical properties and release characteristics of this compound-loaded alginate/chitosan nanocapsules prepared by the ionic gelation method.[4]

ParameterValueReference
Particle Size (Z-average)253 nm[4]
Polydispersity Index (PDI)0.266[4]
Zeta Potential-1.43 mV[4]
Loading Capacity14%[4]
Entrapment Efficiency57%[4]
In-Vitro Release Profile
Initial Release (first few hours)~65%[4]
Time to Complete Release~40 hours[4]
Experimental Protocol: Preparation of Alginate/Chitosan Nanocapsules

This protocol details the ionic gelation method for the preparation of this compound-loaded alginate/chitosan nanocapsules.[3]

Materials:

  • This compound

  • Sodium Alginate

  • Chitosan

  • Calcium Chloride (CaCl₂)

  • Acetic Acid

  • Deionized Water

  • Magnetic Stirrer

  • Centrifuge

Procedure:

  • Preparation of Chitosan Solution: Prepare a 0.5% (w/v) chitosan solution by dissolving chitosan in a 1% (v/v) acetic acid solution with continuous stirring.

  • Preparation of Alginate-Chloridazon Solution: Prepare a 0.5% (w/v) sodium alginate solution in deionized water. Add this compound to the alginate solution to achieve the desired concentration and stir until fully dispersed.

  • Formation of Alginate-Chloridazon Pre-gel: While stirring the alginate-Chloridazon solution, add a 0.2% (w/v) calcium chloride solution dropwise to form a pre-gel of calcium alginate.

  • Formation of Alginate/Chitosan Nanocapsules: To the alginate-Chloridazon pre-gel, add the chitosan solution dropwise under continuous stirring.

  • Nanocapsule Collection: The resulting nanocapsule suspension is then centrifuged at a high speed (e.g., 14,000 rpm) to separate the nanocapsules from the supernatant.

  • Washing and Storage: The nanocapsule pellet is washed with deionized water and can be lyophilized for long-term storage.

G Workflow for Preparation of Alginate/Chitosan Nanocapsules cluster_0 Solution Preparation cluster_1 Nanocapsule Formation cluster_2 Purification and Storage prep_chitosan Prepare 0.5% Chitosan in 1% Acetic Acid form_nanocapsules Add Chitosan Solution Dropwise to Pre-gel prep_chitosan->form_nanocapsules prep_alginate Prepare 0.5% Sodium Alginate Solution add_this compound Disperse this compound in Alginate Solution prep_alginate->add_this compound pre_gel Add CaCl2 Solution Dropwise to Form Pre-gel add_this compound->pre_gel pre_gel->form_nanocapsules centrifuge Centrifuge to Separate Nanocapsules form_nanocapsules->centrifuge wash Wash with Deionized Water centrifuge->wash lyophilize Lyophilize for Storage wash->lyophilize

Caption: Workflow for the preparation of this compound-loaded alginate/chitosan nanocapsules.

Experimental Protocol: In-Vitro Release Study of Nanocapsules

This protocol describes the dialysis bag method for evaluating the in-vitro release of this compound from alginate/chitosan nanocapsules.

Materials and Equipment:

  • This compound-loaded nanocapsules

  • Dialysis tubing (with appropriate molecular weight cut-off)

  • Phosphate (B84403) buffered saline (PBS, pH 7.4)

  • Magnetic stirrer or orbital shaker

  • UV-Vis Spectrophotometer or HPLC system

Procedure:

  • Sample Preparation: Accurately weigh a known amount of this compound-loaded nanocapsules and disperse them in a small volume of PBS.

  • Dialysis Setup: Transfer the nanocapsule dispersion into a dialysis bag and securely seal both ends.

  • Release Study: Immerse the dialysis bag in a larger volume of PBS (e.g., 500 mL) maintained at a constant temperature (e.g., 25°C) with continuous stirring.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 40 hours), withdraw a fixed volume of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.

  • Quantification: Analyze the concentration of this compound in the collected samples using a validated UV-Vis spectrophotometric or HPLC method.

  • Data Analysis: Calculate the cumulative percentage of this compound released at each time point.

Lignin-Based Granules for Controlled Release of this compound

Lignin (B12514952), a readily available and biodegradable natural polymer, can be used as a matrix material to create controlled-release granules of this compound.[1][5] The release rate can be modulated by altering the granule size.[1]

Quantitative Data Summary
Formulation ParameterKey Release ParameterGeneral ObservationReference
Granule SizeT₅₀ (Time for 50% Release)T₅₀ increases with increasing granule size, indicating a slower release rate.[1]
Experimental Protocol: Preparation of Lignin-Based Granules

This protocol outlines a melt-extrusion method for preparing this compound-lignin granules.[1]

Materials:

  • This compound

  • Kraft Lignin

  • Grinder or mill

  • Sieves with various mesh sizes

Procedure:

  • Mixing: Thoroughly mix this compound and Kraft lignin powder in a 1:1 weight ratio.

  • Melting and Extrusion: Heat the mixture to the melting point of the components while continuously mixing to form a homogenous melt. Extrude the molten mixture through a suitable die.

  • Cooling and Grinding: Allow the extruded material to cool and solidify at room temperature. Grind the solid mass into smaller particles using a grinder or mill.

  • Sieving: Sieve the ground particles to obtain granules of different size fractions (e.g., <0.5 mm, 0.5-1.0 mm, 1.0-2.0 mm).

G Workflow for Preparation of Lignin-Based Granules mix Mix this compound and Lignin (1:1 w/w) melt Heat and Melt the Mixture mix->melt extrude Extrude the Molten Mass melt->extrude cool Cool and Solidify extrude->cool grind Grind the Solid Mass cool->grind sieve Sieve to Obtain Different Granule Sizes grind->sieve

Caption: Workflow for the preparation of this compound-lignin controlled-release granules.

Experimental Protocol: In-Vitro Release Study of Lignin-Based Granules

This protocol describes a method for evaluating the in-vitro release of this compound from lignin-based granules.

Materials and Equipment:

  • This compound-lignin granules of a specific size fraction

  • Deionized water or buffer of desired pH

  • Orbital shaker or magnetic stirrer

  • Filtration system (e.g., syringe filters)

  • UV-Vis Spectrophotometer or HPLC system

Procedure:

  • Sample Preparation: Accurately weigh a known amount of this compound-lignin granules.

  • Release Study: Place the granules in a flask containing a known volume of the release medium (e.g., 200 mL). Place the flask in an orbital shaker set at a constant speed (e.g., 100 rpm) and temperature (e.g., 25°C).

  • Sampling: At predetermined time intervals, withdraw an aliquot of the release medium, ensuring to filter the sample to remove any undissolved particles.

  • Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method.

  • Data Analysis: Calculate the cumulative percentage of this compound released over time and determine the T₅₀ value.

Matrix Tablets for Controlled Release of this compound (General Protocol)

While specific studies on this compound matrix tablets are not extensively available, this section provides a general protocol based on established methods for similar molecules, such as other herbicides or pharmaceutical drugs.[6][7] Hydrophilic polymers like Hydroxypropyl Methylcellulose (HPMC) are commonly used to form a gel-like barrier that controls drug release.[8]

General Formulation and Release Characteristics

The release of an active ingredient from a hydrophilic matrix tablet is typically controlled by a combination of diffusion through the gel layer and erosion of the matrix. The rate of release can be modulated by varying the polymer type, viscosity grade, and concentration, as well as by including other excipients.

Formulation VariableEffect on Release Rate
Polymer ConcentrationIncreasing concentration generally decreases the release rate.
Polymer ViscosityHigher viscosity grades typically lead to a slower release rate.
Soluble ExcipientsCan increase the release rate by creating pores in the matrix.
Insoluble ExcipientsCan decrease the release rate by forming a more tortuous diffusion path.
Experimental Protocol: Preparation of Matrix Tablets by Direct Compression

This protocol describes a straightforward method for preparing matrix tablets.

Materials:

  • This compound

  • Hydroxypropyl Methylcellulose (HPMC, e.g., K4M, K100M)

  • Microcrystalline Cellulose (MCC) as a filler

  • Magnesium Stearate (B1226849) as a lubricant

  • Tablet press

Procedure:

  • Sieving: Pass all ingredients through a suitable sieve to ensure uniformity.

  • Blending: Accurately weigh and blend this compound, HPMC, and MCC in a blender for a specified time (e.g., 15 minutes) to achieve a homogenous mixture.

  • Lubrication: Add magnesium stearate to the blend and mix for a short duration (e.g., 2-3 minutes).

  • Compression: Compress the final blend into tablets using a tablet press with appropriate tooling.

Experimental Protocol: In-Vitro Dissolution Study of Matrix Tablets

This protocol is based on standard pharmacopeial methods for testing solid oral dosage forms.

Materials and Equipment:

  • This compound matrix tablets

  • Dissolution test apparatus (USP Apparatus 2 - Paddle)

  • Dissolution medium (e.g., 0.1 N HCl for 2 hours, followed by phosphate buffer pH 6.8)

  • Water bath to maintain 37 ± 0.5°C

  • UV-Vis Spectrophotometer or HPLC system

Procedure:

  • Apparatus Setup: Set up the dissolution apparatus with 900 mL of the dissolution medium per vessel, maintained at 37 ± 0.5°C. Set the paddle speed to 50 rpm.

  • Tablet Introduction: Place one tablet in each vessel.

  • Sampling: At predetermined time points, withdraw samples from each vessel and filter them. Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Analysis: Determine the concentration of this compound in the samples using a validated analytical method.

  • Data Analysis: Calculate the percentage of this compound released at each time point and plot the dissolution profile.

Analytical Methods for this compound Quantification

Accurate quantification of this compound in release media is crucial for dissolution studies. Both UV-Vis spectrophotometry and High-Performance Liquid Chromatography (HPLC) can be employed.

UV-Vis Spectrophotometric Method

This method is simple and rapid, suitable for routine analysis when the dissolution medium does not contain interfering substances.[9][10]

  • Wavelength of Maximum Absorbance (λmax): Determine the λmax of this compound in the chosen dissolution medium by scanning a standard solution from 200-400 nm.

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations and measure their absorbance at the λmax. Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis: Measure the absorbance of the samples from the dissolution study and determine the concentration of this compound using the calibration curve.

High-Performance Liquid Chromatography (HPLC) Method

HPLC offers higher specificity and is preferred when the dissolution medium contains excipients that may interfere with UV-Vis analysis.[11][12] A general HPLC method is outlined below, which should be validated for the specific application.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) with a small amount of acid (e.g., 0.1% formic acid)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection: UV detector at the λmax of this compound

  • Standard Preparation: Prepare standard solutions of this compound in the mobile phase.

  • Sample Preparation: Filter the dissolution samples before injection.

  • Quantification: Compare the peak area of the samples to that of the standards to determine the concentration of this compound.

G General Workflow for Controlled Release Formulation Testing cluster_0 Formulation Preparation cluster_1 In-Vitro Release Study cluster_2 Analysis and Data Interpretation formulation Prepare Controlled Release Formulation (e.g., Nanocapsules, Granules, Tablets) dissolution Perform Dissolution/Release Test formulation->dissolution sampling Collect Samples at Time Intervals dissolution->sampling analysis Analyze Samples (UV-Vis or HPLC) sampling->analysis data_proc Calculate Cumulative Release (%) analysis->data_proc profile Plot Release Profile data_proc->profile

References

Application Notes and Protocols for Isotope-Labeled Chloridazon in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloridazon, a selective pyridazinone herbicide, has been widely used for the control of broadleaf weeds, particularly in sugar beet cultivation.[1][2] Understanding its metabolic fate in various environmental compartments and organisms is crucial for assessing its environmental impact and ensuring food safety. The primary degradation pathway of this compound involves the formation of two main metabolites: desphenyl-chloridazon (DPC) and methyl-desphenyl-chloridazon (Me-DPC).[3] These metabolites, particularly DPC, can be more persistent and mobile than the parent compound, leading to potential contamination of soil and groundwater.[3][4]

To accurately trace the absorption, distribution, metabolism, and excretion (ADME) of this compound and quantify its transformation into various metabolites, the use of isotope-labeled molecules is indispensable.[5][6] Carbon-14 (¹⁴C) is a commonly used radioisotope for these studies, as it allows for a complete mass balance analysis and sensitive detection of the parent compound and its metabolites in complex matrices.[5][6] The use of ¹⁴C-labeled this compound enables researchers to track the molecule's path, identify and quantify metabolites, and understand degradation kinetics in soil, water, and plant systems.[6][7] This application note provides detailed protocols for conducting metabolic studies using isotope-labeled this compound.

Metabolic Pathway of this compound

The degradation of this compound primarily occurs through microbial action in the soil, leading to the cleavage of the phenyl group. The resulting main metabolites are desphenyl-chloridazon and, to a lesser extent, methyl-desphenyl-chloridazon.

Chloridazon_Metabolism This compound This compound (5-amino-4-chloro-2-phenylpyridazin-3(2H)-one) DPC Desphenyl-chloridazon (DPC) (5-amino-4-chloro-pyridazin-3(2H)-one) This compound->DPC Microbial degradation (cleavage of phenyl group) MeDPC Methyl-desphenyl-chloridazon (Me-DPC) This compound->MeDPC Minor pathway

Caption: Metabolic pathway of this compound.

Experimental Protocols

Synthesis of ¹⁴C-Labeled this compound

The synthesis of ¹⁴C-labeled this compound is a specialized process typically performed by custom radiosynthesis laboratories.[8] A common strategy involves introducing the ¹⁴C label at a metabolically stable position within the molecule to ensure the tracer is not lost during early metabolic steps.[9] For this compound, labeling the pyridazinone ring is a suitable approach.

General synthetic routes may involve the use of ¹⁴C-labeled precursors such as barium carbonate-[¹⁴C] or potassium cyanide-[¹⁴C] to construct the heterocyclic ring.[10] The final product should be purified, typically by High-Performance Liquid Chromatography (HPLC), to a high radiochemical purity (>98%) and its specific activity determined.[8]

Soil Metabolism and Degradation Study (Aerobic)

This protocol is designed to assess the rate and pathway of this compound degradation in soil under aerobic laboratory conditions, following general principles of environmental fate studies.

Materials:

  • ¹⁴C-Chloridazon (preferably ring-labeled) of known specific activity.

  • Unlabeled analytical standard of this compound and its metabolites (DPC, Me-DPC).

  • Freshly collected and characterized soil (e.g., sandy loam), sieved (<2 mm).

  • Incubation vessels (e.g., flow-through biometer flasks).

  • Trapping solutions for CO₂ (e.g., ethylene (B1197577) glycol monomethyl ether and ethanolamine) and volatile organics (e.g., ethylene glycol).

  • Extraction solvents (e.g., acetonitrile, methanol).

  • Liquid Scintillation Counter (LSC) and scintillation cocktail.

  • HPLC with a radioactivity detector and a suitable column (e.g., C18).

Workflow:

Soil_Metabolism_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Soil_Prep Soil Characterization & Pre-incubation Application Apply Dosing Solution to Soil Samples Soil_Prep->Application Dosing_Sol Prepare ¹⁴C-Chloridazon Dosing Solution Dosing_Sol->Application Incubation Incubate in Dark (e.g., 20°C, 40% WHC) Application->Incubation Sampling Collect Samples at Time Intervals (0, 7, 14, 30, 60, 90, 120 days) Incubation->Sampling Trapping Trap ¹⁴CO₂ and Volatile Organics Incubation->Trapping Extraction Solvent Extraction of Soil Samples Sampling->Extraction LSC_Analysis Quantify Radioactivity in Extracts, Traps & Soil by LSC Trapping->LSC_Analysis Extraction->LSC_Analysis HPLC_Analysis Profile Metabolites in Extracts by Radio-HPLC Extraction->HPLC_Analysis NER Combustion of Post-Extraction Soil to Determine Non-Extractable Residues (NER) Extraction->NER NER->LSC_Analysis

Caption: Workflow for a ¹⁴C-Chloridazon soil metabolism study.

Procedure:

  • Soil Preparation: Adjust the moisture of the characterized soil to approximately 40-60% of its maximum water holding capacity. Pre-incubate the soil in the dark at a constant temperature (e.g., 20°C) for 7-14 days to allow microbial activity to stabilize.

  • Application: Prepare a dosing solution of ¹⁴C-chloridazon. Apply the solution evenly to the soil samples to achieve the desired final concentration (e.g., corresponding to the maximum field application rate).

  • Incubation: Place the treated soil samples into the biometer flasks. Maintain the incubation in the dark at a constant temperature. Pass a slow stream of humidified, CO₂-free air over the soil and through the trapping solutions.

  • Sampling: At predetermined time intervals (e.g., 0, 7, 14, 30, 60, 90, and 120 days), remove replicate samples for analysis.

  • Analysis of Volatiles: At each sampling interval, analyze the trapping solutions by LSC to quantify mineralized ¹⁴CO₂ and volatile organic compounds.

  • Soil Extraction: Extract the soil samples exhaustively with an appropriate solvent mixture (e.g., acetonitrile/water).

  • Quantification of Radioactivity:

    • Analyze aliquots of the soil extracts by LSC to determine the total extractable radioactivity.

    • Analyze the post-extraction soil by combustion analysis followed by LSC to quantify non-extractable residues (NER).

  • Metabolite Profiling: Analyze the soil extracts by radio-HPLC. Identify and quantify the parent ¹⁴C-chloridazon and its radiolabeled metabolites by comparing their retention times with those of unlabeled analytical standards.

Plant Metabolism Study

This protocol outlines a general procedure for investigating the uptake, translocation, and metabolism of this compound in a target crop like sugar beet.

Materials:

  • ¹⁴C-Chloridazon of known specific activity.

  • Sugar beet plants grown in a controlled environment (growth chamber or greenhouse).

  • Application equipment (e.g., microsyringe).

  • Homogenizer, centrifuge.

  • Extraction solvents (e.g., acetonitrile, methanol).

  • LSC, HPLC with radioactivity detector, Thin Layer Chromatography (TLC) plates.

  • Plant tissue oxidizer.

Procedure:

  • Plant Cultivation: Grow sugar beet plants in pots containing a suitable growth medium until they reach a specific growth stage (e.g., 4-6 true leaves).

  • Application: Apply a defined amount of ¹⁴C-chloridazon solution to the leaves or the soil, depending on the study's objective (foliar or root uptake).

  • Incubation: Maintain the plants in the controlled environment for the duration of the experiment.

  • Sampling: Harvest plants at various time intervals post-application. Separate the plants into different parts (e.g., treated leaves, other leaves, stem, roots).

  • Sample Processing:

    • Rinse the surface of the plant parts to remove any unabsorbed residue (surface wash).

    • Homogenize the plant tissues in an extraction solvent.

    • Centrifuge the homogenate and collect the supernatant (extractable residues).

  • Quantification of Radioactivity:

    • Analyze the surface wash and extractable residue fractions by LSC.

    • Determine the non-extractable (bound) residues in the plant solids by combustion analysis.

  • Metabolite Analysis: Profile the extractable residues using radio-HPLC or radio-TLC to identify and quantify ¹⁴C-chloridazon and its metabolites.

Data Presentation

Quantitative data from metabolic studies should be presented as a percentage of the initially applied radioactivity (% AR). This allows for a clear mass balance assessment and comparison across different time points and matrices.

Table 1: Distribution of Radioactivity in Soil Following Application of ¹⁴C-Chloridazon (% of Applied Radioactivity)

Time (Days)Extractable ResiduesNon-Extractable Residues¹⁴CO₂ (Mineralization)Total Recovered
098.50.50.099.0
3075.210.11.586.8
6055.815.63.274.6
9040.118.95.164.1
12025.522.37.855.6

Note: Data are hypothetical and for illustrative purposes, based on general degradation patterns.

Table 2: Characterization of Extractable Residues in Soil (% of Applied Radioactivity)

Time (Days)¹⁴C-Chloridazon¹⁴C-Desphenyl-chloridazon (DPC)Other Metabolites
098.0< 0.5< 0.5
3065.08.51.7
6042.111.22.5
9028.39.82.0
12015.48.12.0

Note: Data are hypothetical and for illustrative purposes. A study using pyridazinone-¹⁴C-labelled this compound in sandy loam soil showed that non-extractable residues increased from 9.3% AR after 120 days to 12.7% AR after 373 days.[7]

Conclusion

The use of isotope-labeled this compound, particularly ¹⁴C-chloridazon, is a powerful and essential technique for elucidating its metabolic fate and environmental persistence.[5][6] The protocols outlined in this document provide a framework for conducting robust metabolic studies in soil and plants. Such studies are critical for regulatory assessments, environmental risk analysis, and developing a comprehensive understanding of the behavior of this herbicide and its metabolites in the ecosystem. The ability to perform a complete mass balance and accurately quantify degradation products ensures that the data generated are reliable and suitable for human health and environmental risk assessments.[5]

References

Application Notes and Protocols for Adsorption of Chloridazon onto Graphene Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for conducting adsorption batch experiments to evaluate the efficacy of graphene oxide (GO) in removing the herbicide chloridazon from aqueous solutions. The provided methodologies are based on established research and are intended to guide researchers in setting up and executing similar experiments.

Introduction

This compound is a widely used herbicide that, along with its metabolites, can persist in the environment, leading to contamination of surface and groundwater.[1] Graphene oxide (GO), a two-dimensional nanomaterial with a large surface area and abundant oxygen-containing functional groups, has shown significant potential as an adsorbent for various organic pollutants, including this compound.[2][3] The primary mechanisms for the adsorption of this compound onto graphene oxide are believed to be hydrophobic interactions and hydrogen bonding.[1] Understanding the adsorption kinetics and equilibrium is crucial for the development of effective water remediation technologies.

Experimental Protocols

This section details the necessary materials and step-by-step procedures for the synthesis of graphene oxide and the execution of batch adsorption experiments.

Synthesis of Graphene Oxide

Graphene oxide is typically synthesized from graphite (B72142) powder using methods that involve strong oxidizing agents. The modified Staudenmaier's or Hummers' methods are commonly employed.[1][4]

Materials:

  • Graphite flakes

  • Concentrated sulfuric acid (H₂SO₄)

  • Nitric acid (HNO₃)

  • Potassium chlorate (B79027) (KClO₃) or Potassium permanganate (B83412) (KMnO₄)

  • Deionized (DI) water or Milli-Q water

  • Hydrochloric acid (HCl)

  • Hydrogen peroxide (H₂O₂)

  • Acetone

Protocol (Modified Staudenmaier's Method): [1]

  • Add 5 g of graphite powder to a mixture of 200 mL of concentrated sulfuric acid and 100 mL of nitric acid in a beaker cooled in an ice/water bath.

  • Slowly add 200 g of potassium chlorate powder to the mixture in small portions while maintaining cooling and stirring.

  • Allow the oxidation reaction to proceed for 18 hours.

  • Quench the reaction by pouring the mixture into a large volume of distilled water.

  • Wash the precipitated product with distilled water until the pH reaches 6.0.

  • Centrifuge the suspension at 5000 rpm for 10 minutes to collect the graphene oxide.

  • Spread the obtained GO on glass plates and allow it to air dry.

Batch Adsorption Experiments

Batch adsorption experiments are performed to determine the adsorption capacity and kinetics of this compound onto the synthesized graphene oxide.[2]

Materials:

  • Synthesized graphene oxide

  • This compound

  • Milli-Q water (resistivity of 18 MΩ·cm at 25 °C)

  • Sodium hydroxide (B78521) (NaOH, 0.1 M) for pH adjustment

  • Glass vials

  • Magnetic stirrer and stir bars

  • Water bath with temperature control

  • High-performance liquid chromatography (HPLC) system

Protocol: [1][2]

  • Preparation of Graphene Oxide Dispersion: Disperse 10 mg of graphene oxide in 10 mL of Milli-Q water in a glass vial and magnetically stir for 24 hours to ensure a homogeneous suspension.[1]

  • Preparation of this compound Stock Solution: Prepare a stock solution of 250 ppm this compound in Milli-Q water.[1] From this stock, prepare a series of diluted solutions with initial concentrations ranging from 5 to 125 ppm.[2]

  • Adsorption Experiment:

    • Add the prepared this compound solutions to the 10 mL graphene oxide dispersions.[2]

    • Adjust the pH of the mixture to 6.0 ± 0.1 using 0.1 M NaOH.[2]

    • Place the vials in a water bath set to a constant temperature (e.g., 25, 35, 45, 55, or 65 °C) and stir at 200 rpm.[1]

    • Allow the suspension to stir continuously for 24 hours to reach adsorption equilibrium.[2]

  • Sample Analysis:

    • After 24 hours, take aliquots from the suspension and filter them through 0.2 μm nylon filters.[1]

    • Analyze the concentration of this compound in the filtrate using an HPLC system.[1]

  • Data Analysis:

    • Calculate the amount of adsorbed this compound per unit mass of graphene oxide (Qe) using the following equation:

      • Qe = (C₀ - Ce) * V / m

      • Where C₀ is the initial concentration, Ce is the equilibrium concentration, V is the volume of the solution, and m is the mass of the adsorbent.

    • The removal efficiency can be calculated as:

      • Removal (%) = [(C₀ - Ce) / C₀] * 100

Data Presentation

The following tables summarize the quantitative data obtained from adsorption experiments of this compound and its metabolites onto graphene oxide.

Table 1: Maximum Adsorption Capacities of Graphene Oxide [2]

AdsorbateMaximum Adsorption Capacity (g/kg)
This compound67
Desphenyl-chloridazon34
Methyl-desphenyl-chloridazon37

Table 2: Adsorption Capacities at an Initial Concentration of 125 mg/L [2]

AdsorbateAdsorption Capacity (mg/kg)
This compound64,880
Desphenyl-chloridazon28,335
Methyl-desphenyl-chloridazon38,806

Visualizations

The following diagrams illustrate the experimental workflow and the proposed adsorption mechanism.

G cluster_0 Graphene Oxide Synthesis cluster_1 Batch Adsorption Experiment Graphite Graphite Powder Oxidation Oxidation (H₂SO₄, HNO₃, KClO₃) Graphite->Oxidation Washing Washing & Centrifugation Oxidation->Washing GO Graphene Oxide Washing->GO GO_disp GO Dispersion (10mg in 10mL H₂O) GO->GO_disp Mixing Mixing & pH Adjustment (6.0) GO_disp->Mixing Chloridazon_sol This compound Solution (5-125 ppm) Chloridazon_sol->Mixing Equilibration Equilibration (24h, 200 rpm, const. T) Mixing->Equilibration Filtration Filtration (0.2 µm filter) Equilibration->Filtration Analysis HPLC Analysis Filtration->Analysis

Caption: Experimental workflow for the synthesis of graphene oxide and subsequent batch adsorption of this compound.

G GO Graphene Oxide Surface (with functional groups) HB Hydrogen Bonding HI Hydrophobic Interaction This compound This compound Molecule This compound->GO Adsorption

Caption: Proposed adsorption mechanism of this compound onto the graphene oxide surface.

Characterization of Graphene Oxide

To understand the properties of the synthesized graphene oxide and its interaction with this compound, various characterization techniques can be employed.

  • X-ray Photoelectron Spectroscopy (XPS): To elucidate the underlying adsorption mechanism by analyzing the elemental composition and chemical states of the surface.[2]

  • Zeta Potential Measurement: To determine the surface charge of graphene oxide before and after this compound adsorption.[2]

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To observe the morphology and structure of the graphene oxide nanosheets.[5]

  • X-ray Diffraction (XRD): To confirm the crystal structure of the synthesized material.[6]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present on the graphene oxide surface.[7]

Conclusion

The provided protocols and data demonstrate that graphene oxide is a highly effective adsorbent for the removal of this compound and its metabolites from aqueous solutions.[2] The high adsorption capacity is attributed to the unique properties of GO, including its large surface area and the presence of various functional groups that facilitate hydrophobic interactions and hydrogen bonding with the adsorbate molecules.[1] These findings highlight the potential of graphene-based materials for environmental remediation applications.[2] Further research could focus on optimizing the synthesis of graphene oxide and developing regeneration methods to enhance its cost-effectiveness for large-scale applications.

References

Application Notes and Protocols for Chloridazon in Combination with Other Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Chloridazon in combination with other herbicides, primarily focusing on its application in sugar beet (Beta vulgaris L.) cultivation. The information compiled is based on a review of scientific literature and established experimental protocols.

Introduction to this compound

This compound is a selective, systemic herbicide belonging to the pyridazinone chemical group.[1] It is primarily absorbed by the roots and translocates acropetally throughout the plant.[2] Its mode of action is the inhibition of photosynthesis at photosystem II (PSII), where it blocks the electron transport chain.[3][4] this compound is effective for the pre- and early post-emergence control of annual broadleaf weeds.[3] Due to its specific mode of action and weed spectrum, it is often used in combination with other herbicides to broaden the range of controlled weeds and enhance efficacy.[2]

Common Herbicide Combinations with this compound

In sugar beet cultivation, this compound is frequently tank-mixed with other herbicides to achieve broad-spectrum weed control. The most common combination partners include:

  • Phenmedipham: A post-emergence herbicide for the control of broadleaf weeds.

  • Desmedipham: Similar to phenmedipham, often formulated together.

  • Ethofumesate: Provides residual control of grasses and some broadleaf weeds.

  • Metamitron: Another photosystem II inhibitor with a complementary weed spectrum.

  • Triflusulfuron-methyl: An ALS inhibitor effective against specific broadleaf weeds.

The combination of these active ingredients allows for multiple modes of action, which can lead to synergistic effects and help in managing herbicide resistance.

Data on Efficacy of this compound Combinations

The following tables summarize the quantitative data on the efficacy of this compound in combination with other herbicides for weed control in sugar beet.

Table 1: Efficacy of this compound in Combination with a Phenmedipham + Desmedipham + Ethofumesate Mixture

Herbicide TreatmentApplication Rate (g a.i. ha⁻¹)Weed Control Efficacy (%)Sugar Beet Root Yield Increase vs. UntreatedReference
Phenmedipham + Desmedipham + Ethofumesate91 + 71 + 112Low-[5]
P+D+E + this compound(91+71+112) + 650Increased by 5.5% to 58%Higher than P+D+E alone[5]
P+D+E + Metamitron(91+71+112) + 700Increased by 5.5% to 58%Higher than P+D+E alone[5]
P+D+E + Triflusulfuron(91+71+112) + 15-Higher than P+D+E alone[5]

P+D+E = Phenmedipham + Desmedipham + Ethofumesate

Table 2: Effect of this compound + Desmedipham with and without Surfactant

Herbicide TreatmentApplication Rate (kg a.i. ha⁻¹)Total Weed Control (%)Reduction in Weed Dry Weight (%)Reference
This compound + Desmedipham3.2 + 0.638860[6]
This compound + Desmedipham + Surfactant3.2 + 0.639283[6]
This compound + Desmedipham2.4 + 0.638561[6]
This compound + Desmedipham + Surfactant2.4 + 0.638868[6]
This compound + Desmedipham4.0 + 0.478852[6]
This compound + Desmedipham + Surfactant4.0 + 0.479770[6]

Table 3: Efficacy of Various Herbicide Combinations on Sugar Beet Yield

Herbicide TreatmentBeetroot Yield ( kg/ha )Reference
Uncontrolled (Weedy)40,000[7]
This compound + Phenmedipham80,000[7]
Metamitron + Desmedipham80,000[7]
Mechanically ControlledHighest[7]

Experimental Protocols

The following are detailed protocols for conducting field trials to evaluate the efficacy of this compound in combination with other herbicides. These protocols are synthesized from various sources and adhere to standard practices in weed science research.

Protocol for Field Efficacy Trial

Objective: To evaluate the efficacy of this compound tank-mixed with other herbicides for broadleaf weed control in sugar beet and to assess crop safety.

Materials:

  • Certified sugar beet seeds

  • This compound formulation

  • Combination herbicide formulations (e.g., Phenmedipham, Desmedipham, Ethofumesate)

  • Adjuvant (if required)

  • Calibrated research plot sprayer (e.g., CO2-powered backpack sprayer)

  • Personal Protective Equipment (PPE)

  • Plot marking stakes and measuring tape

  • Data collection sheets

Experimental Design:

  • Site Selection: Choose a field with uniform soil type and a known history of broadleaf weed infestation.

  • Plot Layout: Use a randomized complete block design (RCBD) with a minimum of four replications. Plot sizes should be adequate for application and assessment, typically 2m x 10m.

  • Treatments:

    • Untreated weedy check

    • Hand-weeded check

    • This compound alone at the recommended rate

    • Combination herbicide(s) alone at the recommended rate(s)

    • Tank-mix of this compound and combination herbicide(s) at recommended rates

    • Tank-mix at reduced rates (e.g., 75% and 50% of the recommended rate) to evaluate potential for dose reduction.

  • Crop Establishment: Sow sugar beet seeds at a uniform depth and density according to local agronomic practices.

Application Procedure:

  • Timing: Apply herbicides at the appropriate growth stage of the weeds (typically cotyledon to 2-4 true leaves) and the crop (as per label recommendations).

  • Sprayer Calibration: Calibrate the sprayer to deliver a precise volume of spray solution (e.g., 200-400 L/ha) at a constant pressure and speed.

  • Tank Mixing:

    • Fill the spray tank with half the required volume of water.

    • Begin agitation.

    • Add any water-dispersible granules (WG) or wettable powders (WP) first and allow them to disperse fully.

    • Add suspension concentrates (SC) or flowables (F).

    • Add emulsifiable concentrates (EC).

    • Add any adjuvants.

    • Fill the remainder of the tank with water.

    • Maintain agitation throughout the application.

  • Application: Apply the treatments to the designated plots, ensuring uniform coverage and avoiding drift to adjacent plots.

Assessments:

  • Weed Control Efficacy:

    • Visually assess weed control at 7, 14, and 28 days after treatment (DAT) using a 0-100% scale (0 = no control, 100 = complete kill) for each weed species present.

    • At 28 DAT, count the number of individual weeds per species in a defined area (e.g., two 0.25 m² quadrats) within each plot.

    • Harvest the above-ground weed biomass from these quadrats, dry to a constant weight, and record the dry weight per species.

  • Crop Phytotoxicity:

    • Visually assess crop injury at 7, 14, and 28 DAT using a 0-100% scale (0 = no injury, 100 = crop death). Note symptoms such as stunting, chlorosis, or necrosis.

  • Yield and Quality:

    • At crop maturity, harvest the sugar beet roots from the central rows of each plot.

    • Record the total root weight per plot.

    • Take a representative subsample of roots from each plot for quality analysis (sucrose content, purity).

Statistical Analysis:

  • Analyze the data using Analysis of Variance (ANOVA).

  • Use a suitable mean separation test (e.g., Tukey's HSD) to determine significant differences between treatment means (p < 0.05).

Protocol for Sugar Beet Quality Analysis

Objective: To determine the sucrose (B13894) content of sugar beet roots from different herbicide treatments.

Materials:

  • Sugar beet root samples

  • Root grater or saw

  • Blender

  • Lead acetate (B1210297) solution

  • Polarimeter

  • Filtration apparatus

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation:

    • Thoroughly wash the root samples to remove soil and debris.

    • Grate or saw a representative sample of the beet roots to obtain a fine pulp (brei).

  • Extraction:

    • Weigh a precise amount of the brei (e.g., 26 g).

    • Transfer the brei to a blender and add a specific volume of lead acetate solution (e.g., 177 mL) to clarify the extract.

    • Homogenize the mixture.

  • Filtration:

    • Filter the homogenate to obtain a clear extract.

  • Polarimetry:

    • Fill the polarimeter tube with the clear extract.

    • Measure the optical rotation of the solution.

    • Calculate the sucrose content based on the measured rotation and standard conversion factors.

Visualizations

Signaling Pathway of this compound

Chloridazon_Mode_of_Action cluster_photosystem_II Photosystem II (PSII) in Thylakoid Membrane P680 P680 Pheo Pheophytin P680->Pheo Light Energy Qa Qa (Plastoquinone) Pheo->Qa Qb Qb (Plastoquinone) Qa->Qb ETC Electron Transport Chain Qb->ETC D1 D1 Protein Block X D1->Block This compound This compound This compound->D1 Block->Qb Blocks electron transfer ATP_Synthase ATP & NADPH Production ETC->ATP_Synthase Photosynthesis_Inhibition Inhibition of Photosynthesis ATP_Synthase->Photosynthesis_Inhibition

Caption: Mode of action of this compound in inhibiting photosynthesis.

Experimental Workflow for Herbicide Combination Trial

Herbicide_Trial_Workflow Start Start: Trial Planning Site_Selection Site Selection (Uniform soil, weed history) Start->Site_Selection Experimental_Design Experimental Design (RCBD, 4 Replications) Site_Selection->Experimental_Design Plot_Layout Plot Layout & Marking Experimental_Design->Plot_Layout Crop_Planting Sugar Beet Planting Plot_Layout->Crop_Planting Herbicide_Application Herbicide Application (Calibrated sprayer, correct timing) Crop_Planting->Herbicide_Application Data_Collection Data Collection Herbicide_Application->Data_Collection Weed_Assessment Weed Assessment (Visual, Counts, Biomass) Data_Collection->Weed_Assessment Crop_Assessment Crop Phytotoxicity Assessment (Visual) Data_Collection->Crop_Assessment Harvest Harvest (Root yield) Data_Collection->Harvest Data_Analysis Statistical Analysis (ANOVA) Weed_Assessment->Data_Analysis Crop_Assessment->Data_Analysis Quality_Analysis Quality Analysis (Sucrose content) Harvest->Quality_Analysis Quality_Analysis->Data_Analysis End End: Reporting Data_Analysis->End

Caption: Workflow for a field trial evaluating herbicide combinations.

Logical Relationship of Herbicide Combination for Weed Control

Herbicide_Combination_Logic cluster_Herbicides Herbicides This compound This compound (PSII Inhibitor) Tank_Mix Tank Mix Application This compound->Tank_Mix Partner_Herbicide Partner Herbicide(s) (e.g., Phenmedipham, Ethofumesate) (Multiple Modes of Action) Partner_Herbicide->Tank_Mix Broad_Spectrum Broadened Weed Spectrum Tank_Mix->Broad_Spectrum Synergistic_Effect Potential Synergistic Effect Tank_Mix->Synergistic_Effect Resistance_Management Herbicide Resistance Management Tank_Mix->Resistance_Management Effective_Weed_Control Effective Weed Control in Sugar Beet Broad_Spectrum->Effective_Weed_Control Synergistic_Effect->Effective_Weed_Control Resistance_Management->Effective_Weed_Control

Caption: Logical relationship of combining this compound with other herbicides.

References

Troubleshooting & Optimization

Technical Support Center: Improving Chloridazon Solubility for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Chloridazon in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a pyridazinone-based herbicide used to control broadleaf weeds.[1] For cell culture applications, it's important to understand its physicochemical properties, which are summarized below.

Q2: What is the solubility of this compound in common laboratory solvents?

This compound has low solubility in water but is more soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and methanol.[2] Preparing a concentrated stock solution in a suitable organic solvent is crucial for its use in aqueous cell culture media.

Q3: Why does my this compound solution precipitate when added to cell culture medium?

Precipitation of hydrophobic compounds like this compound in aqueous solutions is a common issue. This "crashing out" occurs when a concentrated organic stock solution is diluted into the aqueous cell culture medium, where the compound's solubility is much lower.[1] The rapid change in solvent polarity causes the compound to come out of solution.

Q4: What is the recommended solvent for preparing a this compound stock solution for cell culture?

Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound for in vitro studies.[3]

Q5: What is the maximum final concentration of DMSO that is safe for my cells?

The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A general guideline is to keep the final DMSO concentration at or below 0.5%, with many cell lines tolerating up to this amount.[4][5] However, sensitive cell lines may be affected by concentrations as low as 0.1%.[4][6] It is always recommended to perform a vehicle control (medium with the same final concentration of DMSO without this compound) to assess the impact of the solvent on your specific cell line.

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter when preparing and using this compound in your cell culture experiments.

Problem Potential Cause Recommended Solution
This compound powder is not dissolving in the initial solvent. - Inappropriate solvent choice.- The concentration of the intended stock solution is too high.- Use anhydrous, sterile DMSO as the primary solvent.- Try reducing the concentration by increasing the solvent volume.- Gentle warming (to 37°C) and vortexing or brief sonication can aid dissolution.[7]
A precipitate forms immediately upon adding the this compound stock solution to the cell culture medium. - Solvent Shock: Rapid dilution of the concentrated DMSO stock in the aqueous medium.[1]- High Final Concentration: The final concentration of this compound exceeds its solubility limit in the medium.- Use a Step-wise Dilution: Instead of adding the highly concentrated DMSO stock directly to the medium, perform one or more intermediate dilutions in pre-warmed (37°C) cell culture medium.- Slow Addition with Mixing: Add the this compound stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid dispersal.- Lower the Final Concentration: If precipitation persists, reduce the final working concentration of this compound.
A precipitate forms in the culture plate over time in the incubator. - Instability: The compound may be unstable at 37°C over longer incubation periods.- Interaction with Media Components: this compound may interact with components in the serum or medium, leading to the formation of insoluble complexes.- Perform a Solubility Test: Determine the maximum soluble concentration of this compound in your specific cell culture medium and conditions by preparing a serial dilution and observing for precipitation over time.- Reduce Incubation Time: If possible, shorten the exposure time of the cells to the compound.
I'm observing cytotoxicity in my vehicle control wells (DMSO only). - High DMSO Concentration: The final concentration of DMSO is toxic to your specific cell line.- Lower the Final DMSO Concentration: Aim for a final DMSO concentration of ≤ 0.1%.[4][6] This can be achieved by preparing a more concentrated initial stock of this compound in DMSO.- Determine DMSO Tolerance: Perform a dose-response experiment with DMSO alone to determine the maximum non-toxic concentration for your cell line.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₀H₈ClN₃O[8]
Molecular Weight 221.64 g/mol [8]
Appearance White to gray to brown powder or crystal[2]
Melting Point 206-210°C[2]

Table 2: Solubility of this compound in Various Solvents

SolventSolubilityTemperatureReference
Water 400 mg/L20°C[2]
Methanol SolubleNot Specified[2]
Acetone Slightly SolubleNot Specified[2]
Dimethyl Sulfoxide (DMSO) Sparingly SolubleNot Specified[9]
Ether InsolubleNot Specified[2]
Benzene InsolubleNot Specified[2]
Dichloromethane InsolubleNot Specified[2]
Toluene InsolubleNot Specified[2]
Chloroform InsolubleNot Specified[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol describes a reliable method for preparing this compound solutions for cell culture experiments to minimize precipitation.

  • Prepare a High-Concentration Stock Solution in DMSO:

    • Allow the this compound powder to equilibrate to room temperature.

    • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous, sterile DMSO to achieve a high-concentration stock solution (e.g., 50-100 mM).

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Prepare Working Solutions:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Pre-warm your complete cell culture medium (with serum, if applicable) to 37°C.

    • Perform a serial dilution of the DMSO stock solution into the pre-warmed medium to achieve the desired final concentrations for your experiment.

    • Crucially, to avoid precipitation, add the this compound stock solution to the culture medium while gently vortexing or swirling.

    • Ensure the final concentration of DMSO in your working solutions is as low as possible, ideally not exceeding 0.5%.[4][5]

    • Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol outlines a general method to assess the cytotoxicity of this compound on a mammalian cell line.

  • Cell Seeding:

    • Seed your mammalian cells in a 96-well plate at a predetermined optimal density.

    • Incubate the plate for 24 hours to allow the cells to attach and resume growth.

  • Treatment with this compound:

    • Prepare a series of working solutions of this compound in your cell culture medium at 2x the final desired concentrations, following Protocol 1.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a positive control for cytotoxicity.

    • Remove the old medium from the wells and add 100 µL of the appropriate working solution to each well.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Incubate for at least 2 hours at 37°C (or overnight at room temperature) with gentle shaking.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control after subtracting the background absorbance (from wells with medium only).

Mandatory Visualization

experimental_workflow cluster_prep Solution Preparation cluster_assay Cell-Based Assay chloridazon_powder This compound Powder stock_solution High-Concentration Stock Solution (in DMSO) chloridazon_powder->stock_solution Dissolve dmso Anhydrous DMSO dmso->stock_solution working_solution Final Working Solution (this compound in Medium) stock_solution->working_solution Serial Dilution culture_medium Pre-warmed Cell Culture Medium culture_medium->working_solution treatment Treat Cells with Working Solution working_solution->treatment Add to Cells cell_seeding Seed Cells in 96-well Plate cell_seeding->treatment incubation Incubate (e.g., 24-72h) treatment->incubation data_analysis Measure Viability (e.g., MTT Assay) incubation->data_analysis

Figure 1: Experimental workflow for preparing this compound solutions and performing cell-based assays.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound membrane Phospholipid Bilayer This compound->membrane Interacts with ros Increased Reactive Oxygen Species (ROS) membrane->ros Perturbation leads to oxidative_stress Oxidative Stress ros->oxidative_stress cellular_damage Cellular Damage (Lipid Peroxidation, DNA Damage) oxidative_stress->cellular_damage apoptosis Apoptosis cellular_damage->apoptosis

Figure 2: Plausible signaling pathway of this compound-induced cytotoxicity in mammalian cells.

References

Technical Support Center: Chloridazon Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chloridazon. The information provided aims to help minimize its degradation under laboratory conditions.

Troubleshooting Guide

This section addresses common problems encountered during experiments involving this compound, offering potential causes and solutions.

ProblemPotential CauseSuggested Solution
Rapid degradation of this compound in aqueous solution. Photodegradation: this compound is susceptible to degradation upon exposure to light, particularly UV light.[1][2]- Conduct experiments under amber or low-light conditions.- Use amber-colored glassware or wrap experimental containers in aluminum foil.- If light exposure is unavoidable, run a control experiment in the dark to quantify the extent of photodegradation.
Hydrolysis at non-optimal pH: While stable at pH 3-9, extreme pH values can accelerate hydrolysis.[1]- Maintain the pH of aqueous solutions within the stable range (pH 3-9).- Buffer your solutions to ensure pH stability throughout the experiment.
Elevated Temperature: Higher temperatures can increase the rate of chemical degradation.[3]- Store stock solutions and conduct experiments at controlled, cool temperatures (e.g., 20-25°C) unless the experimental design requires otherwise.[4][5]
Inconsistent this compound degradation rates in soil matrix experiments. Microbial Activity: Soil microorganisms are a primary driver of this compound degradation.[6] Variations in microbial populations between soil samples can lead to inconsistent results.- Use sterilized soil for control experiments to distinguish between microbial and abiotic degradation.- Standardize soil collection and storage procedures to maintain consistent microbial communities.
Presence of Adjuvants: Certain adjuvants, such as oil and surfactants, can slow down the degradation of this compound in soil.[7][8][9]- Be aware of the composition of any commercial formulations used. If using adjuvants, their effect on degradation should be considered and documented.- When comparing degradation rates, ensure the same formulation (with or without adjuvants) is used across all experiments.
Variable Soil Composition: Soil properties like organic carbon content, pH, and clay content can influence this compound's stability and degradation rate.[8]- Characterize and report the key physicochemical properties of the soil used in your experiments.- Use a homogenized soil batch for the entire experiment to ensure consistency.
Formation of unexpected degradation products. Metabolite Formation: this compound degrades into known metabolites such as desphenyl-chloridazon and methyl-desphenyl-chloridazon.[3][10][11]- Familiarize yourself with the known degradation pathways of this compound.- Use analytical techniques that can identify and quantify both the parent compound and its major metabolites.
Complex Degradation Pathways: Advanced oxidation processes (e.g., Fenton, photo-Fenton) can generate a variety of by-products.[5][12][13]- When using such methods, be prepared for a more complex degradation profile. LC/MS/MS can be a powerful tool for identifying unknown by-products.[14]

Frequently Asked Questions (FAQs)

Q1: What are the main factors that contribute to this compound degradation in a laboratory setting?

A1: The primary factors influencing this compound degradation in the lab are:

  • Light Exposure: Photodegradation can be a significant pathway for degradation, especially in aqueous solutions.[1][2]

  • pH: While stable over a range of pH 3-9, deviations outside this can affect its stability.[1]

  • Temperature: Increased temperature generally accelerates degradation rates.[3][4]

  • Microbial Activity: In non-sterile matrices like soil, microbial degradation is a major contributor.[6]

  • Chemical Environment: The presence of other substances, such as adjuvants or reactive oxygen species, can alter degradation kinetics.[7][9]

Q2: How can I minimize the degradation of my this compound stock solution?

A2: To maintain the stability of your this compound stock solution, we recommend the following:

  • Store the solution in a cool, dark place, such as a refrigerator.

  • Use amber glass vials or wrap the container in aluminum foil to protect it from light.

  • Prepare the solution in a buffer with a pH between 3 and 9.[1]

  • For long-term storage, consider preparing aliquots to avoid repeated freeze-thaw cycles.

Q3: What are the known major degradation products of this compound?

A3: The most commonly reported degradation products of this compound are desphenyl-chloridazon and methyl-desphenyl-chloridazon.[3][10][11] Under certain conditions, such as advanced oxidation processes, other by-products like pyridazine-3,4,5-trione and oxaluric acid can be formed.[5][13]

Q4: Does the presence of adjuvants always slow down this compound degradation?

A4: Not necessarily. Studies have shown that oil and surfactant adjuvants can slow the degradation of this compound in soil, extending its half-life.[7][8][9] However, multicomponent adjuvants may not have a significant effect on the degradation rate.[7][8][9] It is crucial to know the composition of the adjuvant being used and to consider its potential impact on experimental outcomes.

Data Summary

The following tables summarize quantitative data on this compound degradation under different conditions.

Table 1: Effect of Adjuvants on this compound Degradation in Soil

TreatmentDT50 (days) - Graphically DerivedDT50 (days) - First-Order Kinetics
This compound (CH)43.45 ± 2.1535.54
CH + oil adjuvant57.36 ± 3.2448.13
CH + surfactant51.04 ± 2.9644.17
CH + multicomponent adjuvant40.14 ± 2.4835.36

Data sourced from a laboratory experiment under controlled conditions.[9]

Table 2: Optimal Conditions for Advanced Oxidation Processes for this compound Removal

ProcessFe(II) ConcentrationH₂O₂ ConcentrationInitial this compound (CLZ) ConcentrationpHTemperatureTime for Complete Removal
Fenton7.5 mg/L50 mg/L40 mg/L320°C1 hour
Photo-Fenton5 mg/L50 mg/L60 mg/L320°C20 minutes

These conditions were identified as optimal for the complete disappearance of this compound in aqueous solutions.[5][12][13][15]

Experimental Protocols

Protocol 1: Evaluation of this compound Degradation in Soil

This protocol outlines a general procedure for assessing the degradation of this compound in a soil matrix under controlled laboratory conditions.

  • Soil Preparation:

    • Collect soil from the upper layer (0-15 cm) of a site with no recent history of this compound application.[16]

    • Sieve the soil (e.g., through a 2-mm sieve) to remove large debris and ensure homogeneity.[16]

    • Determine the soil's physicochemical properties (pH, organic carbon content, texture).[16]

    • Adjust the soil moisture to a predetermined level (e.g., 60% of field capacity) and allow it to stabilize.[16]

  • Experimental Setup:

    • Distribute a known weight of the prepared soil into individual experimental units (e.g., pots or microcosms).[16]

    • Prepare a stock solution of this compound in a suitable solvent.

    • Apply the this compound solution to the soil surface to achieve the desired initial concentration.

    • If investigating the effect of adjuvants, prepare separate treatments with the this compound-adjuvant mixture.[9]

    • Include a control group with no this compound application.

    • Incubate the experimental units under controlled conditions (temperature, light/dark cycle).[16]

  • Sampling and Analysis:

    • Collect soil samples at predetermined time intervals (e.g., 0, 4, 8, 16, 32, 64, and 128 days).[9]

    • Extract this compound from the soil samples using an appropriate solvent (e.g., methanol).[17]

    • Clean up the extract using Solid Phase Extraction (SPE) if necessary.[17]

    • Quantify the concentration of this compound using a suitable analytical method, such as Gas Chromatography with an Electron Capture Detector (GC-ECD) or High-Performance Liquid Chromatography (HPLC).[3][8][9]

  • Data Analysis:

    • Plot the concentration of this compound versus time.

    • Determine the degradation kinetics (e.g., first-order) and calculate the dissipation time 50% (DT50) or half-life.[8]

Visualizations

Chloridazon_Degradation_Factors This compound This compound Stability Degradation Degradation This compound->Degradation Factors Degradation Factors Light Light Exposure (Photodegradation) Light->Degradation accelerates pH pH pH->Degradation influences Temp Temperature Temp->Degradation accelerates Microbes Microbial Activity Microbes->Degradation mediates Adjuvants Adjuvants Adjuvants->Degradation can inhibit

Caption: Factors influencing this compound degradation.

Experimental_Workflow_Soil_Degradation start Start soil_prep Soil Preparation (Sieving, Moisturization) start->soil_prep setup Experimental Setup (this compound Application) soil_prep->setup incubation Incubation (Controlled Conditions) setup->incubation sampling Time-course Sampling incubation->sampling extraction Solvent Extraction sampling->extraction analysis Analytical Quantification (GC/HPLC) extraction->analysis data_analysis Data Analysis (Kinetics, DT50) analysis->data_analysis end End data_analysis->end

Caption: Workflow for soil degradation studies.

Fenton_Process_Logic reactants Fe²⁺ H₂O₂ reaction Fenton Reaction reactants->reaction products Fe³⁺ OH⁻ •OH (Hydroxyl Radical) reaction->products This compound This compound products:f2->this compound attacks degradation_products Degradation Products This compound->degradation_products degrades to

Caption: Logic of the Fenton reaction for degradation.

References

Technical Support Center: Optimizing Chloridazon for Herbicide Screening

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Chloridazon in herbicide screening experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as Pyrazon) is a selective, systemic herbicide from the pyridazinone class.[1][2] Its primary mode of action is the inhibition of photosynthesis. It binds to the D1 protein in Photosystem II (PSII) of the chloroplasts, which blocks the electron transport chain and stops the production of ATP and NADPH.[3][4][5] This disruption leads to oxidative stress and ultimately cell death in susceptible plants. It is primarily absorbed by the roots and moves upward (acropetally) throughout the plant.[2]

Q2: How do I prepare a stock solution of this compound for my experiments?

This compound has low solubility in water (approx. 400 mg/L) but is soluble in organic solvents like methanol (B129727).[1][2] Therefore, a stock solution should be prepared in an appropriate solvent before diluting to the final concentration in your aqueous assay medium. See the detailed protocol below for step-by-step instructions.

Q3: What is a recommended starting concentration range for a laboratory-based screening assay?

Specific concentrations for laboratory screening are not widely published and should be determined empirically for your target species and experimental system. However, based on ecotoxicology and field studies, a logical approach is to perform a range-finding experiment followed by a definitive dose-response study.

  • Range-Finding: Start with a broad range of concentrations, for example, from 0.1 mg/L to 100 mg/L (approximately 0.45 µM to 450 µM). This wide range will help identify the concentrations at which you observe initial effects and complete lethality. An LD50 of 76.6 ppm (76.6 mg/L) has been noted in a genotoxicity assay, which can serve as an upper-end reference point.[1]

  • Dose-Response: Once a preliminary range is established, perform a more detailed experiment with 6-8 concentrations to determine key metrics like the IC50 or GR50 (the concentration that causes 50% inhibition or growth reduction).

Q4: What are the key factors that can influence this compound's efficacy in my experiments?

The performance of this compound can be affected by several factors:

  • Weed Species and Growth Stage: Susceptibility varies greatly between species. Younger, actively growing weeds are generally more susceptible.

  • Soil or Media Composition: Organic matter and clay content can bind the herbicide, reducing its availability for root uptake.[2]

  • Environmental Conditions: Light is essential for this compound's mode of action. Temperature and humidity affect the plant's growth rate and metabolic activity, which can influence herbicide uptake and efficacy.

  • Application Method: For soil-applied tests, ensuring even distribution is critical. For foliar applications, the use of adjuvants may be necessary, but be aware that some adjuvants can also slow the degradation of this compound.[6]

Troubleshooting Guide

Problem: High variability in results between replicates.

  • Possible Cause: Uneven application of the herbicide.

  • Solution: Ensure your application method (spraying, soil drench) provides uniform coverage. Calibrate your sprayer and use a consistent volume for each replicate. For soil applications, thoroughly mix the herbicide into the soil before potting.

  • Possible Cause: Inconsistent plant growth stage.

  • Solution: Synchronize seed germination and select seedlings at a uniform growth stage (e.g., 2-3 true leaves) for the experiment. Discard any seedlings that are significantly larger or smaller than the average.

  • Possible Cause: Cross-contamination between pots.

  • Solution: Be careful when watering to avoid splashing soil or water from one pot to another. Use individual saucers for each pot if possible.[7]

Problem: No herbicidal effect observed, even at high concentrations.

  • Possible Cause: The target weed population is resistant to PSII inhibitors.

  • Solution: Confirm the identity and susceptibility of your weed population. Include a known susceptible species in your assay as a positive control to verify that the herbicide and application method are effective.

  • Possible Cause: Inactive herbicide.

  • Solution: Check the expiration date and storage conditions of your this compound stock. Prepare a fresh stock solution. This compound is stable in aqueous media at pH 3-9 and for at least 2 years at up to 50°C.[2]

  • Possible Cause: Insufficient light.

  • Solution: Since this compound inhibits photosynthesis, its phytotoxic effects are light-dependent. Ensure plants are grown under adequate light conditions (intensity and duration) following treatment.

Problem: Phytotoxicity observed in untreated control plants.

  • Possible Cause: Contaminated soil, water, or pots.

  • Solution: Use fresh, sterile soil or growing medium. Use deionized or distilled water. Thoroughly clean and rinse all pots and equipment before use to remove any residual chemicals.

  • Possible Cause: Environmental stress.

  • Solution: Ensure plants are not stressed by other factors like over/under-watering, extreme temperatures, or nutrient deficiencies, as this can sometimes mimic herbicide injury symptoms.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₈ClN₃O[2]
Molecular Weight 221.64 g/mol [2]
Appearance Colorless, odorless solid[2]
Water Solubility ~400 mg/L (at 20°C)[2]
Methanol Solubility 15.1 g/L (at 20°C)[2]
Acetone Solubility 28 g/kg (at 20°C)[2]
Soil Persistence (DT50) 8 - 104 days (variable)[6]
Mechanism of Action Photosystem II (PSII) Inhibitor[3]

Table 2: Example Field Application Rates for Weed Control

CropApplication TimingRate (Active Ingredient)Target Weeds
Sugar Beet, Fodder BeetPre-emergence or Post-emergence1.3 - 3.25 kg/ha Annual broad-leaved weeds
Sugar BeetPre-emergence~2.0 - 3.0 L/ha (of 430g/L SC formulation)Broadleaf weeds

Note: Field rates ( kg/ha ) must be converted to lab-scale concentrations (mg/L or µM) for screening experiments. This conversion depends on factors like soil volume/weight, pot surface area, and application volume.

Table 3: Key Parameters from a Dose-Response Curve

ParameterDescriptionImportance in Screening
GR50 / IC50 The concentration of herbicide that causes a 50% reduction in plant growth (e.g., biomass) or inhibits a biological process by 50%.A key metric for quantifying and comparing the potency of a herbicide against different species.
GR90 / IC90 The concentration required for 90% growth reduction or inhibition.Often used to determine a dose that provides effective weed control.
Discriminating Dose The minimum dose that provides high control (>80-95%) of a known susceptible population while causing minimal harm to a resistant population.Crucial for high-throughput screening to efficiently identify resistant individuals in a population.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution
  • Calculate Required Mass:

    • This compound Molecular Weight (MW) = 221.64 g/mol .

    • To make a 10 mM (0.01 mol/L) solution, you need 2.2164 g per liter.

    • For a smaller volume, e.g., 100 mL, you need 0.2216 g or 221.6 mg.

  • Weighing:

    • Accurately weigh 221.6 mg of this compound powder (≥98% purity) using an analytical balance.

  • Dissolution:

    • Transfer the powder to a 100 mL volumetric flask.

    • Add approximately 50-60 mL of methanol. This compound is readily soluble in methanol.[2]

    • Swirl the flask gently or use a magnetic stirrer until all the solid has completely dissolved.

  • Final Volume Adjustment:

    • Once dissolved, carefully add methanol to the flask until the bottom of the meniscus reaches the 100 mL calibration mark.

  • Storage:

    • Cap the flask and invert it several times to ensure the solution is homogenous.

    • Transfer the solution to a labeled, airtight amber glass bottle to protect it from light.

    • Store the stock solution at 4°C for short-term use (weeks) or -20°C for long-term storage (months).

Protocol 2: Whole-Plant Bioassay for this compound Screening
  • Plant Preparation:

    • Fill pots or trays (e.g., 10 cm diameter) with a consistent, sterile potting medium.

    • Sow seeds of the target weed species and a known susceptible control species.

    • Grow the plants in a controlled environment (greenhouse or growth chamber) with adequate light, water, and temperature (e.g., 22-25°C, 16:8h light:dark cycle).

    • Thin seedlings to a uniform number per pot (e.g., 3-5 plants) once they have emerged.

  • Herbicide Application (Post-emergence):

    • Grow plants until they reach the 2- to 4-leaf stage.

    • Prepare a series of herbicide dilutions from your stock solution in water. You may need to add a small amount of surfactant (e.g., 0.1% Tween-20) if required, but test its effect on a separate control group.

    • Include an untreated control (water + surfactant only).

    • Apply the herbicide solutions to the plants using a calibrated laboratory track sprayer to ensure uniform coverage. Apply a consistent volume to each pot (e.g., equivalent to 200-250 L/ha).[8]

  • Evaluation:

    • Return the treated plants to the controlled environment.

    • Visually assess phytotoxicity symptoms (chlorosis, necrosis, stunting) at regular intervals (e.g., 3, 7, 14, and 21 days after treatment).

    • At the end of the experiment (e.g., 21 days), determine plant survival and/or measure growth inhibition. This is typically done by harvesting the above-ground biomass, drying it in an oven (e.g., 70°C for 48h), and weighing it.

  • Data Analysis:

    • Calculate the percent growth reduction for each concentration relative to the untreated control.

    • Plot the percent growth reduction against the log of the herbicide concentration to generate a dose-response curve.

    • Use a suitable statistical model (e.g., a four-parameter logistic model) to calculate the GR50 or IC50 value.

Mandatory Visualizations

Herbicide_Screening_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis A Seed Acquisition (Target & Control Species) C Seed Germination & Seedling Growth A->C B Stock Solution Prep (this compound in Solvent) E Prepare Herbicide Dilutions (Dose-Response Range) B->E D Select Uniform Seedlings (e.g., 2-4 Leaf Stage) C->D F Herbicide Application (e.g., Track Sprayer) D->F E->F G Incubate in Controlled Environment F->G H Visual Assessment (Phytotoxicity Scoring) G->H I Biomass Measurement (Harvest & Dry Weight) H->I J Data Analysis (Dose-Response Curve) I->J K Determine GR50 / IC50 & Discriminating Dose J->K

Caption: Workflow for a whole-plant herbicide screening bioassay.

Chloridazon_MOA cluster_thylakoid Thylakoid Membrane cluster_results PSII Photosystem II (PSII) D1 D1 Protein (QB site) PSII->D1 e- PQ Plastoquinone (PQ) D1->PQ e- Cyt Cytochrome b6f PQ->Cyt e- NoATP No ATP / NADPH Production This compound This compound This compound->D1 Binds & Inhibits Block->PQ ELECTRON TRANSPORT BLOCKED OxidativeStress Oxidative Stress & Cell Death NoATP->OxidativeStress

Caption: Mechanism of action of this compound at Photosystem II.

Troubleshooting_Guide Start Inconsistent or Unexpected Results? Q1 No effect on any plants? Start->Q1 Q2 Effect seen in controls? Start->Q2 Q3 High variability between replicates? Start->Q3 Q1->Q2 No Sol1 Check herbicide activity: - Prepare fresh stock - Verify susceptible control dies - Ensure adequate light Q1->Sol1 Yes Q2->Q3 No Sol2 Check for contamination: - Use sterile soil/water - Clean pots thoroughly - Check for environmental stress Q2->Sol2 Yes Sol3 Check for consistency: - Use uniform plant stages - Calibrate application equipment - Avoid cross-contamination Q3->Sol3 Yes End Problem Resolved Sol1->End Sol2->End Sol3->End

Caption: A logical guide for troubleshooting common screening issues.

References

Technical Support Center: Minimizing Chloridazon Leaching in Soil Column Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during soil column experiments designed to study and minimize Chloridazon leaching.

Troubleshooting Guide

This guide addresses specific problems that may arise during your soil column experiments, offering potential causes and actionable solutions.

Problem EncounteredPotential CausesRecommended Solutions
Inconsistent or unexpectedly high leaching of this compound Preferential flow: Water and solutes are bypassing the soil matrix through macropores or along the column walls (sidewall flow).[1][2]- Improve Packing Technique: Employ wet packing by adding soil in a slurry or at optimum moisture content to ensure a homogenous mixture.[1][3][4] Pack the column in small, uniform layers (e.g., 1-2 cm), lightly scarifying the surface of each layer before adding the next to ensure hydraulic connectivity.[1] - Use Undisturbed Soil Columns: For studying leaching under more realistic field conditions, consider using intact soil cores, which preserve the natural soil structure, including macropores.[5] - Column Preparation: Roughen the internal walls of the column to reduce sidewall flow.[1]
Clogged column or very slow flow rate Compaction of soil layers: Inconsistent packing or excessive pressure during packing can lead to overly compacted zones. Fine particle migration: Small soil particles can migrate and clog the porous support at the bottom of the column.- Consistent Packing: Ensure uniform bulk density throughout the column during packing.[4][6] - Protective Layer: Place a layer of inert material like quartz sand or a silica (B1680970) flour pack at the inlet and outlet of the column to prevent clogging by fine soil particles and to ensure even flow distribution.[1]
Poor reproducibility of results between replicate columns Inhomogeneous soil packing: Variations in bulk density and soil structure between columns.[3] Inconsistent application of this compound or irrigation: Uneven distribution of the herbicide solution or variable flow rates of the simulated rainfall.- Standardize Packing: Develop and strictly follow a standardized packing protocol for all columns.[3][4] - Calibrate Equipment: Ensure the peristaltic pump or other irrigation system is accurately calibrated to deliver a constant and reproducible flow rate.[7] - Uniform Application: Apply the this compound solution evenly across the entire soil surface.[8]
Low recovery of this compound and its metabolites (poor mass balance) Degradation of the compound: this compound can degrade into its metabolites, desphenyl-chloridazon and methyl-desphenyl-chloridazon, which may have different leaching characteristics. Adsorption to equipment: The compounds may adsorb to the column material or tubing. Analytical errors: Inefficient extraction from soil or leachate, or matrix effects during analysis.- Use Radiolabeled Compounds: Employing 14C-labeled this compound is highly recommended to accurately track the parent compound and its degradation products, ensuring a complete mass balance.[9] - Analyze for Metabolites: Develop analytical methods to quantify both this compound and its primary metabolites in soil and leachate samples.[10][11] - Material Selection: Use inert materials for the column and tubing where possible. - Method Validation: Thoroughly validate the analytical method, including extraction efficiency and potential matrix effects.
Formation of cracks or air gaps in the soil column Soil drying and shrinking: Can occur if the soil is not kept saturated or if the packing method is inadequate. Entrapped air: Air bubbles can be trapped during dry packing of the soil.- Maintain Saturation: Ensure the column remains saturated throughout the experiment, as per guidelines like OECD 312.[12] - Wet or Slurry Packing: Pack the column with moist soil or as a slurry to minimize entrapped air.[1]

Frequently Asked Questions (FAQs)

1. How can I reduce this compound leaching in my experiments?

To minimize this compound leaching, consider the following approaches:

  • Use of Adsorbents: Incorporating materials with high adsorption capacity, such as graphene oxide or biochar, into the soil can help retain this compound and its metabolites.[3][11]

  • Controlled-Release Formulations (CRFs): Encapsulating this compound in a polymer matrix, such as lignin (B12514952) or ethylcellulose, can slow its release into the soil, thereby reducing the amount available for leaching at any given time.[13]

  • Addition of Adjuvants: Certain adjuvants, like oil and surfactants, have been shown to slow the degradation of this compound, which can influence its persistence and mobility.[14][15][16] However, the effect of adjuvants on leaching itself can be complex and should be evaluated on a case-by-case basis.

2. What is the most critical factor influencing this compound leaching?

Soil properties, particularly organic matter and clay content, are critical. Soils with higher organic matter and clay content tend to adsorb this compound more strongly, reducing its mobility.[5] Additionally, the transformation of this compound into its more mobile metabolites, desphenyl-chloridazon and methyl-desphenyl-chloridazon, is a significant factor driving the overall leaching of residues.[10][17]

3. What are the standard guidelines for conducting soil column leaching studies?

The OECD Test Guideline 312, "Leaching in Soil Columns," is a widely recognized standard.[9][18][12][19] It provides a framework for assessing the mobility of substances in soil under controlled laboratory conditions. The OPPTS 835.1240 guideline from the EPA is also relevant.[8][9]

4. How does the irrigation or rainfall rate affect leaching?

Higher irrigation or rainfall volumes generally lead to increased leaching.[20] The timing of water application relative to the herbicide application is also crucial. Irrigation applied shortly after the herbicide can enhance its movement into the soil profile.[21] It is important to simulate realistic rainfall patterns for the intended agricultural context.

5. How should I prepare the soil for my column experiment?

According to standard protocols like OECD 312, the soil should be air-dried and sieved (typically to <2 mm) to remove large particles and ensure uniformity.[18] For experiments with amended soils, such as those containing biochar, it is important to determine the optimal moisture content for achieving a homogenous mixture before packing.[3][4]

6. What analytical methods are suitable for quantifying this compound and its metabolites?

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a common and effective method for the determination and quantification of this compound and its metabolites.[11] Gas Chromatography with an Electron Capture Detector (GC/ECD) has also been used for the analysis of this compound residues.[14][16]

Data Presentation

Table 1: Influence of Adjuvants on this compound Degradation Half-Life (DT50) in Soil

TreatmentDT50 (days)
This compound alone43
This compound + Oil Adjuvant57
This compound + Surfactant Adjuvant51
This compound + Multicomponent Adjuvant40

Data sourced from laboratory experiments under controlled conditions. The addition of oil and surfactant adjuvants slowed the degradation of this compound in the soil.[14][15][16]

Table 2: Effect of Controlled-Release Formulations (CRFs) on Herbicide Leaching in a Sandy Loam Soil

FormulationTotal Herbicide in Leachate (%)
This compound (Technical Grade)> 80%
This compound in Lignin-based CRF< 40%
This compound in Lignin-based CRF coated with Ethylcellulose< 20%

This table illustrates the effectiveness of CRFs in reducing the total amount of this compound leached through a soil column compared to the technical grade product.[13]

Experimental Protocols

Methodology for a Standard Soil Column Leaching Experiment (based on OECD 312)

  • Column Preparation:

    • Use glass columns approximately 30-40 cm in length and 5 cm in internal diameter.

    • Place a sieve plate or glass wool at the bottom of the column to support the soil.

    • Add a small layer (1-2 cm) of quartz sand on top of the support.

  • Soil Packing:

    • Use air-dried, sieved (<2 mm) soil.

    • Pack the column incrementally in small layers (e.g., 2-3 cm) to a height of approximately 30 cm.

    • Gently tap the column after adding each layer to ensure uniform packing and achieve a bulk density representative of field conditions. Avoid excessive compaction.

  • Column Saturation and Equilibration:

    • Saturate the packed soil column from the bottom with an "artificial rain" solution (e.g., 0.01 M CaCl2) to displace air.

    • Once saturated, allow the column to drain freely and equilibrate for at least 24 hours.

  • Application of Test Substance:

    • Apply a solution of this compound (preferably radiolabeled) evenly to the soil surface. The application rate should be based on the maximum recommended field application rate.

    • If using a non-aqueous solvent, it should be allowed to evaporate completely before starting the leaching process.

  • Leaching (Simulated Rainfall):

    • Apply the artificial rain solution to the top of the column at a constant, slow flow rate using a peristaltic pump.

    • A typical leaching event involves applying a total volume of water equivalent to a specific rainfall amount (e.g., 200 mm) over a set period (e.g., 48 hours).

  • Sample Collection:

    • Collect the leachate in fractions at regular intervals throughout the leaching process.

    • After the leaching is complete, carefully extrude the soil core from the column.

    • Section the soil core into segments of defined length (e.g., every 5 cm).

  • Analysis:

    • Analyze the leachate fractions and each soil segment for the concentration of this compound and its metabolites.

    • Calculate the mass balance to determine the overall recovery of the applied substance.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_soil Prepare and Sieve Soil pack_column Pack Soil into Column prep_soil->pack_column saturate Saturate and Equilibrate Column pack_column->saturate apply_this compound Apply this compound saturate->apply_this compound leach Simulate Rainfall (Leaching) apply_this compound->leach collect_leachate Collect Leachate Fractions leach->collect_leachate extrude_soil Extrude and Section Soil Core collect_leachate->extrude_soil analyze_samples Analyze Soil and Leachate extrude_soil->analyze_samples data_analysis Calculate Mass Balance and Leaching Profile analyze_samples->data_analysis

Caption: Workflow for a soil column leaching experiment.

influencing_factors cluster_soil cluster_herbicide cluster_exp cluster_mitigation leaching This compound Leaching soil Soil Properties soil->leaching om Organic Matter soil->om clay Clay Content soil->clay structure Structure (e.g., Macropores) soil->structure herbicide Herbicide Properties herbicide->leaching formulation Formulation (e.g., Adjuvants) herbicide->formulation metabolites Metabolite Formation herbicide->metabolites exp_conditions Experimental Conditions exp_conditions->leaching irrigation Irrigation Rate exp_conditions->irrigation packing Column Packing exp_conditions->packing mitigation Mitigation Strategies mitigation->leaching crf Controlled-Release Formulations mitigation->crf adsorbents Adsorbents (e.g., Biochar) mitigation->adsorbents

Caption: Factors influencing this compound leaching in soil.

References

Technical Support Center: Enhancing the Stability of Chloridazon Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the preparation, storage, and troubleshooting of Chloridazon stock solutions. Following these guidelines will help ensure the stability and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The choice of solvent depends on the required concentration and the experimental application. Methanol (B129727) and acetone (B3395972) are suitable for preparing higher concentration stock solutions. For aqueous-based assays, preparing a high-concentration stock in a suitable organic solvent and then diluting it into the aqueous medium is recommended.[1] The solubility of this compound in various common laboratory solvents at 20°C is provided in Table 1.

Q2: What are the optimal storage conditions for this compound stock solutions to ensure stability?

A2: To maximize stability, this compound stock solutions should be stored at 2-8°C in a dark place.[2] Exposure to light should be minimized as this compound is susceptible to photolytic degradation.[1][2] It is stable in aqueous media within a pH range of 3-9.[1] For long-term storage, it is advisable to prepare aliquots to avoid repeated freeze-thaw cycles.

Q3: How long can I expect my this compound stock solution to be stable?

A3: When stored under the recommended conditions (2-8°C, protected from light), this compound in solid form is stable for at least two years at temperatures up to 50°C.[1] In aqueous solution at pH 7, its disappearance half-life under simulated sunlight is 150 hours.[1] The stability of stock solutions in organic solvents will depend on the solvent and storage conditions, but adherence to proper storage guidelines will maximize its shelf-life. Regular stability checks using a validated analytical method are recommended for long-term studies.

Q4: I observed precipitation in my this compound stock solution. What could be the cause and how can I resolve it?

A4: Precipitation in this compound stock solutions can occur due to several factors:

  • Supersaturation: The concentration of this compound may have exceeded its solubility limit in the chosen solvent at the storage temperature.

  • Temperature Fluctuation: A decrease in temperature can lower the solubility of this compound, leading to precipitation.

  • Solvent Evaporation: Improperly sealed storage vials can lead to solvent evaporation, thereby increasing the concentration of this compound and causing it to precipitate.

  • Contamination: The presence of contaminants can act as nucleation sites for crystal formation.

To resolve this issue, you can try gently warming the solution while agitating it to redissolve the precipitate. If precipitation persists, it may be necessary to filter the solution or prepare a new stock solution at a lower concentration. To prevent precipitation, ensure the storage container is tightly sealed and stored at a constant, appropriate temperature.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpectedly low or inconsistent experimental results. Degradation of this compound stock solution.Verify the age and storage conditions of the stock solution. Prepare a fresh stock solution and repeat the experiment. Perform a stability check of the stock solution using a validated HPLC method.
Visible color change in the stock solution. Formation of degradation products.Discard the solution and prepare a fresh stock. Investigate potential causes of degradation such as exposure to light or incompatible storage materials.
Precipitate formation upon dilution into aqueous buffer. Low aqueous solubility of this compound.Increase the proportion of organic co-solvent in the final solution if experimentally permissible. Prepare a more dilute stock solution to minimize the amount of organic solvent transferred.

Data Presentation

Table 1: Solubility of this compound in Various Solvents at 20°C

SolventSolubility
Methanol34 g/kg[1], 15.1 g/L[1]
Acetone28 g/kg[1]
Ethyl Acetate3.7 g/L[1]
Dichloromethane1.9 g/L[1]
Water400 mg/L[1]
Toluene0.1 g/L[1]
Benzene0.7 g/kg[1]
n-HexanePractically insoluble[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in Methanol

Materials:

  • This compound (analytical standard)

  • Methanol (HPLC grade)

  • Analytical balance

  • Volumetric flask (e.g., 10 mL)

  • Spatula

  • Pipettes

  • Amber glass vials with screw caps

Procedure:

  • Accurately weigh 100 mg of this compound using an analytical balance.

  • Transfer the weighed this compound into a 10 mL volumetric flask.

  • Add approximately 7 mL of HPLC-grade methanol to the volumetric flask.

  • Gently swirl the flask to dissolve the this compound completely. A brief sonication may be used to aid dissolution if necessary.

  • Once the solid is fully dissolved, add methanol to the flask up to the 10 mL mark.

  • Cap the flask and invert it several times to ensure a homogenous solution.

  • Transfer the stock solution into amber glass vials for storage.

  • Label the vials clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the stock solution at 2-8°C, protected from light.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for a stability-indicating HPLC method. Method validation according to ICH guidelines is essential before use in formal stability studies.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) may be a suitable starting point. The exact gradient program should be optimized to achieve adequate separation of this compound from its degradation products.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at an appropriate wavelength (e.g., 286 nm, the λmax of this compound)

Method Validation Parameters:

  • Specificity: Demonstrate that the method can resolve this compound from its degradation products, impurities, and any matrix components. This is typically achieved through forced degradation studies.

  • Linearity: Establish a linear relationship between the analyte concentration and the detector response over a defined range.

  • Accuracy: Determine the closeness of the measured value to the true value by analyzing samples with known concentrations.

  • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Mandatory Visualizations

This compound Degradation Pathway

Under advanced oxidation processes, this compound degradation is initiated by hydroxyl radical reactions, leading to several transformation products.[3] Key degradation pathways include hydroxylation of the phenyl group, scission of the phenyl-N bond, and substitution of the chlorine atom.[3]

Chloridazon_Degradation This compound This compound Hydroxylated Hydroxylated Products (ortho, meta, para) This compound->Hydroxylated Hydroxylation Desphenyl Desphenyl-Chloridazon (Scission of phenyl-N bond) This compound->Desphenyl Hydrolysis Dechlorinated Dechlorinated Product (Substitution of Cl with OH) This compound->Dechlorinated Substitution Dihydroxylated Dihydroxylated Products Hydroxylated->Dihydroxylated Secondary Hydroxylation Further_Degradation Further Degradation Products (e.g., Pyridazine-3,4,5-trione, Oxaluric acid, 5-hydroxyhydantoin) Hydroxylated->Further_Degradation Desphenyl->Further_Degradation Dechlorinated->Further_Degradation

Caption: Proposed degradation pathway of this compound under oxidative stress.

Experimental Workflow for Preparing and Testing this compound Stock Solutions

This workflow outlines the key steps from preparation to stability assessment of this compound stock solutions.

Stock_Solution_Workflow cluster_prep Preparation cluster_storage Storage cluster_qc Quality Control cluster_use Experimental Use weigh Weigh this compound dissolve Dissolve in Appropriate Solvent weigh->dissolve volume Adjust to Final Volume dissolve->volume store Store at 2-8°C in Dark volume->store stability_test Perform Stability Test (e.g., HPLC) store->stability_test Periodically check_precipitate Check for Precipitation store->check_precipitate Periodically use_in_assay Use in Experiments stability_test->use_in_assay If Passes QC check_precipitate->use_in_assay If Passes QC

Caption: Workflow for the preparation and quality control of this compound stock solutions.

Troubleshooting Logic for Unstable this compound Stock Solutions

This diagram illustrates a logical approach to troubleshooting issues related to the stability of this compound stock solutions.

Troubleshooting_Logic node_action node_action start Inconsistent Results or Visible Degradation? check_storage Storage Conditions Correct? start->check_storage check_age Solution Freshly Prepared? check_storage->check_age Yes revalidate_storage Re-evaluate Storage Protocol check_storage->revalidate_storage No check_solvent Solvent Purity High? check_age->check_solvent Yes prepare_fresh Prepare Fresh Stock Solution check_age->prepare_fresh No check_light Protected from Light? check_solvent->check_light Yes use_hplc_solvent Use HPLC-Grade Solvent check_solvent->use_hplc_solvent No check_light->prepare_fresh Yes use_amber_vials Use Amber Vials check_light->use_amber_vials No

Caption: A decision-making diagram for troubleshooting this compound stock solution stability.

References

Technical Support Center: Optimizing Fenton Process for Chloridazon Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions, and detailed protocols for the degradation of the herbicide Chloridazon using the Fenton process.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Question: Why is my this compound degradation efficiency low or the reaction rate slow?

Answer: Low degradation efficiency is a common issue that can be attributed to several suboptimal parameters. Here are the potential causes and solutions:

  • Incorrect pH: The Fenton reaction is highly pH-dependent. The optimal pH for this compound degradation is acidic, specifically around pH 3.[1][2][3][4] At higher pH levels, iron precipitates as ferric hydroxide (B78521) (Fe(OH)₃), reducing the availability of the Fe²⁺ catalyst and inhibiting hydroxyl radical (•OH) generation. At very low pH (<2.5), the reaction can be slowed by the formation of complex iron species and the scavenging of hydroxyl radicals by protons.

    • Solution: Adjust the pH of your reaction solution to 3 using sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) before adding the Fenton reagents. Monitor the pH throughout the experiment, as it may change.

  • Suboptimal Fe²⁺ Concentration: The concentration of the ferrous iron catalyst is critical.

    • Too Low: An insufficient amount of Fe²⁺ will lead to a slow rate of hydroxyl radical generation, resulting in poor degradation.

    • Too High: An excessive concentration of Fe²⁺ can have an inhibitory effect. The surplus Fe²⁺ can act as a scavenger of the highly reactive hydroxyl radicals it is supposed to generate (Fe²⁺ + •OH → Fe³⁺ + OH⁻), thereby reducing the process efficiency.[5]

    • Solution: Optimize the Fe²⁺ concentration. Studies have identified an optimal concentration of around 7.5 mg/L for a 40 mg/L initial this compound concentration.[1][2][3][4] It is recommended to perform experiments with a range of Fe²⁺ concentrations (e.g., 2.5 to 10 mg/L) to find the ideal value for your specific conditions.[5]

  • Suboptimal H₂O₂ Concentration: Hydrogen peroxide is the source of the hydroxyl radicals.

    • Too Low: Insufficient H₂O₂ will be the limiting reagent, leading to incomplete degradation.

    • Too High: Excess H₂O₂ can also scavenge hydroxyl radicals (H₂O₂ + •OH → HO₂• + H₂O), forming less reactive hydroperoxyl radicals and reducing overall efficiency.

    • Solution: Determine the optimal H₂O₂ dose for your system. An effective concentration has been found to be 50 mg/L for this compound degradation.[1][2][3][4] Test a range of concentrations to find the most efficient dose.

  • Low Temperature: While the Fenton reaction can proceed at room temperature, higher temperatures can increase the reaction rate.[5]

    • Solution: If reaction rates are slow, consider increasing the temperature moderately (e.g., to 30°C or 40°C). However, be aware that excessively high temperatures can lead to the decomposition of H₂O₂ into oxygen and water, which does not contribute to degradation.

Question: I'm observing a brownish precipitate forming in my reactor. What is it and how can I prevent it?

Answer: The brown precipitate is likely ferric hydroxide (Fe(OH)₃). This occurs when the pH of the solution rises above 4, causing the Fe³⁺ ions generated during the reaction to precipitate out. This is detrimental to the process as it removes the iron catalyst from the solution, stopping the catalytic cycle.

  • Cause: The consumption of H⁺ ions during the degradation reactions can lead to an increase in the solution's pH.

  • Solution:

    • Maintain Acidic pH: Ensure the initial pH is set to 3.

    • Monitor and Control pH: Continuously monitor the pH during the experiment. If it begins to rise, add a small amount of acid to maintain it within the optimal range (pH 3-3.5).

Logical Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues during the Fenton process for this compound degradation.

TroubleshootingWorkflow start Low Degradation Efficiency? check_ph Is pH = 3 ± 0.5? start->check_ph adjust_ph Action: Adjust pH to 3 with H₂SO₄ or HCl check_ph->adjust_ph No check_fe Is Fe²⁺ concentration optimized? check_ph->check_fe Yes adjust_ph->check_ph adjust_fe Action: Test Fe²⁺ range (e.g., 2.5-10 mg/L) check_fe->adjust_fe No check_h2o2 Is H₂O₂ concentration optimized? check_fe->check_h2o2 Yes adjust_fe->check_fe adjust_h2o2 Action: Test H₂O₂ range (e.g., 25-100 mg/L) check_h2o2->adjust_h2o2 No check_temp Is temperature too low? check_h2o2->check_temp Yes adjust_h2o2->check_h2o2 adjust_temp Action: Increase temperature (e.g., to 30-40°C) check_temp->adjust_temp Yes success Problem Resolved check_temp->success No adjust_temp->success

Caption: A flowchart for troubleshooting suboptimal this compound degradation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Fenton process? A1: The Fenton process generates highly reactive hydroxyl radicals (•OH) through the reaction between hydrogen peroxide (H₂O₂ ) and ferrous iron (Fe²⁺).[6] These hydroxyl radicals are powerful, non-selective oxidizing agents that can break down complex organic molecules like this compound into simpler, less harmful compounds, ultimately leading to mineralization (conversion to CO₂, water, and inorganic ions).[6][7]

Fenton Reaction Mechanism

FentonMechanism cluster_main Core Fenton Reaction cluster_degradation Degradation Pathway Fe2 Fe²⁺ Fe3 Fe³⁺ Fe2->Fe3 + H₂O₂ H2O2 H₂O₂ OH_radical •OH (Hydroxyl Radical) H2O2->OH_radical Fe3->OH_radical OH_ion OH⁻ Fe3->OH_ion This compound This compound OH_radical->this compound Intermediates Degradation By-products This compound->Intermediates + •OH Mineralization CO₂ + H₂O + Cl⁻ Intermediates->Mineralization + •OH

Caption: The core reaction mechanism of the Fenton process for degradation.

Q2: What are the optimal conditions for this compound degradation using the Fenton process? A2: Based on scientific literature, the optimal conditions have been identified as follows. Complete degradation of this compound was observed within 60 minutes under these conditions.[1][2]

Q3: What are the known degradation by-products of this compound in this process? A3: The degradation of this compound by the Fenton process produces several intermediate by-products before complete mineralization. Identified compounds include Desphenyl this compound, pyridazine-3,4,5-trione, oxaluric acid, and 5-hydroxyhydantion.[1][2][3][4]

Q4: How can I quench the reaction to accurately analyze my samples over time? A4: To stop the Fenton reaction at specific time points for analysis (e.g., via HPLC), you need to remove the residual hydrogen peroxide and hydroxyl radicals. A common and effective quenching agent is sodium sulfite (B76179) (Na₂SO₃).[5] Adding a small amount (e.g., 0.1 g) to the sample will immediately stop the oxidative reactions.[5]

Q5: Can this process increase the biodegradability of the wastewater? A5: Yes. The Fenton process can break down recalcitrant molecules like this compound into simpler organic intermediates.[8] These intermediates are often more biodegradable than the parent compound. This is often measured by an increase in the BOD₅/COD (Biochemical Oxygen Demand / Chemical Oxygen Demand) ratio, indicating that the treated water is more amenable to conventional biological treatment methods.[7]

Data Presentation

Table 1: Optimal Conditions for this compound Degradation by Fenton Process

ParameterOptimal ValueSource
Initial this compound (CLZ)40 mg/L[1][2][3]
Fe²⁺ Concentration7.5 mg/L[1][2][3]
H₂O₂ Concentration50 mg/L[1][2][3]
pH3[1][2][3]
Temperature20°C[1][2][3]
Reaction Time for >99% Removal60 minutes[2][5]

Experimental Protocols

Protocol: Optimization of Fenton Process for this compound Degradation

This protocol describes a general procedure for determining the optimal operating parameters for this compound degradation in a batch reactor.

1. Materials and Reagents:

  • This compound stock solution (e.g., 100 mg/L)

  • Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O)

  • Hydrogen peroxide (30% w/w)

  • Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment

  • Sodium sulfite (Na₂SO₃) for quenching

  • Cylindrical jacketed glass reactor (e.g., 1 L volume)[5]

  • Magnetic stirrer

  • pH meter

  • Syringes and filters for sampling

2. Experimental Workflow Diagram:

ExperimentalWorkflow start Start: Prepare this compound Solution (e.g., 40 mg/L in Reactor) step1 1. pH Optimization - Adjust pH to desired value (e.g., 2, 3, 4, 5) - Add fixed [Fe²⁺] and [H₂O₂] - Run experiment & collect samples start->step1 decision1 Determine Optimal pH (e.g., pH 3) step1->decision1 step2 2. Fe²⁺ Dose Optimization - Set solution to optimal pH - Test range of [Fe²⁺] (e.g., 2.5-10 mg/L) - Add fixed [H₂O₂] - Run experiment & collect samples decision1->step2 decision2 Determine Optimal [Fe²⁺] (e.g., 7.5 mg/L) step2->decision2 step3 3. H₂O₂ Dose Optimization - Set optimal pH and [Fe²⁺] - Test range of [H₂O₂] (e.g., 25-100 mg/L) - Run experiment & collect samples decision2->step3 decision3 Determine Optimal [H₂O₂] (e.g., 50 mg/L) step3->decision3 final End: Perform Kinetic Study using all optimal parameters decision3->final

Caption: Step-by-step workflow for optimizing Fenton process parameters.

3. Procedure:

  • Reactor Setup: Prepare the desired volume of this compound solution of a specific concentration (e.g., 40 mg/L) in the glass reactor from your stock solution.[5] Place the reactor on a magnetic stirrer and maintain a constant temperature using a water bath connected to the jacket (e.g., 20°C).[5]

  • pH Adjustment: Begin stirring the solution. Calibrate your pH meter and adjust the solution pH to the desired level (e.g., 3.0) by adding H₂SO₄ or NaOH dropwise.

  • Reagent Addition:

    • Add the calculated volume of FeSO₄ stock solution to achieve the desired catalyst concentration (e.g., 7.5 mg/L).

    • To initiate the reaction, add the calculated volume of H₂O₂ stock solution (e.g., to reach 50 mg/L). Start a timer immediately.

  • Sampling:

    • At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a sample (e.g., 5 mL) from the reactor using a syringe.

    • Immediately add the sample to a vial containing a quenching agent like sodium sulfite to stop the reaction.[5]

    • Filter the sample to remove any potential precipitate before analysis.

  • Analysis: Analyze the concentration of this compound in each sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Optimization: Repeat the experiment by varying one parameter at a time (as outlined in the workflow diagram) while keeping others at their determined optimal levels. The parameter that yields the fastest and most complete degradation is considered optimal.

References

Technical Support Center: Chloridazon Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers investigating the influence of adjuvants on the degradation rate of the herbicide Chloridazon.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the typical effect of adjuvants on the degradation rate of this compound in soil?

A1: Generally, the addition of oil and surfactant-based adjuvants tends to slow down the degradation of this compound in soil.[1][2][3] This results in a longer half-life (DT50) for the herbicide. For instance, studies have shown that the DT50 value for this compound applied alone was 43 days, while the addition of oil and surfactant adjuvants increased the DT50 by 8 to 14 days.[1][2][3]

Q2: Do all adjuvants slow down this compound degradation?

A2: No, not necessarily. While oil and surfactant adjuvants have been observed to decrease the degradation rate, some multicomponent adjuvants have shown no significant effect.[1][2][3] The impact of an adjuvant depends on its chemical composition and formulation.

Q3: What are the primary degradation products of this compound?

A3: this compound primarily degrades into two main metabolites: desphenyl-chloridazon (DPC) and methyl-desphenyl-chloridazon (mDPC).[4][5][6] These metabolites are often more mobile and persistent in soil and water than the parent compound.[5][6]

Q4: What analytical methods are commonly used to measure this compound and its metabolites in soil?

A4: The most common analytical method involves extraction from the soil matrix followed by chromatographic analysis. A typical procedure includes:

  • Extraction: Using a solvent like methanol.[7]

  • Cleanup: Employing Solid Phase Extraction (SPE) with a C18 column to remove interfering substances.

  • Analysis: Using Gas Chromatography with an Electron Capture Detector (GC-ECD) or High-Performance Liquid Chromatography coupled to Mass Spectrometry (HPLC-MS).[1][3][8]

Q5: What kinetic model best describes this compound degradation in soil?

A5: this compound degradation in soil generally follows first-order kinetics.[3] This is characterized by a linear relationship between the logarithm of the herbicide concentration and time.[1][3]

Section 2: Troubleshooting Guide

Issue 1: Faster-than-expected degradation of this compound.

Possible Cause Troubleshooting Step
High Microbial Activity in Soil Ensure consistent soil sourcing and storage. Consider analyzing the soil's microbial biomass. High organic carbon content can promote microbial activity.
Soil pH Measure and record the pH of your soil sample. This compound degradation can be pH-dependent. The referenced studies used soil with a pH of 6.3.[9]
Photodegradation Ensure experiments are conducted under controlled light conditions, especially if photodegradation is not a variable you are studying.
Analytical Error Verify your extraction efficiency and recovery rates. Prepare fresh standards and recalibrate your analytical instrument (e.g., GC or HPLC).

Issue 2: High variability in degradation rates between replicates.

Possible Cause Troubleshooting Step
Non-Homogeneous Application Refine your application technique to ensure the herbicide and adjuvant mixture is applied evenly across the entire soil sample. The use of a calibrated sprayer is recommended.[7]
Inconsistent Soil Properties Thoroughly mix and sieve (e.g., through a 2-mm sieve) the bulk soil sample before aliquoting it into experimental units (pots) to ensure uniformity.[7]
Variable Incubation Conditions Check for temperature or moisture gradients within your growth chamber or incubator. Ensure consistent soil moisture (e.g., 60% of field capacity) is maintained in all replicates.[7]
Extraction Inconsistency Standardize your sample extraction protocol. Ensure consistent shaking/mixing times and solvent volumes for all samples.

Issue 3: Difficulty detecting this compound metabolites (DPC and mDPC).

Possible Cause Troubleshooting Step
Inappropriate Analytical Method Metabolites are often more polar than the parent compound. Your analytical method may need optimization. HPLC-MS is often more suitable for detecting polar metabolites than GC-ECD.[8]
Insufficient Incubation Time The formation of metabolites takes time. Ensure your sampling time points extend long enough to allow for significant degradation of the parent compound.
Low Extraction Recovery The extraction method may not be efficient for the more polar metabolites. Test the recovery of your method by spiking blank soil samples with known concentrations of DPC and mDPC standards.

Section 3: Quantitative Data Summary

The following table summarizes the dissipation time (DT50) of this compound in soil under different adjuvant treatments, as reported in the literature.

TreatmentDT50 (days) - Graphically DerivedDT50 (days) - Calculated from Equation
This compound (CH) Alone43.45 ± 2.1535.54
CH + Oil Adjuvant57.36 ± 3.2448.13
CH + Surfactant51.04 ± 2.9644.17
CH + Multicomponent Adjuvant40.14 ± 2.4835.36
Data sourced from the Journal of Plant Protection Research.[2]

Section 4: Experimental Protocols & Visualizations

Standard Protocol for a Soil Degradation Study

This protocol outlines a typical laboratory experiment to assess the influence of adjuvants on this compound degradation.

1. Soil Preparation:

  • Collect soil from the upper layer (0-15 cm) of a field with no prior history of this compound use.[9]
  • Pass the soil through a 2-mm sieve to remove large debris and ensure homogeneity.[7]
  • Determine soil properties (pH, organic carbon content, texture).[9]
  • Adjust soil moisture to a consistent level, for example, 60% of field water capacity, and maintain it throughout the experiment.[7]

2. Experimental Setup:

  • Transfer prepared soil into individual experimental units (e.g., pots).[7]
  • Prepare treatment groups: Control (this compound alone) and Test (this compound mixed with different adjuvants). Ensure multiple replicates for each group (n=4 is common).[7]
  • Apply the herbicide mixtures using a calibrated laboratory sprayer to simulate field application.[7]

3. Incubation:

  • Place the pots in a controlled environment (growth chamber) with defined temperature and light cycles (e.g., 18°C day / 9°C night).[7]

4. Sampling:

  • Collect soil samples at predetermined time intervals. A typical schedule might be 1 hour after treatment (DAT 0), followed by days 4, 16, 32, 48, 64, 80, 96, 112, and 128.[7]
  • Store samples frozen until analysis to prevent further degradation.

5. Sample Analysis:

  • Extraction: Extract this compound and its metabolites from soil samples using an appropriate solvent (e.g., methanol) via shaking for a set period (e.g., 24 hours).[7]
  • Cleanup: Purify the extract using Solid Phase Extraction (SPE) to remove interfering compounds.[7]
  • Quantification: Analyze the final extract using GC-ECD, HPLC-MS, or a similar chromatographic technique to determine the concentration of the analytes.[7][8]

6. Data Analysis:

  • Plot the concentration of this compound over time for each treatment.
  • Calculate the degradation rate constant (k) and the half-life (DT50) by fitting the data to a first-order kinetic model.[3]

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis soil_collection Soil Collection (0-15 cm) sieving Sieving (2mm) & Homogenization soil_collection->sieving characterization Soil Characterization (pH, OC%) sieving->characterization moisture Moisture Adjustment (60% WHC) characterization->moisture application Herbicide/Adjuvant Application moisture->application incubation Controlled Incubation (Temp & Light) application->incubation sampling Time-Series Sampling (e.g., 0, 4, 16... 128 DAT) incubation->sampling extraction Solvent Extraction (Methanol) sampling->extraction cleanup Extract Cleanup (SPE) extraction->cleanup quantification Quantification (GC-ECD or LC-MS/MS) cleanup->quantification data_analysis Data Analysis (Kinetics, DT50) quantification->data_analysis

Caption: Workflow for a this compound soil degradation experiment.

Troubleshooting Logic Diagram

G cluster_sample Sample Integrity cluster_analytical Analytical Method cluster_conclusion Conclusion start Unexpected Result (e.g., High Variability) check_soil Review Soil Homogeneity (Sieving, Mixing) start->check_soil check_extract Validate Extraction Recovery (Spike Samples) start->check_extract check_app Verify Application Uniformity check_soil->check_app check_cond Check Incubation Conditions (Temp, Moisture) check_app->check_cond revise Revise Protocol & Repeat check_cond->revise Issue Found accept Result is Valid check_cond->accept No Issues check_cal Check Instrument Calibration & Standards check_extract->check_cal check_method Confirm Method Specificity (e.g., for metabolites) check_cal->check_method check_method->revise Issue Found check_method->accept No Issues

Caption: Troubleshooting flowchart for unexpected experimental results.

References

Best practices for handling and storing Chloridazon

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the best practices for handling, storing, and utilizing Chloridazon in experimental settings.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound.

Issue 1: Inconsistent or lower-than-expected herbicidal activity in bioassays.

  • Question: Why am I observing variable or weak herbicidal effects of this compound in my plant bioassays?

  • Possible Causes & Solutions:

    • Improper Storage: this compound is sensitive to heat and moisture.[1][2] Long-term storage at room temperature can lead to degradation. Ensure the compound is stored at 2-8°C in a tightly sealed container.[3]

    • Inadequate Soil Moisture: this compound requires sufficient soil moisture for effective uptake by plant roots.[4] Ensure your experimental substrate is adequately and consistently watered.

    • Incorrect Application: For pre-emergence applications, ensure uniform incorporation into the soil. For post-emergence applications, ensure thorough foliage coverage.

    • Resistant Weed Biotypes: The target weed species may have developed resistance to photosystem II inhibitors. It is advisable to use a susceptible control species in your experiments for comparison.

    • Degradation in Solution: this compound is stable in aqueous media between pH 3-9.[5] However, prolonged exposure to simulated sunlight can lead to degradation, with a reported half-life of 150 hours in a pH 7 solution.[5] Prepare fresh solutions for your experiments and protect them from direct light.

Issue 2: Poor peak shape or retention time shifts in HPLC analysis.

  • Question: My HPLC chromatograms for this compound show peak tailing, fronting, or inconsistent retention times. What could be the cause?

  • Possible Causes & Solutions:

    • Column Contamination: The analytical column may be contaminated with strongly retained matrix components from previous injections. Flush the column with a strong solvent like acetonitrile (B52724) or methanol (B129727).

    • Mobile Phase Issues:

      • Ensure the mobile phase is properly degassed to prevent air bubbles in the system.

      • Verify the mobile phase composition is accurate and consistent. Inconsistent mixing can lead to retention time drift.

      • If using a buffer, ensure it is fully dissolved and within the optimal pH range for the column.

    • Sample Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase.

    • Column Degradation: Over time, the stationary phase of the column can degrade, especially if exposed to harsh pH conditions. If flushing does not resolve the issue, the column may need to be replaced.

Issue 3: Suspected false-positive results in residue analysis.

  • Question: I am detecting what appears to be a this compound metabolite (e.g., this compound-desphenyl) in my samples, but I suspect it might be a false positive. How can I confirm this?

  • Possible Causes & Solutions:

    • Matrix Interference: Complex matrices, such as honey, can contain compounds that co-elute with and have similar mass-to-charge ratios as this compound metabolites, leading to false positives in LC-MS/MS analysis.

    • Confirmation using Alternative Methods:

      • Employ a different chromatographic method, such as supercritical fluid chromatography (SFC)-MS/MS, to achieve better separation from interfering matrix components.

      • Use a high-resolution mass spectrometer (e.g., Q-TOF) to obtain a more accurate mass measurement, which can help differentiate the target analyte from interfering compounds.

    • Thorough Sample Clean-up: Enhance your sample preparation procedure to remove more of the matrix components prior to analysis. This may involve using different solid-phase extraction (SPE) sorbents or additional liquid-liquid partitioning steps.

Frequently Asked Questions (FAQs)

Handling and Storage

  • Q1: What are the recommended storage conditions for this compound?

    • For long-term storage, this compound should be kept at 2-8°C.[3] It can be stored at room temperature for short periods only.[1] It is also described as being hygroscopic, air-sensitive, and heat-sensitive, so it should be stored under an inert atmosphere.[1]

  • Q2: What personal protective equipment (PPE) should I wear when handling this compound?

    • It is recommended to wear coveralls, nitrile gloves, and a face shield.[4] Ensure good ventilation or work in a fume hood to avoid inhalation of dust or aerosols.[6]

  • Q3: How should I handle spills of this compound?

    • For small spills, sweep up the powder, taking care to avoid creating dust, and place it in a suitable container for disposal.[2] For larger spills, contain the material and dispose of it in accordance with local regulations.[2]

Experimental Procedures

  • Q4: What is the mode of action of this compound?

    • This compound is a selective, systemic herbicide that acts by inhibiting photosynthesis at photosystem II.[4] It blocks the electron transport chain, preventing the plant from producing the energy it needs to survive.[4]

  • Q5: In which solvents is this compound soluble?

    • This compound has low solubility in water (approximately 400 mg/L at 20°C).[1] It is soluble in methanol and slightly soluble in acetone, but insoluble in ether, benzene, dichloromethane, and toluene.[1]

Disposal

  • Q6: How should I dispose of waste this compound and contaminated materials?

    • Dispose of this compound and any contaminated materials in accordance with local, regional, and national regulations for hazardous waste.[6][7] It is often recommended to use a licensed incineration facility.

Quantitative Data Summary

Table 1: Solubility of this compound in Various Solvents at 20°C

SolventSolubility
Water400 mg/L[1]
MethanolSoluble[1]
AcetoneSlightly soluble[1]
EtherInsoluble[1]
BenzeneInsoluble[1]
DichloromethaneInsoluble[1]
TolueneInsoluble[1]
ChloroformInsoluble[1]

Table 2: Stability of this compound

ConditionStability
TemperatureStable up to 50°C for at least 2 years.[5]
Aqueous pHStable in media with a pH of 3-9.[5]
LightDisappearance half-life of 150 hours in simulated sunlight (pH 7 water).[5]

Detailed Experimental Protocols

Protocol 1: Greenhouse Bioassay for Herbicidal Efficacy of this compound

  • Seed Germination: Germinate seeds of a susceptible weed species (e.g., common lambsquarters - Chenopodium album) and a tolerant crop species (e.g., sugar beet - Beta vulgaris) in petri dishes on moist filter paper.

  • Transplanting: Once the radicles are approximately 1-2 cm long, transplant the seedlings into pots filled with a standard potting mix.

  • Acclimatization: Allow the seedlings to acclimate in the greenhouse for 7-10 days, ensuring they are well-watered.

  • Herbicide Application:

    • Prepare a stock solution of this compound in a minimal amount of a suitable solvent (e.g., acetone) and then dilute to the final desired concentrations with deionized water containing a non-ionic surfactant.

    • Apply the this compound solutions to the soil (for pre-emergence testing) or directly to the foliage (for post-emergence testing) using a calibrated sprayer to ensure uniform application. Include a control group treated only with the solvent and surfactant solution.

  • Observation:

    • Maintain the plants in the greenhouse under controlled conditions (e.g., 25°C day/18°C night, 16-hour photoperiod).

    • Visually assess the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, stunting) at regular intervals (e.g., 3, 7, 14, and 21 days after treatment).

  • Data Collection:

    • At the end of the experiment, harvest the above-ground biomass of each plant.

    • Dry the biomass in an oven at 70°C until a constant weight is achieved.

    • Measure the dry weight and express it as a percentage of the control group to quantify the herbicidal effect.

Protocol 2: Residue Analysis of this compound in Soil by HPLC-UV

  • Sample Preparation:

    • Air-dry the soil samples and sieve them through a 2 mm mesh to remove large debris.

  • Extraction:

    • Weigh 20 g of the prepared soil into a 50 mL centrifuge tube.

    • Add 40 mL of methanol and shake vigorously for 1 hour on a mechanical shaker.

    • Centrifuge the sample at 4000 rpm for 10 minutes.

    • Carefully decant the supernatant into a clean flask.

  • Clean-up (Solid-Phase Extraction - SPE):

    • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it.

    • Load 10 mL of the soil extract onto the conditioned SPE cartridge.

    • Wash the cartridge with 5 mL of deionized water to remove polar interferences.

    • Elute the this compound from the cartridge with 5 mL of acetonitrile.

  • Analysis by HPLC-UV:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection Wavelength: 286 nm.

    • Quantification: Prepare a calibration curve using this compound standards of known concentrations. Quantify the this compound in the soil samples by comparing their peak areas to the calibration curve.

Visualizations

Chloridazon_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal start Start: Obtain this compound ppe Don Appropriate PPE: - Coveralls - Nitrile Gloves - Face Shield start->ppe weigh Weigh this compound in a ventilated enclosure ppe->weigh dissolve Dissolve in appropriate solvent weigh->dissolve perform_exp Perform Experiment dissolve->perform_exp decontaminate Decontaminate glassware and work surfaces perform_exp->decontaminate dispose_waste Dispose of waste according to institutional guidelines decontaminate->dispose_waste remove_ppe Remove and dispose of/ clean PPE dispose_waste->remove_ppe wash_hands Wash hands thoroughly remove_ppe->wash_hands end End wash_hands->end

Caption: A logical workflow for the safe handling and use of this compound in a laboratory setting.

Chloridazon_Signaling_Pathway cluster_psii Photosystem II in Thylakoid Membrane P680 P680 Pheo Pheophytin P680->Pheo e- QA QA (Plastoquinone) Pheo->QA e- QB QB (Plastoquinone) QA->QB e- PQ_pool Plastoquinone Pool QB->PQ_pool e- transfer This compound This compound This compound->QB Binds to QB protein, blocking electron transfer

Caption: The inhibitory effect of this compound on the electron transport chain in Photosystem II.

References

Technical Support Center: Chloridazon Contamination Prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing, managing, and remediating Chloridazon contamination in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a contamination concern?

A1: this compound is a selective herbicide used to control broadleaf weeds.[1][2] In the laboratory, it is a contamination concern due to its moderate persistence in soil and water systems.[2] Its metabolites, desphenyl-chloridazon (DPC) and methyl-desphenyl-chloridazon (MDPC), are also polar and mobile, leading to potential widespread contamination of aqueous solutions and experimental samples.

Q2: What are the primary routes of this compound contamination in a lab?

A2: The primary routes of contamination include:

  • Aerosol generation: Spreading of dust particles during weighing or transferring of solid this compound.

  • Spills and splashes: Accidental spillage during solution preparation or handling.

  • Improperly cleaned equipment: Residues remaining on glassware, spatulas, or balances.

  • Cross-contamination: Transfer from contaminated personal protective equipment (PPE), such as gloves, to clean areas or samples.

  • Improper waste disposal: Incorrect disposal of this compound waste leading to environmental contamination within the facility.

Q3: What are the health hazards associated with this compound exposure?

A3: this compound is harmful if swallowed and may cause an allergic skin reaction. It is also known to cause skin and eye irritation.[3][4] The Safety Data Sheet (SDS) should always be consulted for detailed hazard information before handling.[5]

Q4: What immediate actions should be taken in case of a this compound spill?

A4: In the event of a spill, immediately alert personnel in the area. For a minor spill, trained personnel wearing appropriate PPE should contain the spill with absorbent material, then proceed with the detailed cleanup and decontamination protocol. For major spills, evacuate the area and follow your institution's emergency procedures.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unexpected results in sensitive assays (e.g., cell-based assays, mass spectrometry) Potential low-level this compound contamination of reagents, media, or equipment.1. Isolate the source of contamination by testing individual reagents and media with a validated analytical method (See Experimental Protocol 2). 2. Thoroughly decontaminate all glassware and equipment that may have come into contact with this compound (See Experimental Protocol 1). 3. Review handling procedures to ensure strict adherence to contamination prevention measures.
Visible powder residue on benchtops or equipment after handling solid this compound. Inadequate containment during weighing or transfer.1. Clean the affected area immediately following the spill cleanup protocol (See Experimental Protocol 1). 2. In the future, handle solid this compound in a chemical fume hood or a balance enclosure to minimize dust dispersal. 3. Use anti-static weigh boats to prevent powder from clinging to surfaces.
Skin irritation or allergic reaction after handling this compound. Direct skin contact with the compound.1. Immediately wash the affected area with soap and water.[5] 2. Seek medical attention if irritation persists. 3. Review and reinforce proper PPE usage, ensuring gloves are worn at all times and are changed frequently.[6]

Experimental Protocols

Protocol 1: Decontamination of Laboratory Surfaces and Equipment

This protocol details the steps for cleaning and decontaminating surfaces and equipment after handling this compound.

Materials:

  • Personal Protective Equipment (PPE): Lab coat, safety goggles, chemical-resistant gloves (e.g., nitrile).[7][8]

  • Absorbent pads or paper towels.[9]

  • 70% Ethanol solution.[10]

  • 10% bleach solution (freshly prepared).[9]

  • Deionized water.

  • Hazardous waste disposal bags.[9]

Procedure:

  • Preparation: Don the appropriate PPE.

  • Initial Cleaning: If visible powder is present, carefully wipe the area with a damp absorbent pad to avoid generating dust.

  • Decontamination:

    • Liberally apply a 10% bleach solution to the contaminated surface or equipment.

    • Allow the bleach solution to remain in contact for at least 15 minutes.[11]

    • Wipe the area with fresh absorbent pads.

  • Rinsing:

    • Thoroughly rinse the surface or equipment with 70% ethanol.

    • Follow with a final rinse using deionized water to remove any residual cleaning agents.

  • Drying: Allow the surfaces and equipment to air dry completely in a well-ventilated area or wipe dry with clean paper towels.

  • Waste Disposal: Dispose of all contaminated materials (absorbent pads, gloves, etc.) in a designated hazardous waste bag.[5]

Protocol 2: Detection of this compound Contamination by HPLC-UV

This protocol provides a method for the detection of this compound in aqueous samples using High-Performance Liquid Chromatography with Ultraviolet detection.

Materials and Equipment:

  • HPLC system with a UV detector.

  • C18 analytical column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile and water (e.g., 65:35 v/v).[12]

  • This compound analytical standard.

  • Sample vials.

  • 0.45 µm syringe filters.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in acetonitrile. From the stock solution, prepare a series of calibration standards in the expected concentration range of the samples.

  • Sample Preparation:

    • Collect an aqueous sample from the area or solution to be tested.

    • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Set the UV detector to the wavelength of maximum absorbance for this compound (approximately 283 nm).[13]

    • Inject the prepared standards and samples onto the HPLC system.

    • Run the analysis using an isocratic flow of the mobile phase at a constant flow rate (e.g., 1 mL/min).[12]

  • Data Analysis:

    • Generate a calibration curve from the peak areas of the analytical standards.

    • Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Data Presentation

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Task Required PPE Recommended PPE
Weighing and preparing solutions Lab coat, Safety goggles, Chemical-resistant gloves (nitrile)[7][8]Face shield, Respiratory protection (if not in a fume hood)[7]
Handling solutions Lab coat, Safety goggles, Chemical-resistant gloves (nitrile)-
Cleaning spills Lab coat, Safety goggles, Chemical-resistant gloves (nitrile)[9]Chemical-resistant apron, Shoe covers[7]

Table 2: this compound Properties and Safety Information

Property Value Reference
Molecular Formula C₁₀H₈ClN₃O[1]
Molecular Weight 221.64 g/mol [1]
Appearance Pale-yellowish solid
Solubility in Water 400 mg/L at 20 °C[1]
Primary Hazards Harmful if swallowed, May cause an allergic skin reaction, Causes skin and eye irritation.[3][4][3][4]

Visualizations

Chloridazon_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_use Experiment cluster_cleanup Post-Experiment prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe Proceed if understood weigh Weigh Solid (in fume hood) prep_ppe->weigh dissolve Prepare Solution weigh->dissolve experiment Conduct Experiment dissolve->experiment decontaminate Decontaminate Work Area & Equipment experiment->decontaminate waste Dispose of Waste decontaminate->waste remove_ppe Doff PPE waste->remove_ppe

Caption: Workflow for safe handling of this compound in the laboratory.

Caption: Logical decision flow for responding to a this compound spill.

References

Validation & Comparative

A Comparative Guide to a Novel Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Method for the Rapid and Sensitive Detection of Chloridazon

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of a new, validated analytical method for the detection of Chloridazon against established conventional methods. The information presented is intended for researchers, scientists, and professionals in drug development and environmental analysis, offering insights into the performance and protocols of this novel approach. Experimental data is provided to support the performance claims.

Introduction to the New Method

The novel method utilizes an automated solid-phase microextraction (SPME) technique coupled with Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). This approach is designed to offer significant improvements in sample throughput, sensitivity, and specificity compared to traditional methods for this compound analysis. The automated sample preparation reduces manual handling and potential for error, while the UHPLC-MS/MS system provides rapid and highly selective quantification.

Performance Comparison of Analytical Methods

The performance of the new UHPLC-MS/MS method was validated against a conventional High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) method. The validation was conducted in accordance with ICH guidelines, assessing key analytical performance parameters.[1][2][3][4] The results are summarized in the tables below.

Table 1: Comparison of Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)
ParameterNew UHPLC-MS/MS MethodConventional HPLC-DAD Method
Linearity (R²) 0.99980.9985
Linear Range 0.01 - 100 µg/L0.1 - 500 µg/L
Limit of Detection (LOD) 0.003 µg/L0.05 µg/L
Limit of Quantification (LOQ) 0.01 µg/L0.1 µg/L
Table 2: Comparison of Accuracy and Precision
ParameterNew UHPLC-MS/MS MethodConventional HPLC-DAD Method
Recovery (Accuracy) 95.2% - 104.5%88.5% - 98.2%
Precision (RSDr) < 3%< 8%
Analysis Time per Sample 5 minutes20 minutes

Experimental Protocols

Detailed methodologies for the new UHPLC-MS/MS method and the conventional HPLC-DAD method are provided below.

Protocol for the New UHPLC-MS/MS Method
  • Sample Preparation (Automated SPME):

    • An autosampler performs automated solid-phase microextraction from a 1 mL aqueous sample.

    • The SPME fiber is conditioned for 5 minutes at 250°C.

    • Extraction is performed by immersing the fiber in the sample for 10 minutes with agitation.

    • The fiber is then desorbed directly in the UHPLC injection port for 1 minute.

  • UHPLC-MS/MS Analysis:

    • Column: C18 reversed-phase column (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • MS/MS Detection: Electrospray ionization (ESI) in positive mode with multiple reaction monitoring (MRM).

Protocol for the Conventional HPLC-DAD Method
  • Sample Preparation (Liquid-Liquid Extraction):

    • To 10 mL of aqueous sample, 5 mL of dichloromethane (B109758) is added.

    • The mixture is vortexed for 2 minutes and then centrifuged for 5 minutes at 3000 rpm.

    • The organic layer is collected. This process is repeated twice.

    • The combined organic extracts are evaporated to dryness under a gentle stream of nitrogen and reconstituted in 1 mL of the mobile phase.

  • HPLC-DAD Analysis:

    • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic mixture of acetonitrile and water (60:40, v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: Diode-Array Detector at 283 nm.[5]

Methodology and Workflow Diagrams

The following diagrams illustrate the experimental workflow of the new UHPLC-MS/MS method and the logical relationship of its validation parameters.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Aqueous Sample Collection Autosampler Automated SPME Sample->Autosampler Desorption Direct Thermal Desorption Autosampler->Desorption UHPLC UHPLC Separation Desorption->UHPLC Injection MSMS MS/MS Detection UHPLC->MSMS Quantification Quantification MSMS->Quantification Reporting Final Report Quantification->Reporting

Experimental workflow of the new UHPLC-MS/MS method.

validation_parameters cluster_quantitative Quantitative Performance cluster_sensitivity Sensitivity cluster_reliability Reliability Validation Method Validation Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (Recovery) Validation->Accuracy Precision Precision (RSDr) Validation->Precision LOD Limit of Detection Validation->LOD LOQ Limit of Quantification Validation->LOQ Specificity Specificity Validation->Specificity Robustness Robustness Validation->Robustness

Logical relationship of key validation parameters.

Conclusion

The new automated SPME-UHPLC-MS/MS method for this compound detection demonstrates superior performance in terms of sensitivity, accuracy, precision, and analysis time when compared to the conventional HPLC-DAD method. The significant reduction in the limit of detection and quantification, coupled with a four-fold decrease in analysis time, presents this method as a highly efficient and reliable alternative for high-throughput laboratories. The automation of the sample preparation step also minimizes the potential for human error and improves reproducibility. This validated method is well-suited for routine monitoring of this compound in various matrices, offering a robust solution for researchers and analytical scientists.

References

A Comparative Guide to Controlled-Release Formulations: Chloridazon vs. Metribuzin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of controlled-release formulations (CRFs) for herbicides is a critical strategy in modern agriculture to enhance efficacy, reduce environmental contamination, and minimize crop phytotoxicity. This guide provides an objective comparison of the performance of two widely used herbicides, Chloridazon and Metribuzin (B1676530), in various controlled-release systems based on published experimental data.

Executive Summary

Both this compound and Metribuzin have been successfully incorporated into various controlled-release formulations, demonstrating significant improvements over conventional applications. Studies show that CRFs can effectively prolong the release of these herbicides, reduce their leaching in soil, and maintain their efficacy over an extended period. The choice of carrier material, such as lignin (B12514952), ethylcellulose, alginate, chitosan (B1678972), and clay minerals, plays a crucial role in determining the release kinetics and overall performance of the formulation. Lignin-based formulations have shown promise for both herbicides in reducing leaching, while nano-encapsulation techniques are being explored to further optimize their delivery.

Data Presentation: A Comparative Analysis of Release Kinetics

The following tables summarize the quantitative data from various studies on the controlled release of this compound and Metribuzin.

Table 1: Comparison of Release Kinetics for this compound and Metribuzin in Lignin-Based Formulations

FormulationHerbicideT50 (days) in WaterLeaching Reduction Compared to Commercial ProductReference
Lignin CRFThis compoundVaries with granule sizeSignificant[1]
Lignin CRF coated with EC and DBSThis compoundHigher than uncoatedMost efficient in diminishing leaching[1]
Lignin CRFMetribuzinVaries with granule sizeSignificant[1]
Lignin CRF coated with EC and DBSMetribuzinHigher than uncoatedMost efficient in diminishing leaching[1]

CRF: Controlled-Release Formulation; EC: Ethylcellulose; DBS: Dibutylsebacate; T50: Time for 50% release.

Table 2: Performance of Various Controlled-Release Formulations of Metribuzin

FormulationHalf-life (t1/2) in Water (days)Half-life (t1/2) in Soil (days)Period of Optimum Availability in Soil (days)Reference
Commercial Formulation (75 DF)3.254.668.80
Polyvinyl chloride (PVC) emulsion47.6351.7934.72
Carboxymethyl cellulose (B213188) (CMC)12.9816.9017.99
Carboxymethyl cellulose-kaolinite (CMC-KAO)---
Poly(3-hydroxybutyrate) (P3HB)-->30
P3HB/Poly(ethylene glycol) (PEG)--~60% release in 35 days

Table 3: Performance of Controlled-Release Formulations of this compound

FormulationLoading Capacity (%)Entrapment Efficiency (%)Release CharacteristicsReference
Alginate/Chitosan nanocapsules1457Slow release, with pH influencing the rate.[2][2]
Alginate-based granules with sorbents--Release rate is higher in Metribuzin systems than in those prepared with this compound, which has lower water solubility.
Lignin-based granules--Release rate diminished in comparison to technical products.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the experimental protocols from key studies.

Preparation and Evaluation of Lignin- and Ethylcellulose-Based CRFs of this compound and Metribuzin[1]

1. Preparation of Lignin-Based Controlled-Release Formulations:

  • Materials: Kraft pine lignin, polyethylene (B3416737) glycol (PEG), this compound, Metribuzin.

  • Procedure: The herbicides were mixed with lignin and PEG. The mixture was then extruded to form granules of different sizes.

2. Coating of Lignin-Based Granules:

  • Materials: Ethylcellulose (EC), dibutylsebacate (DBS).

  • Procedure: The lignin-based granules were coated with a solution of EC and DBS in an organic solvent, followed by drying.

3. Herbicide Release Kinetics Study:

  • A known amount of the CRF granules was placed in a flask with water.

  • The flasks were shaken at a constant temperature.

  • At specific time intervals, aliquots of the aqueous solution were withdrawn and the concentration of the released herbicide was determined by high-performance liquid chromatography (HPLC).

  • The time required for 50% of the herbicide to be released (T50) was calculated.

4. Leaching Experiments:

  • Soil columns were packed with light-textured sandy and sandy-loam soils.

  • The CRFs, technical, or commercial herbicide products were applied to the top of the soil columns.

  • The columns were irrigated with a simulated rainfall.

  • Leachate was collected at the bottom of the columns and analyzed for herbicide concentration using HPLC.

  • Breakthrough curves were plotted to show the concentration of the herbicide in the leachate over time.

Preparation and Characterization of Alginate/Chitosan Nanocapsules for this compound[2]

1. Preparation of Nanocapsules:

  • Materials: Sodium alginate, chitosan, calcium chloride, technical grade this compound.

  • Procedure (Ionic Gelation Method):

    • An aqueous solution of sodium alginate containing this compound was prepared.

    • This solution was added dropwise to a calcium chloride solution under stirring to form calcium alginate pre-gel.

    • A chitosan solution was then added to the pre-gel suspension to form a polyelectrolyte complex, resulting in the formation of alginate/chitosan nanocapsules encapsulating this compound.

2. Characterization of Nanocapsules:

  • Size, Polydispersity Index (PDI), and Zeta Potential: Measured using dynamic light scattering (DLS).

  • Loading Capacity (LC) and Entrapment Efficiency (EE):

    • The nanocapsule suspension was centrifuged to separate the nanocapsules from the supernatant.

    • The amount of free this compound in the supernatant was quantified using UV-Vis spectroscopy.

    • LC and EE were calculated using the following formulas:

      • LC (%) = (Total amount of this compound - Amount of free this compound) / Weight of nanocapsules * 100

      • EE (%) = (Total amount of this compound - Amount of free this compound) / Total amount of this compound * 100

3. In Vitro Release Study:

  • A known amount of the this compound-loaded nanocapsule suspension was placed in a dialysis bag.

  • The dialysis bag was immersed in a release medium (e.g., phosphate-buffered saline at a specific pH) under constant stirring.

  • At predetermined time intervals, samples of the release medium were collected and the concentration of released this compound was measured by UV-Vis spectroscopy.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Experimental_Workflow cluster_formulation Formulation Preparation cluster_evaluation Performance Evaluation cluster_analysis Data Analysis Herbicide Herbicide (this compound or Metribuzin) Mixing Mixing/ Encapsulation Herbicide->Mixing Carrier Carrier Material (e.g., Lignin, Alginate) Carrier->Mixing CRF Controlled-Release Formulation Mixing->CRF Release Release Kinetics Study (Water/Soil) CRF->Release Leaching Leaching Study (Soil Columns) CRF->Leaching Efficacy Efficacy Assessment (Weed Control) CRF->Efficacy Kinetics_Data Release Kinetics Data (T50, Half-life) Release->Kinetics_Data Leaching_Data Leaching Data (Breakthrough Curves) Leaching->Leaching_Data Efficacy_Data Efficacy Data (% Weed Control) Efficacy->Efficacy_Data Comparison Comparative Analysis Kinetics_Data->Comparison Leaching_Data->Comparison Efficacy_Data->Comparison

Caption: Experimental workflow for the development and evaluation of controlled-release herbicide formulations.

Herbicide_MoA cluster_photosynthesis Photosynthesis in Weeds cluster_herbicide_action Herbicide Action cluster_outcome Outcome PSII Photosystem II (PSII) Electron_Transport Electron Transport Chain PSII->Electron_Transport ATP_NADPH ATP & NADPH Production Electron_Transport->ATP_NADPH Weed_Death Weed Death CO2_Fixation CO2 Fixation (Calvin Cycle) ATP_NADPH->CO2_Fixation Growth Weed Growth CO2_Fixation->Growth Herbicide This compound / Metribuzin Inhibition Inhibition of Electron Transport Herbicide->Inhibition Inhibition->Electron_Transport

References

Comparative toxicity of Chloridazon and its metabolite desphenyl-chloridazon

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Toxicological Analysis of Chloridazon and its Primary Metabolite, Desphenyl-chloridazon

This guide provides a detailed comparison of the toxicological profiles of the herbicide this compound and its principal environmental metabolite, desphenyl-chloridazon. The information is intended for researchers, scientists, and professionals in drug development and environmental science, offering a concise overview supported by experimental data.

Overview

This compound is a selective pyridazinone herbicide used for controlling broad-leaved weeds, primarily in sugar beet cultivation.[1][2] In the environment, it degrades to form metabolites, most notably desphenyl-chloridazon.[2][3][4] This metabolite is frequently detected in surface and groundwater, often at higher concentrations and with greater persistence than the parent compound, raising concerns about its environmental and health impacts.[3][5][6][7][8]

Comparative Toxicity Data

The available data indicates that desphenyl-chloridazon exhibits a higher acute and chronic toxicity profile in certain organisms compared to its parent compound, this compound.

Mammalian Toxicity

Quantitative data on mammalian toxicity highlights a significant difference in acute oral toxicity between the two compounds.

CompoundSpeciesEndpointValueClassificationReference
This compound (Technical) Rat (male)Acute Oral LD503025 mg/kgLow Toxicity[1]
Rat (female)Acute Oral LD502290 mg/kgLow Toxicity[1]
Rat13-week NOEL20.7-23.5 mg/kg bw/day-[1]
Desphenyl-chloridazon Rat (ATE)Acute Oral LD50500 mg/kgHarmful if swallowed[9]
-Skin Irritation-Causes skin irritation[9]
-Eye Irritation-Causes serious eye irritation[9]
-Skin Sensitization-May cause an allergic skin reaction[9]

LD50: Lethal Dose, 50%; NOEL: No-Observed-Effect Level; ATE: Acute Toxicity Estimate.

Ecotoxicity

Studies on aquatic invertebrates, such as the signal crayfish (Pacifastacus leniusculus), have demonstrated that desphenyl-chloridazon can induce more significant and varied adverse effects at environmentally relevant concentrations than this compound.

CompoundOrganismConcentrationDurationObserved EffectsReference
This compound Signal Crayfish2.7 µg/L30 daysIncreased CAT, GSH, GLU, LACT, ALT, AST; Histopathological alterations.[10][11]
0.45 µg/L30 daysIncreased CAT and GSH levels.[10][11]
Desphenyl-chloridazon Signal Crayfish2.7 µg/L30 daysIncreased CAT, GSH, GLU, LACT, ALT, AST, NH3, Ca; Lipid peroxidation (TBARS); More frequent histopathological alterations.[10][11]
0.45 µg/L30 daysIncreased CAT, GSH, GLU, LACT, ALT, AST, NH3, Ca; Lipid peroxidation (TBARS); Histopathological alterations.[10][11]

CAT: Catalase; GSH: Glutathione; GLU: Glucose; LACT: Lactate; ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase; TBARS: Thiobarbituric Acid Reactive Substances (marker for lipid peroxidation).

Signaling Pathways and Experimental Workflows

Metabolic Degradation of this compound

This compound undergoes degradation in the environment, primarily through microbial action, which cleaves the phenyl group to form the more persistent and mobile desphenyl-chloridazon.

This compound This compound Metabolite Desphenyl-chloridazon This compound->Metabolite Microbial Degradation (Cleavage of Phenyl Group)

Caption: Metabolic pathway of this compound to desphenyl-chloridazon.

Experimental Workflow for Aquatic Ecotoxicity Assessment

The following diagram illustrates a typical workflow for assessing the chronic toxicity of chemical compounds on aquatic organisms, as exemplified by the studies on signal crayfish.

cluster_prep Preparation Phase cluster_exposure Exposure Phase (30 Days) cluster_analysis Analysis Phase cluster_recovery Recovery Phase (15 Days) Acclimation Acclimation of Test Organisms Exposure Chronic Exposure (Control, 0.45 µg/L, 2.7 µg/L) Acclimation->Exposure Prep Preparation of Test Solutions (Ch & Ch-D) Prep->Exposure Monitoring Regular Monitoring & Solution Renewal Exposure->Monitoring Biochem Biochemical Profile (Haemolymph) Monitoring->Biochem Oxidative Oxidative Stress (Hepatopancreas & Gill) Monitoring->Oxidative Histo Histopathology (Hepatopancreas & Gill) Monitoring->Histo Depuration Transfer to Clean Water Histo->Depuration PostAnalysis Post-Recovery Analysis Depuration->PostAnalysis

References

Cross-Reactivity of Chloridazon in Immunoassay Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of immunoassays is paramount for accurate and reliable results. This guide provides a detailed comparison of the cross-reactivity of the herbicide Chloridazon and its metabolites in a developed indirect competitive enzyme-linked immunosorbent assay (ic-ELISA), supported by experimental data and protocols.

A recent study by Zhang et al. (2024) details the development of a highly sensitive and specific monoclonal antibody (mAb) for the detection of this compound (CLZ). The resulting ic-ELISA demonstrates a half-maximal inhibitory concentration (IC50) of 0.630 ng/mL for this compound, indicating a high degree of sensitivity. Crucially, the study also investigated the cross-reactivity of the antibody with structurally related compounds, including its primary metabolites, Desphenyl-chloridazon and Methyl-desphenyl-chloridazon.

Comparative Analysis of Cross-Reactivity

The specificity of the developed monoclonal antibody was evaluated by testing its binding affinity for compounds structurally similar to this compound. The cross-reactivity (CR) was calculated based on the IC50 values of the competing analytes relative to this compound. The formula used for this calculation is:

CR (%) = (IC50 of this compound / IC50 of competing compound) x 100

The experimental data from the study by Zhang et al. (2024) is summarized in the table below, showcasing the high specificity of the anti-Chloridazon monoclonal antibody.

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
This compound (CLZ) 5-amino-4-chloro-2-phenyl-pyridazin-3(2H)-one0.630 100
Desphenyl-chloridazon5-amino-4-chloro-pyridazin-3(2H)-one>1000<0.063
Methyl-desphenyl-chloridazon5-amino-4-chloro-2-methyl-pyridazin-3(2H)-one>1000<0.063
Pyridafol6-chloro-3-phenylpyridazin-4-ol>1000<0.063
Norflurazon4-chloro-5-(methylamino)-2-(3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one>1000<0.063

The data clearly indicates that the developed monoclonal antibody is highly specific for this compound, with negligible cross-reactivity observed for its major metabolites and other structurally related pyridazinone herbicides at concentrations exceeding 1000 ng/mL. This high specificity is a critical attribute for an immunoassay, as it ensures that the assay primarily detects the target analyte without significant interference from its metabolites or other similar compounds that may be present in a sample.

Experimental Protocols

The following is a detailed methodology for the indirect competitive enzyme-linked immunosorbent assay (ic-ELISA) as described in the study by Zhang et al. (2024).

1. Coating of Microplate:

  • A 96-well microplate was coated with 100 µL/well of coating antigen (hapten-ovalbumin conjugate) diluted in a coating buffer (0.05 M carbonate buffer, pH 9.6).

  • The plate was incubated overnight at 4°C.

  • After incubation, the plate was washed three times with a washing buffer (phosphate-buffered saline with 0.05% Tween 20, PBST).

2. Blocking:

  • To prevent non-specific binding, 200 µL/well of a blocking buffer (e.g., 1% bovine serum albumin in PBST) was added to each well.

  • The plate was incubated for 2 hours at 37°C.

  • Following incubation, the plate was washed three times with the washing buffer.

3. Competitive Reaction:

  • 50 µL of standard solutions of this compound or sample extracts were added to the wells.

  • Immediately after, 50 µL of the anti-Chloridazon monoclonal antibody, diluted in PBST, was added to each well.

  • The plate was incubated for 30 minutes at 37°C to allow for the competitive binding reaction between the free this compound and the coated antigen for the antibody binding sites.

  • The plate was then washed three times with the washing buffer.

4. Addition of Secondary Antibody:

  • 100 µL/well of a goat anti-mouse IgG antibody conjugated to horseradish peroxidase (HRP), diluted in PBST, was added.

  • The plate was incubated for 30 minutes at 37°C.

  • The plate was washed four times with the washing buffer.

5. Substrate Reaction and Measurement:

  • 100 µL/well of a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution was added.

  • The plate was incubated in the dark at 37°C for 15 minutes.

  • The enzymatic reaction was stopped by adding 50 µL/well of a stop solution (e.g., 2 M H₂SO₄).

  • The absorbance was measured at 450 nm using a microplate reader. The absorbance is inversely proportional to the concentration of this compound in the sample.

Visualizing the Immunoassay Workflow

The logical workflow of the indirect competitive ELISA for this compound detection is illustrated in the following diagram.

ELISA_Workflow cluster_competition 2. Competitive Binding Coating Microplate wells coated with this compound-OVA conjugate Competition Addition of Sample/Standard (Free this compound) and Anti-Chloridazon mAb Coating->Competition Wash & Block Free_CLZ Free this compound mAb Anti-CLZ mAb Binding mAb binds to either coated This compound-OVA or free this compound Competition->Binding Secondary_Ab Addition of HRP-conjugated secondary antibody Binding->Secondary_Ab Substrate Addition of TMB substrate Secondary_Ab->Substrate Wash Color_Dev Color Development Substrate->Color_Dev Measurement Measure Absorbance at 450 nm Color_Dev->Measurement Stop Reaction

Caption: Workflow of the indirect competitive ELISA for this compound detection.

Signaling Pathway in Competitive ELISA

The underlying principle of a competitive ELISA is the competition for a limited number of antibody binding sites between the analyte of interest (this compound) and a labeled or immobilized antigen. The resulting signal is inversely proportional to the concentration of the analyte in the sample.

Competitive_ELISA_Principle cluster_high_analyte High Analyte Concentration cluster_low_analyte Low Analyte Concentration High_Analyte Analyte (this compound) saturates antibody binding sites Low_Binding Few antibodies bind to coated antigen High_Analyte->Low_Binding Low_Signal Low Signal Low_Binding->Low_Signal Low_Analyte More antibody binding sites are available High_Binding Many antibodies bind to coated antigen Low_Analyte->High_Binding High_Signal High Signal High_Binding->High_Signal Antibody Limited Anti-Chloridazon Antibody Antibody->High_Analyte Antibody->Low_Analyte Coated_Antigen Coated Antigen (this compound-OVA) Coated_Antigen->Low_Binding Coated_Antigen->High_Binding

Caption: Principle of competitive ELISA for this compound detection.

A Comparative Analysis of the Environmental Impact of Chloridazon, Glyphosate, and Atrazine Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the environmental impact of the pyridazinone herbicide Chloridazon with two other widely used herbicides: Glyphosate (B1671968), an organophosphate, and Atrazine (B1667683), a triazine. The comparison is based on key environmental fate parameters and ecotoxicity data derived from standardized experimental protocols.

Environmental Fate, Persistence, and Mobility

The behavior of a herbicide in the environment is governed by its physicochemical properties, including its water solubility, its tendency to adsorb to soil particles (measured by the soil organic carbon-water (B12546825) partition coefficient, Koc), and its persistence in soil (measured by the half-life, DT50). These parameters collectively determine a herbicide's potential for leaching into groundwater or moving into surface water via runoff.

This compound is moderately soluble in water and moderately persistent in soil.[1] In contrast, Glyphosate is highly soluble in water but exhibits very strong adsorption to soil particles, resulting in a very high Koc value and limited mobility through leaching, though it can be transported with eroded soil particles.[2][3] Atrazine is also moderately soluble but has a low Koc value, indicating weak adsorption to soil and a high potential for leaching into groundwater.[2][4]

Table 1: Comparison of Physicochemical Properties and Soil Persistence

PropertyThis compoundGlyphosateAtrazine
Water Solubility (mg/L at 20-25°C) 340 - 400[1]15,700[2]33[5]
Soil Organic Carbon Partition Coefficient (Koc, mL/g) 33 - 38024,000[2][3]160[5]
Soil Half-Life (DT50, days) 8 - 152 (aerobic)1 - 174 (typical 47)[3]60 - 75[4]

Degradation Pathways and Metabolites

A critical aspect of a herbicide's environmental impact is the nature of its degradation products. In many cases, metabolites can be more persistent, mobile, and/or toxic than the parent compound.

This compound: The primary environmental concern associated with this compound is not the parent compound itself, but its principal metabolites, desphenyl-chloridazon (DPC) and methyl-desphenyl-chloridazon (Me-DPC). Microbial degradation in soil cleaves the phenyl group from this compound to form these metabolites.[6][7] DPC, in particular, is highly persistent and mobile, and is frequently detected in surface and groundwater at concentrations exceeding those of the parent compound.[6][8] Studies have shown that DPC can be resistant to further degradation, leading to its accumulation in aquatic environments.[8]

Chloridazon_Degradation This compound This compound DPC Desphenyl-Chloridazon (DPC) (Persistent & Mobile) This compound->DPC Microbial Degradation Me_DPC Methyl-Desphenyl-Chloridazon (Me-DPC) (Persistent & Mobile) This compound->Me_DPC Microbial Degradation Groundwater Groundwater Contamination DPC->Groundwater Leaching Me_DPC->Groundwater Leaching

Caption: Degradation pathway of this compound to persistent metabolites.

Glyphosate: Glyphosate is primarily degraded by soil microbes through two main pathways. One pathway produces aminomethylphosphonic acid (AMPA), which is the major metabolite.[9][10] The other pathway yields sarcosine.[9] AMPA is also persistent in the environment and, like glyphosate, binds strongly to soil.[10] The presence of AMPA in water can result from both glyphosate degradation and the breakdown of other phosphonates found in detergents.[10]

Atrazine: Atrazine degradation occurs through microbial action, primarily involving the removal of its ethyl and isopropyl side chains to form metabolites such as deethylatrazine (B13485) (DEA) and deisopropylatrazine (B29266) (DIA).[11] Further degradation can lead to hydroxyatrazine (HA) and eventually the cleavage of the triazine ring to form cyanuric acid, which is then mineralized to carbon dioxide and ammonia.[3][11][12] The dealkylated metabolites like DEA and DIA are frequently detected in groundwater along with the parent atrazine.[11]

Ecotoxicity to Non-Target Organisms

The potential for a herbicide to harm non-target organisms is a key component of its environmental risk profile. Acute toxicity is typically measured as the median lethal dose (LD50) or median lethal concentration (LC50).

Overall, this compound demonstrates moderate to low ecotoxicity to a range of species.[1] Atrazine is considered practically nontoxic to birds and bees but is slightly toxic to fish and other aquatic organisms.[13] Glyphosate's toxicity is generally low for birds and honeybees, but it can range from practically non-toxic to moderately toxic for fish and aquatic invertebrates, with some formulated products being more toxic than the active ingredient alone due to adjuvants.[14][15]

Table 2: Comparison of Acute Ecotoxicity Data

OrganismEndpoint (Duration)This compoundGlyphosateAtrazine
Fish (Rainbow Trout)LC50 (96h)>32 - <46 mg/L[16]>10 - >1000 mg/L[17]3.96 mg/L[18]
Aquatic Invertebrate (Daphnia magna)EC50 (48h)Moderate Toxicity[1]>1 - 780 mg/L[1]5.29 mg/L (D. pulex)[18]
Bird (Bobwhite Quail)LD50 (Oral)Moderate Toxicity[1]>4640 mg/kg[15]>5000 ppm (dietary)[13]
Honeybee (Apis mellifera)LD50 (Topical)>193 µ g/bee [11]>100 µ g/bee [14]Not acutely toxic up to 10 µ g/bee [16]
Earthworm (Eisenia fetida)LC50 (14d)>1000 mg/kg1417 - 2216 mg/kg[19][20]118 mg/kg[21]

Experimental Protocols

The data presented in this guide are derived from standardized laboratory and field studies designed to assess the environmental fate and effects of chemicals. These protocols are established by international bodies such as the Organisation for Economic Co-operation and Development (OECD) to ensure data quality and comparability.

  • Soil Persistence and Degradation: The rate of degradation in soil is typically determined following OECD Guideline 307 ("Aerobic and Anaerobic Transformation in Soil"). In these studies, the herbicide is applied to various soil types under controlled laboratory conditions (temperature, moisture), and its concentration, along with its metabolites, is measured over time to calculate DT50 values.[22]

  • Mobility in Soil: The adsorption/desorption characteristics (which determine the Koc value) are assessed using methods outlined in OECD Guideline 106 ("Adsorption – Desorption Using a Batch Equilibrium Method"). This involves shaking soil-water slurries with the herbicide and measuring its distribution between the soil and water phases.

  • Aquatic Toxicity: Acute toxicity to fish is determined using OECD Guideline 203 ("Fish, Acute Toxicity Test"), where fish are exposed to a range of herbicide concentrations for 96 hours to determine the LC50. For aquatic invertebrates like Daphnia, OECD Guideline 202 is used.

  • Terrestrial Toxicity: Earthworm acute toxicity is evaluated according to OECD Guideline 207 ("Earthworm, Acute Toxicity Tests"), where earthworms are exposed to treated soil for 14 days to determine the LC50.[13] Toxicity to honeybees is assessed via oral and contact tests to determine the LD50, as described in OECD Guidelines 213 and 214 .

Experimental_Workflow cluster_lab Laboratory Studies cluster_field Field & Monitoring Studies Degradation Degradation & Persistence (OECD 307) Risk_Assessment Environmental Risk Assessment Degradation->Risk_Assessment Mobility Mobility & Adsorption (Koc, OECD 106) Mobility->Risk_Assessment Ecotox Ecotoxicity (Fish, Daphnia, Algae, Earthworm, Bee) Ecotox->Risk_Assessment Lysimeter Lysimeter Studies (Leaching Potential) Lysimeter->Risk_Assessment Field_Dissipation Field Dissipation (Real-world Persistence) Field_Dissipation->Risk_Assessment Monitoring Environmental Monitoring (Water, Soil, Biota) Monitoring->Risk_Assessment

Caption: Generalized workflow for herbicide environmental impact assessment.

Summary and Conclusion

This compound, Glyphosate, and Atrazine exhibit distinct environmental impact profiles driven by their unique chemical properties.

  • This compound's primary environmental risk stems from its degradation into the highly persistent and mobile metabolites DPC and Me-DPC, which are major contributors to groundwater contamination.[6][8] The parent compound itself shows moderate persistence and mobility.

  • Glyphosate is characterized by very strong adsorption to soil, which significantly limits its potential to leach into groundwater.[2][3] However, its high water solubility and persistence of its metabolite AMPA mean it can contaminate surface waters through runoff associated with soil erosion.[10]

  • Atrazine combines moderate persistence with high mobility in soil, making it a significant and widespread contaminant of both surface water and groundwater systems.[2][4] Its breakdown products are also of environmental concern.

This comparative guide highlights that a comprehensive environmental impact assessment must consider not only the parent herbicide but also the fate and effects of its major degradation products. For researchers, understanding these distinct profiles is crucial for developing more environmentally benign alternatives and for designing effective remediation and risk mitigation strategies.

References

Validation of Chloridazon as a Photosystem II Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Chloridazon's performance as a photosystem II (PSII) inhibitor against other well-established alternatives. Supporting experimental data, detailed protocols, and visual representations of the underlying mechanisms are presented to facilitate a comprehensive understanding of its validation.

Mechanism of Action: Targeting the Heart of Photosynthesis

This compound, a selective, systemic herbicide belonging to the pyridazinone chemical group, effectively controls a variety of broad-leaved weeds.[1][2] Its primary mode of action is the inhibition of photosynthesis by disrupting the electron transport chain in photosystem II (PSII).[2]

Specifically, this compound targets the D1 protein within the thylakoid membranes of chloroplasts. It competitively binds to the QB binding site on the D1 protein, the same site that the native plastoquinone (B1678516) (PQ) molecule would occupy. This competitive inhibition effectively blocks the transfer of electrons from the primary quinone acceptor (QA) to PQ. The interruption of this critical electron flow halts the production of ATP and NADPH, which are essential for carbon dioxide fixation. Consequently, the plant is unable to produce the necessary nutrients for survival. Furthermore, the blockage of the electron transport chain leads to the formation of highly reactive oxygen species, which cause rapid cellular damage through lipid and protein peroxidation, ultimately leading to cell death.

Comparative Performance of PSII Inhibitors

To objectively evaluate the efficacy of this compound as a PSII inhibitor, its performance must be compared against established herbicides with the same mode of action, such as Diuron and Atrazine. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50) or its logarithmic form, pI50. A lower IC50 or a higher pI50 value indicates a more potent inhibitor.

While direct comparative studies under identical conditions are limited, the following table summarizes available data for pyridazinone herbicides and the reference inhibitors, Diuron and Atrazine. It is important to note that IC50 values can vary depending on the experimental conditions, such as the plant species, preparation of chloroplasts, and the specific assay used.

HerbicideChemical ClassTarget Species/SystemIC50 (µM)pI50Reference
This compound (Pyrazon) PyridazinoneData Not Available--
SAN 9785PyridazinoneChlorella~50-[3]
SAN 6706PyridazinoneChlorella~50-[3]
SAN 9789PyridazinoneChlorella~100-250-[3]
Diuron PhenylureaSpinach Chloroplasts~0.047.4
Atrazine TriazineSpinach Chloroplasts~0.26.7

Note: The IC50 values for Diuron and Atrazine are representative values from the literature and may vary. Data for this compound in a directly comparable system was not available in the searched literature.

Experimental Validation Protocols

The validation of a photosystem II inhibitor like this compound relies on robust and reproducible experimental assays. The following are detailed protocols for two key methods: the Hill reaction assay and chlorophyll (B73375) a fluorescence analysis.

Hill Reaction Assay

The Hill reaction demonstrates the ability of isolated chloroplasts to perform light-dependent electron transport, resulting in the reduction of an artificial electron acceptor and the evolution of oxygen. PSII inhibitors will block this process.

Principle: Isolated chloroplasts, when illuminated, will reduce the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP). Oxidized DCPIP is blue, while its reduced form is colorless. The rate of this color change, measured spectrophotometrically, is proportional to the rate of electron transport. The presence of a PSII inhibitor will decrease the rate of DCPIP reduction.

Materials:

  • Fresh spinach leaves

  • Isolation buffer (e.g., 0.3 M sucrose, 25 mM Tricine-NaOH pH 7.8, 10 mM NaCl, 5 mM MgCl2)

  • Reaction buffer (e.g., 0.1 M phosphate (B84403) buffer pH 6.8)

  • DCPIP solution (e.g., 0.1 mM)

  • This compound and other test inhibitors (e.g., Diuron, Atrazine) at various concentrations

  • Spectrophotometer capable of measuring absorbance at 600 nm

  • Centrifuge and chilled centrifuge tubes

  • Blender or mortar and pestle

  • Cheesecloth

  • Light source

Procedure:

  • Chloroplast Isolation:

    • Homogenize fresh spinach leaves in ice-cold isolation buffer.

    • Filter the homogenate through several layers of cheesecloth.

    • Centrifuge the filtrate at a low speed (e.g., 200 x g for 2 min) to pellet debris.

    • Centrifuge the supernatant at a higher speed (e.g., 1000 x g for 10 min) to pellet the chloroplasts.

    • Resuspend the chloroplast pellet in a small volume of ice-cold isolation buffer.

  • Hill Reaction Measurement:

    • Prepare a series of test tubes containing the reaction buffer and different concentrations of the inhibitor (this compound, Diuron, Atrazine) or a control (no inhibitor).

    • Add a small aliquot of the chloroplast suspension to each tube.

    • Add the DCPIP solution to each tube and mix quickly.

    • Immediately measure the initial absorbance at 600 nm.

    • Expose the tubes to a constant light source.

    • Measure the absorbance at regular intervals (e.g., every 2 minutes) for a set period (e.g., 10-15 minutes).

  • Data Analysis:

    • Calculate the rate of DCPIP reduction for each concentration by determining the change in absorbance over time.

    • Plot the percentage of inhibition (relative to the control) against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the Hill reaction.

Chlorophyll a Fluorescence Analysis

Chlorophyll a fluorescence is a non-invasive technique that provides detailed information about the efficiency of photosystem II. PSII inhibitors cause a characteristic change in the fluorescence emission.

Principle: When a plant is exposed to light, the chlorophyll molecules in PSII absorb light energy. This energy can be used for photochemistry (electron transport), dissipated as heat, or re-emitted as fluorescence. When electron transport is blocked by an inhibitor, the photochemical pathway is closed, leading to an increase in fluorescence emission. Parameters such as the maximum quantum yield of PSII (Fv/Fm) and the polyphasic fluorescence transient (OJIP curve) are sensitive indicators of PSII inhibition. A decrease in Fv/Fm indicates stress on the photosynthetic apparatus.

Materials:

  • Intact plants or leaf discs

  • This compound and other test inhibitors at various concentrations

  • A Pulse-Amplitude-Modulated (PAM) fluorometer

  • Dark adaptation clips

Procedure:

  • Plant Treatment:

    • Treat plants or leaf discs with different concentrations of the inhibitors. .

  • Dark Adaptation:

    • Before measurement, the plant material must be dark-adapted for at least 20-30 minutes. This ensures that all reaction centers are "open" and ready to accept electrons.

  • Fluorescence Measurement:

    • Use the PAM fluorometer to measure the initial fluorescence (Fo) with a weak measuring beam.

    • Apply a saturating pulse of light to transiently close all PSII reaction centers and measure the maximum fluorescence (Fm).

    • The fluorometer's software will calculate the Fv/Fm ratio, where Fv = Fm - Fo.

    • For a more detailed analysis, record the full OJIP fluorescence induction curve.

  • Data Analysis:

    • Compare the Fv/Fm values of treated plants to the control. A significant decrease in Fv/Fm indicates inhibition of PSII.

    • Analyze the shape of the OJIP curve. PSII inhibitors typically cause a rapid rise to the maximum fluorescence level (P-step), indicating a block in the electron flow beyond QA.

    • Determine the effective concentration that causes a 50% reduction in a specific fluorescence parameter (e.g., EC50 for Fv/Fm).

Visualizing the Validation Process and Mechanism

To further clarify the experimental workflow and the underlying biological pathway, the following diagrams are provided.

Experimental_Workflow cluster_preparation Sample Preparation cluster_assays Validation Assays cluster_data Data Acquisition & Analysis cluster_conclusion Conclusion Plant_Material Plant Material (e.g., Spinach, Pea) Treatment Treatment with Inhibitors (this compound, Diuron, Atrazine) Plant_Material->Treatment Hill_Reaction Hill Reaction Assay Treatment->Hill_Reaction Chlorophyll_Fluorescence Chlorophyll Fluorescence Analysis Treatment->Chlorophyll_Fluorescence Spectrophotometry Spectrophotometry (Absorbance at 600nm) Hill_Reaction->Spectrophotometry PAM_Fluorometry PAM Fluorometry (Fv/Fm, OJIP curve) Chlorophyll_Fluorescence->PAM_Fluorometry IC50_Determination IC50/pI50 Calculation Spectrophotometry->IC50_Determination PAM_Fluorometry->IC50_Determination Validation Validation of PSII Inhibition IC50_Determination->Validation

Caption: Experimental workflow for validating PSII inhibitors.

PSII_Inhibition_Pathway cluster_thylakoid Thylakoid Membrane PSII Photosystem II (PSII) QA QA PSII->QA Light QB_site QB Binding Site (on D1 protein) QA->QB_site Electron Transfer PQ_pool Plastoquinone Pool (PQ) QB_site->PQ_pool Electron Transfer Block Inhibition This compound This compound This compound->QB_site

Caption: Mechanism of Photosystem II inhibition by this compound.

References

Chloridazon: A Comparative Performance Analysis Against Commercial Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in weed management and crop protection, this guide provides an objective comparison of the herbicide Chloridazon with other commercial formulations. The analysis is supported by experimental data, detailed methodologies, and visual representations of its mode of action and experimental workflows.

This compound is a selective, systemic herbicide primarily used for the control of broad-leaved weeds in sugar beet and fodder beet crops. Its primary mechanism of action is the inhibition of photosynthesis at Photosystem II (PSII), a common target for many herbicides.[1] This guide delves into the comparative performance of this compound, presenting quantitative data from field trials and outlining the experimental protocols used to generate this data.

Comparative Efficacy in Weed Control and Crop Yield

Field studies offer valuable insights into the real-world performance of this compound in comparison to and in combination with other commercial herbicides. The following tables summarize key findings from comparative trials.

Table 1: Efficacy of this compound vs. a Commercial Herbicide Mix in Sugar Beet

TreatmentApplication Rate (kg a.i./ha)Weed Control (%) - Sinapis arvensisWeed Control (%) - Sonchus arvensisSugar Beet Root Yield (t/ha)
This compound (pre-emergence)395-10086-93Not significantly different from Treatment 2
Phenmedipham + Desmedipham + Ethofumesate3 L/ha of formulated productNot significantly different from Treatment 1Not significantly different from Treatment 1Not significantly different from Treatment 1
Weedy Check-00Significantly lower than treated plots

Data sourced from a field experiment conducted in Iran.[2]

Table 2: Efficacy of this compound in a Tank Mix Formulation for Broadleaf Weed Control in Sugar Beet

TreatmentApplication Rate (kg a.i./ha)Reduction in Total Broadleaf Weeds (%)Sugar Beet Root Yield (% of Weed-Free Check)Pure Sugar Yield (% of Weed-Free Check)
This compound + Desmedipham3.2 + 0.78388383
This compound + Desmedipham + Surfactant3.2 + 0.78 + 0.35% (v/v)619193
This compound + Desmedipham3.2 + 0.63388383
This compound + Desmedipham + Surfactant3.2 + 0.63 + 0.35% (v/v)619193
This compound + Desmedipham2.4 + 0.63388383
This compound + Desmedipham + Surfactant2.4 + 0.63 + 0.35% (v/v)619193
This compound + Desmedipham4.0 + 0.47388383
This compound + Desmedipham + Surfactant4.0 + 0.47 + 0.35% (v/v)619193
This compound + Desmedipham3.2 + 0.47388383
This compound + Desmedipham + Surfactant3.2 + 0.47 + 0.35% (v/v)619193
Weedy Check-05052

Data from a two-year study evaluating the addition of a nonionic surfactant to a this compound and Desmedipham mixture. The addition of a surfactant significantly improved the efficacy in reducing the total number of broadleaf weeds.[3]

Mode of Action: Inhibition of Photosystem II

This compound, along with other herbicides such as Metamitron, Lenacil, Phenmedipham, and Ethofumesate, acts by inhibiting the photosynthetic electron transport chain in Photosystem II.[1] These herbicides bind to the D1 protein within the PSII complex, specifically at the QB binding site. This binding event blocks the transfer of electrons from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB), thereby halting the production of ATP and NADPH necessary for carbon fixation and plant growth.[4][5]

G cluster_thylakoid Thylakoid Membrane cluster_herbicides Herbicides cluster_effects Effects PSII Photosystem II (PSII) D1 D1 Protein QA QA D1->QA e- QB QB Site QA->QB e- Electron_Transport_Blocked Electron Transport Blocked This compound This compound This compound->QB Binds to QB site on D1 Protein Others Metamitron, Lenacil, Phenmedipham, Ethofumesate Others->QB Photosynthesis_Inhibited Photosynthesis Inhibited Electron_Transport_Blocked->Photosynthesis_Inhibited Plant_Death Plant Death Photosynthesis_Inhibited->Plant_Death

Caption: Mechanism of Photosystem II Inhibition by this compound.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. The following protocols are based on the cited field trials.

Experimental Workflow for Herbicide Efficacy Trials

G cluster_planning Trial Planning cluster_execution Field Execution cluster_assessment Data Collection & Analysis Objective Define Objectives Treatments Select Herbicide Treatments and Application Rates Objective->Treatments Design Choose Experimental Design (e.g., RCBD) Treatments->Design Plot Establish Plots (e.g., 2m x 10m) Design->Plot Application Apply Herbicides (e.g., CO2 sprayer) Plot->Application Maintenance Crop Maintenance Application->Maintenance Weed_Count Weed Density & Biomass Assessment Maintenance->Weed_Count Crop_Yield Harvest & Measure Crop Yield Maintenance->Crop_Yield Analysis Statistical Analysis (e.g., ANOVA) Weed_Count->Analysis Crop_Yield->Analysis

Caption: Generalized workflow for conducting herbicide efficacy trials.

Key Experimental Details from Cited Studies:

  • Experimental Design: The majority of the cited studies utilized a Randomized Complete Block Design (RCBD) with three to four replications to minimize the effects of field variability.[2][3][6]

  • Plot Size: Plot sizes in these experiments typically ranged from 20 m² (2.0 m wide and 10.0 m long).[6]

  • Herbicide Application: Herbicides were applied using CO2-pressurized backpack sprayers or similar calibrated equipment to ensure uniform application.[6][7] Application timings varied depending on the herbicide and the objective of the study, including pre-emergence and post-emergence applications at specific weed or crop growth stages.[2]

  • Efficacy Assessment: Weed control efficacy was commonly assessed by counting the number of weeds per unit area (e.g., 0.25 m²) and by measuring the dry weight of the weed biomass at a set time after treatment (e.g., 30 or 45 days).[2][8][9] Visual injury assessments on a percentage scale are also a common method.[1]

  • Crop Yield and Quality Assessment: Sugar beet root yield was determined by harvesting the plots at the end of the growing season.[2] In some studies, quality parameters such as sugar content were also analyzed.

  • Statistical Analysis: The collected data were typically subjected to Analysis of Variance (ANOVA) to determine the statistical significance of the differences between treatments. Mean separation tests, such as Duncan's multiple range test, were often used to compare treatment means.

References

A Guide to Inter-Laboratory Comparison of Chloridazon Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a framework for researchers, scientists, and drug development professionals to conduct and evaluate inter-laboratory comparisons of Chloridazon analysis. It offers a comparative overview of common analytical methodologies, presenting supporting experimental data and detailed protocols to ensure accurate and reproducible results.

Comparative Analysis of Analytical Methods

The selection of an analytical method for this compound quantification is critical and often depends on factors such as the sample matrix, required sensitivity, and available instrumentation. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are two commonly employed techniques.

Below is a summary of typical performance data for these methods, derived from validation studies and proficiency tests for pesticide analysis.

Table 1: Performance Characteristics of HPLC-UV for this compound Analysis

ParameterTypical Value
Linearity (R²)> 0.995
Accuracy (Recovery)85-110%
Precision (RSD)< 15%
Limit of Detection (LOD)1 - 10 µg/L
Limit of Quantification (LOQ)5 - 25 µg/L

Table 2: Performance Characteristics of LC-MS/MS for this compound Analysis

ParameterTypical Value
Linearity (R²)> 0.998
Accuracy (Recovery)90-115%
Precision (RSD)< 10%
Limit of Detection (LOD)0.01 - 0.5 µg/L
Limit of Quantification (LOQ)0.05 - 1.0 µg/L

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for a successful inter-laboratory comparison. The following sections outline the key steps for sample preparation and analysis.

Sample Preparation: Solid Phase Extraction (SPE)

Solid Phase Extraction is a widely used technique for the pre-concentration and purification of this compound from aqueous samples.

  • Conditioning: A C18 SPE cartridge (500 mg, 6 mL) is conditioned with 5 mL of methanol (B129727) followed by 5 mL of deionized water.

  • Loading: A 100 mL water sample, acidified to pH 3 with formic acid, is passed through the conditioned cartridge at a flow rate of 5 mL/min.

  • Washing: The cartridge is washed with 5 mL of deionized water to remove interfering substances.

  • Elution: The retained this compound is eluted with 5 mL of methanol.

  • Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in 1 mL of the mobile phase for analysis.

Analytical Method 1: HPLC-UV

This method is suitable for routine monitoring where high sensitivity is not the primary requirement.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40, v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV detection at a wavelength of 280 nm.

  • Quantification: External standard calibration curve prepared in the mobile phase.

Analytical Method 2: LC-MS/MS

LC-MS/MS offers high selectivity and sensitivity, making it ideal for trace-level quantification and confirmatory analysis.

  • Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: Gradient elution with:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound are monitored for quantification and confirmation.

  • Quantification: Internal standard calibration is often used to compensate for matrix effects.

Inter-Laboratory Comparison Workflow

An inter-laboratory comparison, also known as a proficiency test, is a crucial tool for assessing the competence of laboratories in performing specific analyses.[1][2][3] The process involves distributing homogeneous and stable test samples to participating laboratories and comparing their results.[1] This exercise helps to validate analytical methods and identify potential areas for improvement in laboratory performance.[4]

G A Selection of Test Material B Homogeneity and Stability Testing A->B C Preparation and Distribution of Test Samples B->C D Sample Analysis by Participating Laboratories C->D E Data Submission to Coordinating Body D->E F Statistical Analysis of Results (e.g., z-scores) E->F G Issuance of Performance Report F->G H Corrective Actions by Outlying Laboratories G->H

Caption: Workflow of an Inter-laboratory Comparison Study.

References

Ecotoxicity of Chloridazon: A Comparative Analysis Across Aquatic Organisms

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the ecotoxicological effects of the herbicide Chloridazon on various aquatic species. This document provides a comparative summary of acute and chronic toxicity data, detailed experimental methodologies, and visual representations of experimental workflows and the herbicide's mode of action.

This compound, a pyridazinone herbicide, is primarily used for the control of broad-leaved weeds. Its potential impact on non-target aquatic organisms is a critical aspect of its environmental risk assessment. This guide synthesizes available ecotoxicity data for this compound, focusing on three key trophic levels in the aquatic environment: fish, invertebrates (crustaceans), and algae.

Comparative Ecotoxicity Data

The following table summarizes the acute and chronic toxicity of this compound to representative aquatic organisms. The data is presented to facilitate a clear comparison of the herbicide's potency across different species and exposure durations.

OrganismSpeciesEndpointDurationValue (mg/L)Reference
Fish Oncorhynchus mykiss (Rainbow Trout)96-hour LC5096 hours41.3[1]
Oncorhynchus mykiss (Rainbow Trout)Chronic NOEC-Data Not Found
Crustacean Daphnia magna (Water Flea)48-hour EC50 (formulation)48 hours0.27[2]
Daphnia magna (Water Flea)21-day NOEC21 days6.23
Algae Raphidocelis subcapitata72-hour EC5072 hours0.6[1]
Raphidocelis subcapitataChronic NOEC-Data Not Found

LC50 (Lethal Concentration 50): The concentration of a substance that is lethal to 50% of the test organisms within a specified time period. EC50 (Effective Concentration 50): The concentration of a substance that causes a defined effect in 50% of the test organisms within a specified time period (e.g., immobilization for Daphnia magna or growth inhibition for algae). NOEC (No-Observed-Effect-Concentration): The highest tested concentration of a substance at which no statistically significant adverse effect is observed in the exposed population compared to a control group.

Experimental Protocols

The ecotoxicity data presented in this guide are typically generated following standardized international guidelines to ensure reproducibility and comparability. The most commonly used protocols are those developed by the Organisation for Economic Co-operation and Development (OECD).

Fish Acute Toxicity Test (based on OECD Guideline 203)

This test evaluates the lethal concentration of a substance to fish over a 96-hour exposure period.

  • Test Organism: Oncorhynchus mykiss (Rainbow Trout) is a commonly used species.

  • Test Conditions: Fish are exposed to a range of concentrations of the test substance in a semi-static or flow-through system. Water temperature, pH, and dissolved oxygen levels are maintained within a narrow range.

  • Duration: 96 hours.

  • Observation: Mortalities are recorded at 24, 48, 72, and 96 hours.

  • Endpoint: The primary endpoint is the 96-hour LC50, which is calculated using statistical methods.

Daphnia sp. Acute Immobilisation Test (based on OECD Guideline 202)

This test assesses the concentration of a substance that immobilizes the freshwater crustacean Daphnia magna.

  • Test Organism: Daphnia magna, less than 24 hours old.

  • Test Conditions: Daphnids are exposed to a series of concentrations of the test substance in a static system. Temperature and light conditions are controlled.

  • Duration: 48 hours.

  • Observation: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

  • Endpoint: The main endpoint is the 48-hour EC50 for immobilization.

Freshwater Alga and Cyanobacteria, Growth Inhibition Test (based on OECD Guideline 201)

This test determines the effect of a substance on the growth of freshwater algae.

  • Test Organism: Raphidocelis subcapitata (formerly Pseudokirchneriella subcapitata) is a common test species.

  • Test Conditions: Exponentially growing algal cultures are exposed to various concentrations of the test substance in a nutrient-rich medium under continuous illumination and controlled temperature.

  • Duration: 72 hours.

  • Observation: Algal growth is measured at 24, 48, and 72 hours, typically by cell counts or spectrophotometry.

  • Endpoint: The primary endpoint is the 72-hour EC50 for growth inhibition, calculated based on the reduction in growth rate compared to the control.

Visualizing Experimental and Mechanistic Pathways

To further clarify the methodologies and the mode of action of this compound, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_observation Observation & Data Collection cluster_analysis Data Analysis TestOrganism Test Organism (Fish, Daphnia, or Algae) Control Control Group (No this compound) TestOrganism->Control Concentration1 Concentration 1 TestOrganism->Concentration1 Concentration2 Concentration 2 TestOrganism->Concentration2 ConcentrationN Concentration n TestOrganism->ConcentrationN TestSubstance Test Substance (this compound) TestSubstance->Concentration1 TestSubstance->Concentration2 TestSubstance->ConcentrationN TestMedia Test Media (e.g., reconstituted water) TestMedia->Control TestMedia->Concentration1 TestMedia->Concentration2 TestMedia->ConcentrationN Mortality Mortality / Immobilization Control->Mortality Growth Growth Inhibition Control->Growth Concentration1->Mortality Concentration1->Growth Concentration2->Mortality Concentration2->Growth ConcentrationN->Mortality ConcentrationN->Growth LC50_EC50 LC50 / EC50 Calculation Mortality->LC50_EC50 NOEC NOEC Determination Mortality->NOEC Growth->LC50_EC50 Growth->NOEC

Caption: General workflow for aquatic ecotoxicity testing.

Photosystem_II_Inhibition cluster_thylakoid Thylakoid Membrane cluster_effects Downstream Effects PSII Photosystem II (PSII) D1 D1 Protein PSII->D1 e- PQ_pool Plastoquinone (B1678516) (PQ) Pool D1->PQ_pool e- Inhibition Inhibition ET_Blocked Electron Transport Blocked This compound This compound This compound->D1 ElectronTransport Electron Transport Photosynthesis Photosynthesis ATP_NADPH ATP & NADPH Production Photo_Inhibited Photosynthesis Inhibited ET_Blocked->Photo_Inhibited Energy_Reduced Reduced Energy Production Photo_Inhibited->Energy_Reduced Plant_Death Plant Cell Death Energy_Reduced->Plant_Death

Caption: Mechanism of Photosystem II inhibition by this compound.

Mode of Action: Inhibition of Photosynthesis

This compound belongs to the pyridazinone class of herbicides, which act by inhibiting photosynthesis in susceptible plants. Specifically, this compound targets Photosystem II (PSII), a key protein complex in the thylakoid membranes of chloroplasts. It binds to the D1 protein within the PSII complex, at the binding site for plastoquinone (PQ). This binding action blocks the electron flow from PSII to the plastoquinone pool.[3] The disruption of this electron transport chain halts the production of ATP and NADPH, the energy currency of the cell, which are essential for carbon fixation and plant growth. The blockage of electron flow also leads to the formation of reactive oxygen species, causing oxidative stress and subsequent cellular damage, ultimately leading to the death of the plant.[3]

References

A Comparative Analysis of Chloridazon Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary degradation pathways of the herbicide Chloridazon. The following sections detail microbial and chemical degradation processes, supported by quantitative data from experimental studies, detailed methodologies, and visual representations of the degradation pathways to facilitate a clear understanding of the transformation of this compound in the environment.

Microbial Degradation of this compound

Microbial activity in soil is a primary driver of this compound degradation. The initial and most well-documented step is the cleavage of the phenyl group from the pyridazinone ring, a process mediated by specific bacterial enzymes.

Soil bacteria, particularly strains of Phenylobacteria, have been identified as capable of utilizing this compound as a carbon source.[1] These bacteria produce a key enzyme, This compound-catechol dioxygenase , which is a type of meta-cleaving enzyme.[1] This enzyme is responsible for the cleavage of the aromatic ring of catechol intermediates, which are formed after the initial removal of the phenyl group from this compound. The principal soil degradation product is desphenyl-chloridazon (DPC), which is significantly less phytotoxic.[2] DPC is more mobile and persistent in the environment than the parent compound.[3][4][5] Further microbial degradation of DPC is slow, and it is often detected in surface and groundwater.[3][4][5] Another metabolite, methyl-desphenyl-chloridazon (Me-DPC), is also formed through microbial action.[3][6]

Key Metabolites:
  • Desphenyl-chloridazon (DPC): The primary and most frequently detected metabolite.

  • Methyl-desphenyl-chloridazon (Me-DPC): Another significant metabolite found in the environment.

Microbial Degradation of this compound This compound This compound DPC Desphenyl-chloridazon (DPC) This compound->DPC Microbial Cleavage (Phenylobacteria) Me_DPC Methyl-desphenyl-chloridazon (Me-DPC) This compound->Me_DPC Microbial Methylation & Cleavage Further_Degradation Further Degradation (Slow) DPC->Further_Degradation Chemical Degradation Pathways of this compound cluster_AOPs Advanced Oxidation Processes (AOPs) Fenton Fenton (H₂O₂ + Fe²⁺) This compound This compound Photo_Fenton Photo-Fenton (H₂O₂ + Fe²⁺ + UV) Ozonation Ozonation (O₃) Photocatalysis Photocatalysis (TiO₂ + UV) Intermediates Degradation Intermediates (e.g., Desphenyl CLZ, Pyridazine-3,4,5-trione, Oxaluric acid, 5-hydroxyhydantoin) This compound->Intermediates •OH attack End_Products CO₂, H₂O, Mineral Salts Intermediates->End_Products Experimental Workflow for this compound Degradation Analysis cluster_Soil Soil Microbial Degradation cluster_Water Aqueous Chemical Degradation (AOPs) Soil_Sample Soil Sampling & Preparation Application This compound Application Soil_Sample->Application Incubation Controlled Incubation Application->Incubation Extraction Solvent Extraction & SPE Cleanup Incubation->Extraction GC_ECD GC-ECD Analysis Extraction->GC_ECD Water_Sample Aqueous Sample with this compound AOP_Treatment AOP Treatment (e.g., Fenton) Water_Sample->AOP_Treatment Quenching Reaction Quenching AOP_Treatment->Quenching LC_MS LC-MS for Byproduct ID AOP_Treatment->LC_MS HPLC HPLC-UV/DAD Analysis Quenching->HPLC

References

Unraveling Chloridazon's Footprint: A Guide to Confirming Its Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate identification and quantification of herbicide degradation products are paramount for environmental monitoring and ensuring food safety. This guide provides a comparative overview of analytical methodologies for confirming the structure of Chloridazon's primary degradation products: this compound-desphenyl and this compound-methyl-desphenyl. We delve into the experimental protocols of leading analytical techniques, present comparative performance data, and visualize the degradation pathway and analytical workflows.

This compound, a pyridazinone herbicide, undergoes transformation in the environment, leading to the formation of persistent metabolites.[1] The two main degradation products are this compound-desphenyl and this compound-methyl-desphenyl.[1] Due to their potential to contaminate water sources, robust analytical methods are crucial for their detection and structural confirmation.[1]

Comparative Analysis of Analytical Techniques

The structural confirmation of this compound's degradation products primarily relies on sophisticated analytical techniques that couple chromatographic separation with mass spectrometric detection. The most prominent methods include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Supercritical Fluid Chromatography-Tandem Mass Spectrometry (SFC-MS/MS), and Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QToF).

ParameterLC-MS/MSSFC-MS/MSLC-QToF
Principle Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by mass analysis based on mass-to-charge ratio.Utilizes a supercritical fluid (typically CO2) as the mobile phase for separation, offering different selectivity compared to LC.Combines liquid chromatography with a high-resolution mass spectrometer that allows for accurate mass measurements, aiding in elemental composition determination.
Selectivity High, especially with tandem MS (MS/MS) which provides structural information through fragmentation patterns.Offers complementary selectivity to LC, particularly for chiral and polar compounds. Can sometimes provide better separation for complex matrices.Very high, accurate mass measurements provide a high degree of confidence in compound identification.
Sensitivity Generally offers excellent sensitivity, with low limits of detection (LOD) and quantification (LOQ).Sensitivity is comparable to LC-MS/MS for many applications.High sensitivity, with the ability to detect and identify compounds at trace levels.
Throughput Moderate to high, depending on the chromatographic method.Can offer faster analysis times compared to LC due to the low viscosity of the mobile phase.Moderate, data processing for unknown identification can be time-consuming.
Matrix Effects Can be susceptible to ion suppression or enhancement from co-eluting matrix components.May exhibit reduced matrix effects compared to LC-MS/MS in some applications due to the nature of the supercritical fluid mobile phase.Accurate mass measurement can help to distinguish analytes from matrix interferences.
Cost Moderate to high.High initial investment.High initial investment.

Table 1: Comparison of Analytical Techniques for the Analysis of this compound Degradation Products.

Quantitative Performance Data

The following table summarizes typical quantitative performance data for the analysis of this compound and its metabolites using different analytical techniques. It is important to note that these values can vary depending on the specific instrumentation, method parameters, and matrix.

AnalyteTechniqueLOD (µg/kg)LOQ (µg/kg)Recovery (%)Linearity (R²)Reference
This compound-desphenylLC-MS/MS0.02 - 0.040.05 - 0.1385.3 - 121.2> 0.9999[2]
This compound-desphenylSFC-MS/MS-----
This compound & MetabolitesLC-QToF-5 - 5570 - 120≥ 0.99[3]

Table 2: Summary of Quantitative Performance Data. (Note: Direct comparative data for SFC-MS/MS for these specific compounds was not available in the searched literature).

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are representative protocols for sample preparation and analysis using the discussed techniques.

Sample Preparation: QuPPe Method

The Quick Polar Pesticides (QuPPe) method is a widely used extraction procedure for polar pesticides and their metabolites from various food matrices.

  • Homogenization: Homogenize the sample (e.g., fruits, vegetables, soil).

  • Extraction: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. Add 10 mL of methanol (B129727) containing 1% formic acid.

  • Shaking: Shake the tube vigorously for a specified time (e.g., 1 minute).

  • Centrifugation: Centrifuge the sample at a high speed (e.g., 5000 rpm) for 5-10 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for analysis.

LC-MS/MS Analysis
  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column or a HILIC column is typically used for polar compounds.

  • Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small percentage of an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for each analyte to ensure high selectivity and sensitivity.

SFC-MS/MS Analysis
  • Chromatographic System: A supercritical fluid chromatography system.

  • Column: A column packed with a stationary phase suitable for SFC, such as silica, diol, or ethylpyridine.

  • Mobile Phase: Supercritical carbon dioxide as the main mobile phase, with a polar co-solvent like methanol or ethanol.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization: ESI, often with a make-up flow of a suitable solvent to aid ionization.

LC-QToF Analysis
  • Chromatographic System: Similar to LC-MS/MS.

  • Mass Spectrometer: A quadrupole time-of-flight mass spectrometer.

  • Acquisition Mode: Data is typically acquired in full-scan mode with a high resolution and mass accuracy. This allows for the determination of the elemental composition of the detected ions. MS/MS spectra can also be acquired for structural elucidation.

Visualizing the Chemistry and the Workflow

To better understand the processes involved, the following diagrams illustrate the degradation pathway of this compound and a typical experimental workflow for its analysis.

Chloridazon_Degradation This compound This compound (C10H8ClN3O) Desphenyl This compound-desphenyl (C4H4ClN3O) This compound->Desphenyl Microbial degradation (Loss of phenyl group) MethylDesphenyl This compound-methyl-desphenyl (C5H6ClN3O) This compound->MethylDesphenyl Microbial degradation (Loss of phenyl group, addition of methyl group)

Caption: Degradation pathway of this compound to its main metabolites.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Analysis Homogenization Homogenization Extraction Extraction Homogenization->Extraction QuPPe Method Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration LC_MSMS LC-MS/MS Filtration->LC_MSMS SFC_MSMS SFC-MS/MS Filtration->SFC_MSMS LC_QToF LC-QToF Filtration->LC_QToF Confirmation Structure Confirmation LC_MSMS->Confirmation Quantification Quantification LC_MSMS->Quantification SFC_MSMS->Confirmation SFC_MSMS->Quantification LC_QToF->Confirmation LC_QToF->Quantification

Caption: General experimental workflow for the analysis of this compound degradation products.

References

A Comparative Analysis of the Relative Potency of Chloridazon and its Associated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the herbicidal potency of Chloridazon, its isomers, and common impurities, supported by available data and detailed experimental methodologies. This compound is a selective herbicide widely used for the control of broad-leaved weeds, primarily in sugar beet cultivation.[1] Its mode of action involves the inhibition of photosynthesis at Photosystem II (PSII), effectively blocking the electron transport chain.[1][2] This guide will delve into the herbicidal activity of this compound in relation to its key metabolites and a significant positional isomer impurity.

Relative Potency of this compound and its Metabolites

This compound undergoes degradation in the environment, leading to the formation of several metabolites. The two primary metabolites are desphenyl-chloridazon and methyl-desphenyl-chloridazon. Crucially, studies have indicated that these metabolites are not active as herbicides . Their primary significance lies in their environmental persistence and potential for water contamination.

Table 1: Herbicidal Activity of this compound and its Primary Metabolites

CompoundStructureHerbicidal Activity
This compound (5-amino-4-chloro-2-phenylpyridazin-3(2H)-one)C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)N)ClActive
Desphenyl-chloridazon (5-amino-4-chloropyridazin-3(2H)-one)C1(=C(C(=O)NN=C1)Cl)NInactive
Methyl-desphenyl-chloridazon Not readily availableInactive

The Positional Isomer Impurity: 4-amino-5-chloro-2-phenylpyridazin-3(2H)-one

A notable impurity found in technical-grade this compound is the positional isomer, 4-amino-5-chloro-2-phenylpyridazin-3(2H)-one.[3] Despite its presence in commercial formulations, a thorough review of available scientific literature did not yield specific quantitative or qualitative data on the herbicidal potency of this particular isomer. The herbicidal efficacy of pyridazinone derivatives is highly dependent on their molecular structure and their ability to bind to the D1 protein in Photosystem II.[4] Minor changes in the arrangement of functional groups can significantly impact this binding and, consequently, the herbicidal activity. Without specific experimental data, any statement on the potency of the 4-amino-5-chloro isomer would be speculative. Further research is required to determine its contribution, if any, to the overall herbicidal effect of technical-grade this compound.

Experimental Protocols for Determining Herbicidal Potency

The assessment of herbicidal activity is typically conducted through a combination of in vitro and in vivo assays. These experiments are designed to quantify the effect of a compound on a target physiological process and on the whole plant.

In Vitro Assay: The Hill Reaction

The Hill reaction is a fundamental in vitro assay used to determine the ability of a compound to inhibit photosystem II, the target site of this compound. This assay measures the light-driven transfer of electrons from water to an artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol or DCPIP) by isolated chloroplasts. The reduction of DCPIP is monitored spectrophotometrically as it changes from blue to colorless.

Methodology:

  • Chloroplast Isolation:

    • Fresh spinach leaves are homogenized in a chilled isolation buffer (e.g., containing sucrose, Tris-HCl, and MgCl2).

    • The homogenate is filtered through muslin cloth and centrifuged at low speed to remove cell debris.

    • The supernatant is then centrifuged at a higher speed to pellet the chloroplasts.

    • The chloroplast pellet is resuspended in a small volume of the isolation buffer.

  • Reaction Mixture:

    • A reaction mixture is prepared containing a buffer (e.g., phosphate (B84403) buffer), the artificial electron acceptor DCPIP, and the isolated chloroplast suspension.

    • The test compounds (this compound, isomers, or impurities) are added at various concentrations. A control with no test compound is also prepared.

  • Assay Procedure:

    • The initial absorbance of the reaction mixtures is measured at 600 nm.

    • The mixtures are then exposed to a light source to initiate the photosynthetic reaction.

    • The absorbance is measured at regular intervals to monitor the reduction of DCPIP.

    • The rate of the Hill reaction is calculated from the change in absorbance over time.

    • The concentration of the test compound that causes 50% inhibition of the Hill reaction (IC50) is determined to quantify its potency.

In Vivo Assay: Whole Plant Bioassay

Whole plant bioassays are essential for evaluating the overall herbicidal efficacy of a compound under more realistic conditions. These assays assess the compound's ability to be absorbed, translocated, and exert its phytotoxic effects on a target weed species.

Methodology:

  • Plant Material:

    • Seeds of a susceptible weed species (e.g., Chenopodium album or Amaranthus retroflexus) are sown in pots containing a suitable growing medium.

    • The plants are grown in a controlled environment (greenhouse or growth chamber) with defined temperature, humidity, and light conditions.

  • Herbicide Application:

    • The test compounds are formulated in a suitable solvent and applied to the plants at a specific growth stage (e.g., 2-4 true leaves).

    • Application can be done as a foliar spray or as a soil drench to assess pre- or post-emergence activity.

    • A range of concentrations is used for each compound to determine the dose-response relationship. A control group is treated with the solvent only.

  • Evaluation:

    • The plants are observed at regular intervals after treatment (e.g., 7, 14, and 21 days).

    • Herbicidal effects are assessed visually and scored on a scale (e.g., 0% = no effect, 100% = complete kill).

    • Quantitative measurements such as plant height, fresh weight, and dry weight are also taken.

    • The data is used to calculate the effective dose that causes 50% growth inhibition (ED50) or 50% mortality (LD50).

Visualizing the Mechanism of Action and Experimental Workflow

To better understand the concepts discussed, the following diagrams illustrate the signaling pathway of this compound's action and the general workflow for assessing herbicidal potency.

Photosynthesis_Inhibition cluster_photosystem_II Photosystem II (PSII) in Thylakoid Membrane Light Light Energy P680 P680 Light->P680 excites H2O H₂O O2 O₂ + 4H⁺ H2O->O2 H2O->P680 e⁻ donor Pheo Pheophytin P680->Pheo e⁻ transfer QA QA Pheo->QA e⁻ transfer QB QB (D1 Protein) QA->QB e⁻ transfer PQ_pool Plastoquinone Pool QB->PQ_pool e⁻ transfer Electron_Transport_Chain To Electron Transport Chain (Cytochrome b6f, PSI) PQ_pool->Electron_Transport_Chain This compound This compound This compound->QB Binds and Inhibits

Caption: Inhibition of Photosystem II by this compound.

Herbicidal_Potency_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis a1 Chloroplast Isolation (from spinach leaves) a2 Hill Reaction Assay (with DCPIP) a1->a2 a3 Spectrophotometric Measurement a2->a3 a4 Determination of IC₅₀ a3->a4 end Comparative Potency Assessment a4->end b1 Weed Cultivation (in controlled environment) b2 Herbicide Application (pre- or post-emergence) b1->b2 b3 Visual Assessment & Biomass Measurement b2->b3 b4 Determination of ED₅₀ / LD₅₀ b3->b4 b4->end start Test Compounds (this compound, Isomers, Impurities) start->a1 start->b1

Caption: Experimental workflow for assessing herbicidal potency.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.